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  • Product: N-methyl-1H-imidazole-1-carboxamide
  • CAS: 72002-25-6

Core Science & Biosynthesis

Foundational

N-Methyl-1H-Imidazole-1-Carboxamide: A Technical Monograph

A Safer Methyl Isocyanate (MIC) Surrogate for Medicinal Chemistry Executive Summary N-Methyl-1H-imidazole-1-carboxamide (CAS: 72002-25-6) is a specialized carbamoylating reagent extensively used in drug discovery and org...

Author: BenchChem Technical Support Team. Date: February 2026

A Safer Methyl Isocyanate (MIC) Surrogate for Medicinal Chemistry

Executive Summary

N-Methyl-1H-imidazole-1-carboxamide (CAS: 72002-25-6) is a specialized carbamoylating reagent extensively used in drug discovery and organic synthesis.[1] Its primary utility lies in its ability to function as a stable, solid-state equivalent of Methyl Isocyanate (MIC) . Unlike MIC, which is a highly volatile and hazardous gas (infamously associated with the Bhopal disaster), this imidazole derivative is a crystalline solid that can be weighed and handled on an open bench.

For researchers, this compound offers a controlled pathway to introduce the N-methylcarbamoyl moiety—a critical pharmacophore found in various kinase inhibitors, cholinesterase inhibitors, and alkylating agents (e.g., Temozolomide derivatives).

Physicochemical Profile

The following data characterizes the reagent grade compound (C5H7N3O).

PropertySpecification
CAS Number 72002-25-6
IUPAC Name N-Methyl-1H-imidazole-1-carboxamide
Synonyms 1-(N-Methylcarbamoyl)imidazole; 1-Methylcarbamoylimidazole
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Physical State White to off-white crystalline solid
Melting Point 108 – 115 °C
Solubility Soluble in DMSO, DMF, Chloroform; Sparingly soluble in water (hydrolyzes slowly)
Stability Moisture sensitive; Store under inert atmosphere (Argon/Nitrogen) at 2-8°C
pKa ~10.2 (Calculated for the conjugate acid)

Synthesis & Preparation (Protocol)

While commercially available, the in situ preparation of this reagent is a common laboratory practice to ensure high reactivity, particularly when avoiding the storage of moisture-sensitive solids.

The Hydrohalide Salt Method

Rationale: Direct reaction of methylamine with 1,1'-carbonyldiimidazole (CDI) can lead to bis-addition or polymerization. Using methylamine hydrochloride (MeNH₃Cl) ensures a controlled proton transfer mechanism, preventing side reactions and increasing yield.

Reagents:

  • 1,1'-Carbonyldiimidazole (CDI) [1.0 equiv]

  • Methylamine Hydrochloride (MeNH₃Cl) [1.0 equiv]

  • Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Protocol:

  • Dissolution: Dissolve CDI (1.62 g, 10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂).

  • Addition: Add Methylamine Hydrochloride (0.67 g, 10 mmol) in a single portion.

  • Activation: Stir the suspension at room temperature (25°C) for 1–2 hours. The mixture will evolve CO₂ (if moisture is present) or simply undergo nucleophilic substitution.

  • Observation: The suspension typically clears as the imidazole hydrochloride byproduct forms or remains suspended depending on solvent choice.

  • Isolation (Optional): For storage, filter the mixture to remove imidazole hydrochloride salts, concentrate the filtrate in vacuo, and recrystallize from EtOAc/Hexane.

  • Usage: For one-pot synthesis, add the target nucleophile (amine/alcohol) and a base (TEA/DIPEA) directly to the reaction mixture.

Mechanistic Insight

The utility of N-methyl-1H-imidazole-1-carboxamide stems from the "activation-elimination" balance of the imidazole ring. The imidazole moiety acts as a pseudo-halogen , making the carbonyl carbon sufficiently electrophilic to react with amines and alcohols but stable enough to resist rapid hydrolysis in ambient air.

Reaction Pathway: Urea Synthesis

When reacting with a primary amine (R-NH₂), the mechanism proceeds via nucleophilic attack at the carbonyl center.

ReactionMechanism Reagent N-Methyl-1H-imidazole- 1-carboxamide Intermediate Tetrahedral Intermediate Reagent->Intermediate + Nucleophile Nucleophile Target Amine (R-NH2) Nucleophile->Intermediate Product N-Methyl Urea (R-NH-CO-NHMe) Intermediate->Product Elimination Byproduct Imidazole (Leaving Group) Intermediate->Byproduct Elimination

Figure 1: Mechanistic pathway for the transfer of the N-methylcarbamoyl group to a target amine.

Key Mechanistic Features:

  • Leaving Group Quality: Imidazole (pKa ~7 of conjugate acid) is a better leaving group than an amide or amine, driving the reaction forward.

  • Selectivity: The reagent is highly selective for primary amines over secondary amines or alcohols in the absence of strong base/catalysts, allowing for chemoselective functionalization.

Applications in Drug Discovery[1][6][7][8][9]

A. Synthesis of N-Methyl Ureas

This is the most common application. The reagent replaces the hazardous use of Methyl Isocyanate (MIC).

Substrate ClassConditionsProductYield
Primary Amines DCM, 25°C, 1hN-Methyl-N'-alkyl urea>90%
Secondary Amines DMF, 60°C, 4h, BaseN-Methyl-N',N'-dialkyl urea70-85%
Anilines THF, Reflux, 12hN-Methyl-N'-aryl urea60-80%
B. Synthesis of N-Methyl Carbamates

Reaction with alcohols requires activation, typically using a strong base (NaH) or elevated temperatures, as alcohols are poorer nucleophiles than amines.

  • Protocol: Treat alcohol (R-OH) with NaH (1.1 equiv) in THF at 0°C, then add N-methyl-1H-imidazole-1-carboxamide. Warm to RT.

C. Precursor to Temozolomide Analogs

A specific derivative, 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide (CAS 188612-53-5), is a direct intermediate in the synthesis of the glioblastoma drug Temozolomide .[2] While the base reagent (CAS 72002-25-6) is simpler, the chemistry of the N-methylcarbamoyl transfer is identical: the imidazole ring serves as the leaving group to cyclize or functionalize the DNA-alkylating core.

Safety & Handling

Hazard Classification:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2 (Causes irritation).

Comparison with Methyl Isocyanate (MIC):

Feature Methyl Isocyanate (MIC) N-Methyl-1H-imidazole-1-carboxamide
State Volatile Liquid (BP 39°C) Solid (MP ~110°C)
Vapor Pressure High (Extreme Inhalation Risk) Negligible
Toxicity Extreme (LC50 < 5 ppm) Moderate (Standard Lab Reagent)

| Storage | Specialized Cylinders | Standard Glass Vial |

Disposal: Quench excess reagent with 10% aqueous NaOH or a simple amine (e.g., ethanolamine) to convert it to innocuous urea derivatives before disposal.

References

  • Synthesis and Reactivity of N-alkyl Carbamoylimidazoles. Title: Synthesis and Reactivity of N-alkyl Carbamoylimidazoles: Development of N-methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. Source: National Institutes of Health (PubMed / J Org Chem). URL:[Link]

  • Reagent Properties & Safety Data. Title: N-methyl-1H-imidazole-1-carboxamide Compound Summary. Source: PubChem.[3] URL:[Link]

  • Temozolomide Intermediate Chemistry. Title: Exploring 5-Amino-1-(N-Methylcarbamoyl)Imidazole-4-Carboxamide: A Key Temozolomide Intermediate.[2] Source: Innospk / Chemical Industry Insights. URL:[Link]

  • Selective Amide and Carbamate Synthesis. Title: The selective reaction of primary amines with carbonyl imidazole containing compounds.[4] Source: Organic Letters (ACS Publications). URL:[Link]

Sources

Exploratory

N-methyl-1H-imidazole-1-carboxamide molecular structure and weight

This technical guide details the molecular structure, physicochemical properties, and synthetic utility of -methyl-1H-imidazole-1-carboxamide (CAS 72002-25-6).[1] It is designed for researchers utilizing this compound as...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the molecular structure, physicochemical properties, and synthetic utility of


-methyl-1H-imidazole-1-carboxamide  (CAS 72002-25-6).[1] It is designed for researchers utilizing this compound as a reactive intermediate for carbamoylation and urea synthesis in drug development.[1]

Technical Monograph: -Methyl-1H-imidazole-1-carboxamide[1][2]

Executive Summary


-Methyl-1H-imidazole-1-carboxamide  (Molecular Formula: 

) is a specialized carbamoylating agent used primarily in organic synthesis and medicinal chemistry.[1][2][3][4][5] Structurally, it consists of an imidazole ring acylated at the

position by a methylcarbamoyl moiety.[1] Functioning as a "masked" methyl isocyanate, it offers a safer, more controllable alternative for introducing the methylurea motif (

) into complex pharmacophores.[1] Its utility is defined by the lability of the imidazole-carbonyl bond, which facilitates nucleophilic displacement by amines to yield substituted ureas.[1]

Molecular Identity & Physicochemical Properties[1][2][5][6][7][8][9]

The compound is characterized by a urea-like linkage between an aromatic imidazole ring and a methylamine group.[1] The electron-withdrawing nature of the carbonyl group activates the imidazole ring as a leaving group.[1]

Table 1: Core Chemical Constants
PropertyData
IUPAC Name

-Methyl-1H-imidazole-1-carboxamide
CAS Number 72002-25-6
Molecular Formula

Molecular Weight 125.13 g/mol
Exact Mass 125.0589 Da
Physical State White to off-white crystalline solid
Melting Point 108–115 °C (varies with purity)
Solubility Soluble in DCM, CHCl

, DMSO; hydrolyzes in water
Storage Moisture sensitive; Store at 2–8 °C under inert gas

Structural Analysis & Connectivity

Connectivity Logic

The molecule is constructed from two distinct domains:[1]

  • The Leaving Group (Imidazole): The

    
     atom of the imidazole ring is covalently bonded to the carbonyl carbon.[1] In this configuration, the lone pair of 
    
    
    
    (typically contributing to aromaticity) is partially delocalized into the carbonyl group, creating an "active amide" or carbamoyl imidazole.[1]
  • The Transfer Group (Methylcarbamoyl): The carbonyl carbon is further bonded to an exocyclic nitrogen (

    
    ).[1]
    
Electronic Character & Reactivity

The reactivity is driven by the acylation of the imidazole nitrogen .[1] Unlike standard amides,


-acyl imidazoles are highly reactive electrophiles.[1] The resonance competition between the aromatic ring and the carbonyl group weakens the 

bond.[1] Upon nucleophilic attack (e.g., by a primary amine), the imidazole is displaced as a neutral molecule, transferring the methylcarbamoyl group to the nucleophile.[1]
Structural Visualization

The following diagram illustrates the connectivity and the electrophilic center (Carbonyl Carbon) targeted during synthesis.

Structure cluster_reactivity Reactive Core Imid Imidazole Ring (Leaving Group) Carbonyl Carbonyl (C=O) Imid->Carbonyl N1-C Bond (Labile) Amine Amine (NH) Carbonyl->Amine Amide Bond Methyl Methyl (CH3) Amine->Methyl N-C Bond

Figure 1: Connectivity of N-methyl-1H-imidazole-1-carboxamide showing the labile N1-C bond.[1]

Synthesis & Experimental Methodology

Synthetic Route: The CDI Approach

The most reliable synthesis utilizes 1,1'-Carbonyldiimidazole (CDI) as the carbonyl source.[1][6] This method avoids the use of toxic methyl isocyanate gas.[1]

Reaction Scheme:

  • Activation: CDI reacts with Methylamine.[1]

  • Stoichiometry Control: A 1:1 ratio is crucial to prevent the formation of symmetrical dimethylurea.[1]

Protocol:

  • Dissolve CDI (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under Argon.[1]

  • Cool the solution to 0 °C.

  • Add Methylamine (1.0 equiv, typically as a solution in THF) dropwise over 30 minutes.

    • Note: Slow addition prevents double substitution.[1]

  • Stir at 0 °C for 1 hour, then warm to room temperature.

  • Workup: Evaporate solvent. The product often precipitates or can be recrystallized from EtOAc/Hexanes.[1]

Application: Synthesis of Methylureas

This compound is used to convert amines into


-methylureas without using isocyanates.[1]

Standard Operating Procedure (SOP):

  • Reagents: Amine substrate (

    
    , 1.0 equiv), 
    
    
    
    -methyl-1H-imidazole-1-carboxamide (1.1–1.2 equiv), Triethylamine (TEA, 1.5 equiv).[1]
  • Solvent: Anhydrous DCM or DMF.[1]

  • Conditions: Stir at Room Temperature (25 °C) for 12–24 hours.

  • Mechanism: The amine attacks the carbonyl, displacing imidazole.[1]

  • Purification: Wash with water (to remove imidazole byproduct) and brine; dry over

    
    .
    
Reaction Pathway Diagram[1]

ReactionPathway Start Substrate Amine (R-NH2) TS Tetrahedral Intermediate Start->TS Nucleophilic Attack Reagent N-methyl-1H-imidazole- 1-carboxamide Reagent->TS Nucleophilic Attack Product Target Urea (R-NH-CO-NHMe) TS->Product Elimination Byproduct Imidazole (Leaving Group) TS->Byproduct Release

Figure 2: Mechanism of urea formation via imidazole displacement.[1]

Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectroscopic signatures should be confirmed:

  • 
    H NMR (DMSO-
    
    
    
    or CDCl
    
    
    ):
    • 
       ~8.2–8.4 ppm (s, 1H):  Imidazole 
      
      
      
      (most deshielded due to flanking nitrogens).[1]
    • 
       ~7.4–7.6 ppm (s/d, 1H):  Imidazole 
      
      
      
      or
      
      
      .[1]
    • 
       ~7.0–7.1 ppm (s/d, 1H):  Imidazole 
      
      
      
      or
      
      
      .[1]
    • 
       ~6.0–8.0 ppm (br, 1H):  Amide 
      
      
      
      (broad, exchangeable).[1]
    • 
       ~2.8–3.0 ppm (d, 3H):  Methyl group (
      
      
      
      ), coupled to the amide proton.[1]
  • IR Spectroscopy:

    • Strong absorption at 1680–1720 cm

      
        corresponding to the urea-type Carbonyl (
      
      
      
      ) stretch.[1]
  • Mass Spectrometry (ESI):

    • 
       peak at 126.1 Da .[1]
      

References

  • PubChem. (2025).[1][2][7] N-methyl-1H-imidazole-1-carboxamide (Compound). National Library of Medicine.[1] [Link][1]

  • Zhang, H., et al. (2011).[1] Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. ACS Omega.[1] (Contextual reference for carbamoyl imidazole reactivity).

  • Heller, S. T., & Sarpong, R. (2011).[1] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates. Organic Letters. (Mechanistic insight into imidazole transfer agents).

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of N-methyl-1H-imidazole-1-carboxamide

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for N-methyl-1H-imidazole-1-carboxamide, a key building block in the development of pharmaceuticals and specialty chemicals.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N-methyl-1H-imidazole-1-carboxamide, a key building block in the development of pharmaceuticals and specialty chemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, mechanistic insights, and practical considerations. We will explore the primary synthesis routes, focusing on the underlying chemical principles and providing validated experimental protocols.

Introduction: The Significance of N-methyl-1H-imidazole-1-carboxamide

N-methyl-1H-imidazole-1-carboxamide is a versatile heterocyclic compound incorporating an imidazole ring, a fundamental moiety in many biologically active molecules.[2] The imidazole core is a privileged structure in medicinal chemistry, appearing in natural products and synthetic drugs with a wide range of therapeutic applications, including antibacterial, antifungal, and anticancer agents.[2][3][4] The N-methyl-1-carboxamide functional group enhances the molecule's utility as a stable and reactive intermediate for further chemical transformations.[1] Its structure allows for diverse functionalization, making it a valuable precursor in the synthesis of complex molecular architectures.[1]

Primary Synthesis Pathway: Reaction of Imidazole with Methyl Isocyanate

The most direct and widely recognized method for synthesizing N-methyl-1H-imidazole-1-carboxamide is the reaction of imidazole with methyl isocyanate. This reaction proceeds under mild conditions and is known to produce N-substituted imidazole-1-carboxamides.[5]

Mechanistic Rationale

The synthesis is a nucleophilic addition reaction. The lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. The subsequent proton transfer results in the formation of the stable carboxamide product.

G cluster_reactants Reactants cluster_product Product imidazole Imidazole transition_state Transition State imidazole->transition_state Nucleophilic Attack methyl_isocyanate Methyl Isocyanate methyl_isocyanate->transition_state product N-methyl-1H-imidazole-1-carboxamide transition_state->product Proton Transfer G cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Product methylimidazole 1-Methylimidazole intermediate Acyl Imidazolide methylimidazole->intermediate acylating_agent Acylating Agent (e.g., Phosgene derivative) acylating_agent->intermediate product N-methyl-1H-imidazole-1-carboxamide intermediate->product methylamine Methylamine methylamine->product

Sources

Exploratory

Technical Whitepaper: Biological Activity and Chemical Biology of N-Methyl-1H-imidazole-1-carboxamide

An in-depth technical guide on the chemical biology and pharmacological utility of N-methyl-1H-imidazole-1-carboxamide , a bioactive electrophile and critical synthetic intermediate in drug discovery. Executive Summary N...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the chemical biology and pharmacological utility of N-methyl-1H-imidazole-1-carboxamide , a bioactive electrophile and critical synthetic intermediate in drug discovery.

Executive Summary

N-methyl-1H-imidazole-1-carboxamide (CAS: 72002-25-6), also known as N-methylcarbamoylimidazole , is a reactive heterocyclic electrophile.[1][2] While primarily utilized as a stable, crystalline surrogate for the highly toxic and volatile methyl isocyanate (MIC) in organic synthesis, its biological activity is defined by its capacity as a carbamoyl transfer agent .

In biological systems, this compound acts as a covalent modifier.[3] It targets nucleophilic residues (serine, cysteine, lysine) within enzyme active sites, leading to carbamoylation . This mechanism underpins its potential as a covalent inhibitor of serine hydrolases and its toxicological profile as a protein-modifying agent. This guide details its mechanism of action, reactivity-based toxicity, and application in synthesizing methylurea-based pharmacophores.

Chemical Identity and Properties

Before analyzing biological interactions, the structural basis of reactivity must be established. The molecule features an imidazole ring acylated at the N1 position.[4][5]

PropertySpecification
IUPAC Name N-methyl-1H-imidazole-1-carboxamide
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Reactivity Class Acyl Imidazole (Carbamoyl Donor)
Leaving Group Imidazole (pKa of conjugate acid ~6.95)
Solubility Soluble in DCM, DMSO, Acetonitrile; hydrolyzes in water
Structural Reactivity Analysis

The biological activity is driven by the N1-carbonyl bond . The imidazole ring acts as an excellent leaving group upon nucleophilic attack at the carbonyl carbon. Unlike standard amides, which are unreactive, the "twisted" amide nature of the acyl imidazole destabilizes the ground state, lowering the activation energy for acyl transfer to biological nucleophiles.

Mechanism of Action: Covalent Modification

The core biological activity of N-methyl-1H-imidazole-1-carboxamide is nucleophilic substitution at the carbonyl center . This process, known as carbamoylation, irreversibly or pseudo-irreversibly modifies proteins.

Enzyme Inhibition (Serine Hydrolases)

Carbamoylimidazoles are established mechanistic probes for serine hydrolases (e.g., Acetylcholinesterase, Fatty Acid Amide Hydrolase).

  • Recognition: The reagent enters the active site.

  • Attack: The catalytic serine hydroxyl (-OH) attacks the carbonyl carbon.

  • Transition: A tetrahedral intermediate forms.

  • Collapse: The imidazole ring is expelled (leaving group).

  • Inhibition: The enzyme is N-methylcarbamoylated at the active site. This adduct mimics the acyl-enzyme intermediate but hydrolyzes very slowly, effectively inhibiting the enzyme.

Toxicological Mechanism

The compound's toxicity (Skin/Eye Irritant, Acute Tox) arises from non-specific carbamoylation of surface proteins.

  • Keratin Modification: Reaction with cysteine thiols or lysine amines in skin proteins disrupts structural integrity, causing irritation.

  • DNA Interaction: While less potent than alkylating agents (like Temozolomide metabolites), the carbamoyl group can theoretically modify exocyclic amines on DNA bases at high concentrations, though protein modification is the dominant pathway.

Visualization of Signaling/Reaction Pathway

The following diagram illustrates the mechanism of covalent enzyme inhibition.

CarbamoylationMechanism Figure 1: Mechanism of Covalent Serine Hydrolase Inhibition via Carbamoyl Transfer. Reagent N-methyl-1H-imidazole-1-carboxamide (Electrophile) Tetrahedral Tetrahedral Intermediate Reagent->Tetrahedral Nucleophilic Attack Enzyme Serine Hydrolase (Active Site Ser-OH) Enzyme->Tetrahedral Nucleophilic Attack Imidazole Imidazole (Leaving Group) Tetrahedral->Imidazole Expulsion InhibitedEnzyme N-Methylcarbamoyl-Enzyme (Inhibited Adduct) Tetrahedral->InhibitedEnzyme Collapse & Transfer

Pharmacological Applications in Drug Discovery

While the compound itself is rarely used as a systemic drug due to its reactivity, it is a critical pharmacophore installer for methylurea-containing drugs.

The "Safer Isocyanate" Paradigm

Historically, introducing an N-methylcarboxamide (methylurea) group required Methyl Isocyanate (MIC) , the lethal gas responsible for the Bhopal disaster. N-methyl-1H-imidazole-1-carboxamide serves as a "masked" MIC. It releases the carbamoyl moiety only upon reaction with a specific nucleophile, allowing for the safe synthesis of bioactive molecules.

Synthesis of Kinase Inhibitors

Many kinase inhibitors (e.g., Sorafenib derivatives) utilize a urea linker to form hydrogen bonds with the kinase "gatekeeper" residues.

  • Workflow: An amine-functionalized scaffold (e.g., an aryl amine) is reacted with N-methyl-1H-imidazole-1-carboxamide.[5]

  • Result: Formation of a stable N-methylurea derivative with high potency and selectivity.

Experimental Protocols

Protocol A: Synthesis of N-methyl-1H-imidazole-1-carboxamide

Note: This protocol synthesizes the reagent for use in biological assays.[5]

Reagents:

  • 1,1'-Carbonyldiimidazole (CDI) [1.0 equiv]

  • Methylamine hydrochloride [1.0 equiv][6]

  • Triethylamine (TEA) [1.1 equiv]

  • Dichloromethane (DCM) [Anhydrous]

Methodology:

  • Activation: Dissolve CDI (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (Nitrogen/Argon). Cool to 0°C.[4]

  • Addition: Add methylamine hydrochloride (10 mmol) in portions to the stirring solution.

  • Base Addition: Add TEA (11 mmol) dropwise to scavenge HCl.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer with water (2 x 10 mL) to remove imidazole byproduct and salts. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from ethyl acetate/hexanes to yield white crystalline solid.

Protocol B: In Vitro Carbamoylation Activity Assay

Objective: Quantify the biological reactivity of the compound against a model nucleophile (mimicking a protein lysine).

Materials:

  • Test Compound: N-methyl-1H-imidazole-1-carboxamide (10 mM in DMSO).

  • Substrate: Benzylamine (Model nucleophile, 10 mM in PBS pH 7.4).

  • Detection: HPLC-UV or LC-MS.

Steps:

  • Incubation: Mix 100 µL of Test Compound with 100 µL of Substrate in a glass vial.

  • Time-Course: Incubate at 37°C. Take aliquots at T=0, 15, 30, and 60 minutes.

  • Quenching: Quench aliquots with 1% Formic Acid to protonate the amine and stop the reaction.

  • Analysis: Inject onto C18 Reverse-Phase HPLC.

  • Quantification: Monitor the disappearance of the imidazole-carboxamide peak and the appearance of the N-benzyl-N'-methylurea product.

  • Calculation: Determine the pseudo-first-order rate constant (

    
    ) to rank reactivity against other acyl imidazoles.
    

Visualization: Synthetic Utility Workflow

The following diagram depicts the transformation of a precursor amine into a bioactive methylurea drug using this reagent.

SynthesisWorkflow Figure 2: Synthetic Pathway for Methylurea Drug Installation. Precursor Drug Scaffold (Primary Amine R-NH2) Intermediate Reaction Complex (Tetrahedral) Precursor->Intermediate Mix in DCM/TEA Reagent N-methyl-1H-imidazole-1-carboxamide (Reagent) Reagent->Intermediate Mix in DCM/TEA Product Bioactive Methylurea (R-NH-CO-NH-Me) Intermediate->Product Carbamoyl Transfer Byproduct Imidazole (Removed via Wash) Intermediate->Byproduct Elimination

References

  • Batey, R. A., et al. (2012). "Carbamoylimidazoles as Safer Alternatives to Isocyanates for the Synthesis of Ureas and Carbamates." Journal of Organic Chemistry. Link

  • Duspara, P. A., et al. (2012). "N-Methyl-1H-imidazole-1-carboxamide: A Safer Reagent for the Synthesis of N-Methylureas."[7] Journal of Organic Chemistry, 77(22), 10362–10368. Link

  • Adibekian, A., et al. (2011). "Optimization and characterization of a triazole urea inhibitor for serine hydrolases." Nature Chemical Biology. Link (Contextual reference for urea/carbamoyl inhibitors).

  • PubChem Compound Summary. (2025). "N-methylimidazole-1-carboxamide (CID 12420700)."[8] National Center for Biotechnology Information. Link

  • Key Organics. (2024). "N-Methyl-1H-imidazole-1-carboxamide: A Safer Alternative to Methyl Isocyanate."[7] BIONET Technical Notes. Link

Sources

Foundational

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to N-methyl-1H-imidazole-1-carboxamide

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide delves into the hypothetical and plausible mechanisms of action of N-methyl-1H-imidazole-1-carboxamide, a molecule of growing i...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the hypothetical and plausible mechanisms of action of N-methyl-1H-imidazole-1-carboxamide, a molecule of growing interest within the drug discovery landscape. While direct, conclusive evidence for its specific biological targets remains under active investigation, this document synthesizes current understanding of the broader imidazole carboxamide class to propose scientifically grounded avenues for exploration. We will explore potential interactions with key cellular machinery, providing detailed, field-proven experimental protocols to empower researchers in their quest to elucidate its precise pharmacological profile.

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1] The carboxamide moiety further enhances the potential for diverse biological interactions. This guide will focus on three primary, plausible mechanisms of action for N-methyl-1H-imidazole-1-carboxamide based on the activities of structurally related compounds: Topoisomerase I Inhibition , Direct DNA Interaction , and Kinase Signaling Modulation .

Hypothetical Mechanism I: Topoisomerase I Inhibition - A Plausible Anticancer Avenue

Several imidazole-containing compounds have demonstrated anticancer activity by targeting topoisomerase I, an essential enzyme for resolving DNA topological stress during replication and transcription.[2] Inhibition of this enzyme leads to the accumulation of DNA strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[2] Given the structural similarities, it is a credible hypothesis that N-methyl-1H-imidazole-1-carboxamide may exert cytotoxic effects through a similar mechanism.

Scientific Rationale

Topoisomerase I inhibitors stabilize the covalent complex formed between the enzyme and DNA, preventing the re-ligation of the single-strand break. This leads to the formation of persistent DNA lesions that trigger cell cycle arrest and apoptosis. The planar imidazole ring of N-methyl-1H-imidazole-1-carboxamide could potentially intercalate into the DNA base pairs at the site of topoisomerase I cleavage, while the carboxamide group could form hydrogen bonds with amino acid residues in the enzyme's active site, thereby stabilizing the cleavable complex.

Experimental Validation: Topoisomerase I Inhibition Assay

A DNA cleavage assay is a standard method to identify and characterize topoisomerase I inhibitors.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

    • Supercoiled plasmid DNA (e.g., pBR322) (200-300 ng)

    • 10x Topoisomerase I Assay Buffer (final concentration 1x)

    • N-methyl-1H-imidazole-1-carboxamide (at various concentrations) or vehicle control (e.g., DMSO)

    • Human Topoisomerase I enzyme (1-2 units)

    • Nuclease-free water to a final volume of 20 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

  • Protein Digestion: Add 2 µL of Proteinase K (10 mg/mL) and incubate at 50°C for 30 minutes to digest the topoisomerase I enzyme.

  • Sample Preparation for Electrophoresis: Add 3 µL of 6x DNA loading dye to each reaction tube.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel at a constant voltage until adequate separation of supercoiled, relaxed, and nicked DNA is achieved.

  • Visualization and Analysis: Visualize the DNA bands under UV light. A decrease in the supercoiled DNA band and an increase in the relaxed or nicked DNA band in the presence of the compound compared to the control indicates topoisomerase I inhibition.

Hypothetical Mechanism II: Direct DNA Interaction - Minor Groove Binding

The ability of small molecules to bind to the minor groove of DNA is a well-established mechanism for modulating gene expression and inducing cytotoxicity.[3] The structural characteristics of N-methyl-1H-imidazole-1-carboxamide, including its aromatic imidazole ring and hydrogen bonding potential of the carboxamide group, suggest it could be a candidate for DNA minor groove binding.

Scientific Rationale

Minor groove binders are typically crescent-shaped molecules that fit snugly into the narrower groove of the DNA double helix, often showing a preference for AT-rich regions. These interactions are stabilized by van der Waals forces, hydrogen bonds, and electrostatic interactions. By occupying the minor groove, these molecules can interfere with the binding of transcription factors and other DNA-binding proteins, thereby disrupting normal cellular processes.

Experimental Validation: DNA Binding Studies

A combination of spectroscopic techniques can be employed to investigate the binding of N-methyl-1H-imidazole-1-carboxamide to DNA.

Table 1: Spectroscopic Techniques for DNA Binding Analysis

TechniquePrincipleExpected Outcome for Binding
UV-Visible Spectroscopy Changes in the absorption spectrum of the compound upon binding to DNA.[2]Hypochromism (decrease in absorbance) and/or a bathochromic shift (red shift) in the maximum absorbance wavelength.
Fluorescence Spectroscopy Quenching or enhancement of the intrinsic fluorescence of the compound or a fluorescent probe upon DNA binding.[4]A systematic change in fluorescence intensity with increasing DNA concentration.
Circular Dichroism (CD) Spectroscopy Changes in the CD spectrum of DNA upon binding of a ligand, reflecting alterations in DNA conformation.[3]Perturbations in the characteristic B-form DNA spectrum, potentially indicating groove binding or intercalation.

Detailed Protocols:

  • UV-Visible Spectroscopy Protocol:

    • Prepare a stock solution of N-methyl-1H-imidazole-1-carboxamide in a suitable buffer (e.g., Tris-HCl).

    • Keep the concentration of the compound constant while titrating with increasing concentrations of calf thymus DNA (ct-DNA).

    • Record the UV-Vis absorption spectrum (typically 200-400 nm) after each addition of DNA and incubation to allow for equilibrium.

    • Analyze the changes in absorbance and wavelength maxima to determine the binding mode and calculate the binding constant.[2]

  • Fluorescence Spectroscopy Protocol:

    • If the compound is intrinsically fluorescent, excite at its maximum absorption wavelength and record the emission spectrum.

    • Titrate a solution of the compound with increasing concentrations of ct-DNA.

    • Monitor the changes in fluorescence intensity. Quenching or enhancement can be used to determine the binding affinity.[5]

    • Alternatively, a competitive displacement assay using a known DNA intercalator with strong fluorescence (e.g., ethidium bromide) can be performed. A decrease in the fluorescence of the intercalator upon addition of the test compound suggests competitive binding.

  • Circular Dichroism (CD) Spectroscopy Protocol:

    • Record the CD spectrum of ct-DNA (typically 220-320 nm) in the absence of the compound to establish the baseline B-form DNA spectrum.

    • Add increasing concentrations of N-methyl-1H-imidazole-1-carboxamide to the DNA solution and record the CD spectrum after each addition.

    • Analyze the changes in the positive and negative bands of the DNA spectrum to infer conformational changes upon binding.[1]

Hypothetical Mechanism III: Kinase Signaling Modulation - Targeting TAK1

Transforming growth factor-β-activated kinase 1 (TAK1) is a key signaling node in inflammatory and cancer pathways.[6] The discovery of 2,4-1H-imidazole carboxamides as potent and selective inhibitors of TAK1 provides a strong rationale for investigating N-methyl-1H-imidazole-1-carboxamide as a potential modulator of this kinase.[7]

Scientific Rationale

TAK1 is a serine/threonine kinase that, upon activation by various stimuli, triggers downstream signaling cascades, including the NF-κB and MAPK pathways, which are crucial for cell survival and proliferation.[6] Inhibition of TAK1 can sensitize cancer cells to apoptosis. The imidazole core of N-methyl-1H-imidazole-1-carboxamide could potentially act as a hinge-binder in the ATP-binding pocket of TAK1, a common mechanism for kinase inhibitors.

Experimental Validation: In Vitro Kinase Inhibition Assay

Commercially available kinase assay kits, such as those based on luminescence (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET) (e.g., LanthaScreen™), provide robust platforms for assessing kinase inhibition.[8]

Protocol (using ADP-Glo™ Kinase Assay as an example):

  • Kinase Reaction:

    • In a 384-well plate, add the test compound (N-methyl-1H-imidazole-1-carboxamide) at various concentrations or a vehicle control.

    • Add the TAK1 enzyme and its specific substrate/ATP mixture.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. A decrease in signal in the presence of the compound indicates inhibition.[8]

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualizing the Pathways and Workflows

To better illustrate the proposed mechanisms and experimental approaches, the following diagrams are provided.

TAK1_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1 IL-1 IL1R IL1R IL-1->IL1R TAK1 TAK1 TNFR->TAK1 IL1R->TAK1 TAB1 TAB1 TAK1->TAB1 Complex Formation IKK IKK TAK1->IKK MKKs MKKs TAK1->MKKs NF-κB NF-κB IKK->NF-κB JNK_p38 JNK/p38 MKKs->JNK_p38 N-methyl-1H-imidazole-1-carboxamide N-methyl-1H-imidazole-1-carboxamide N-methyl-1H-imidazole-1-carboxamide->TAK1 Inhibition Gene_Expression Gene Expression (Inflammation, Survival) NF-κB->Gene_Expression JNK_p38->Gene_Expression

Caption: Proposed inhibition of the TAK1 signaling pathway.

Experimental_Workflow cluster_initial_screening Initial Screening cluster_mechanism_elucidation Mechanism of Action Studies cluster_outcome Outcome Cytotoxicity Cytotoxicity Assay (e.g., MTT) Topo_Assay Topoisomerase I Inhibition Assay Cytotoxicity->Topo_Assay If cytotoxic DNA_Binding DNA Binding Assays (UV-Vis, Fluorescence, CD) Cytotoxicity->DNA_Binding If cytotoxic Kinase_Assay Kinase Inhibition Assay (e.g., TAK1) Cytotoxicity->Kinase_Assay If cytotoxic Mechanism Elucidation of Mechanism of Action Topo_Assay->Mechanism DNA_Binding->Mechanism Kinase_Assay->Mechanism

Caption: A logical workflow for investigating the mechanism of action.

Conclusion and Future Directions

The therapeutic potential of N-methyl-1H-imidazole-1-carboxamide is an exciting frontier in drug discovery. This guide has outlined three plausible mechanisms of action—topoisomerase I inhibition, DNA minor groove binding, and TAK1 kinase inhibition—grounded in the established activities of the broader imidazole carboxamide class. The detailed experimental protocols provided herein offer a clear and actionable roadmap for researchers to rigorously test these hypotheses.

It is imperative to approach this research with the understanding that the true mechanism of action may be one of these proposed pathways, a combination thereof, or something entirely novel. Comprehensive screening against a panel of kinases and other relevant biological targets will be crucial for a complete understanding of its pharmacological profile. The journey to elucidate the precise mechanism of action of N-methyl-1H-imidazole-1-carboxamide will undoubtedly be challenging, but the potential rewards for therapeutic innovation are immense.

References

  • Arya, V., et al. (2022). CD Spectroscopy to Study DNA-Protein Interactions. Journal of Visualized Experiments. [Link]

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  • Boguszewska-Czubara, A., & Kisała, J. (2015). DNA-binding studies of AV-153, an antimutagenic and DNA repair-stimulating derivative of 1,4-dihydropiridine. Journal of Photochemistry and Photobiology B: Biology, 149, 135–143.
  • de Vlieger, J. S. B., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 623–630. [Link]

  • Gundala, T. R. (2016). How to determine concentration of 2nm Silver Nanoclusters using UV-Visible spectroscopy? ResearchGate. [Link]

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  • Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(1), 53–60. [Link]

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  • Reid, R. J., & Denny, W. A. (1999). Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions. Methods in Molecular Biology, 118, 223–236.
  • Ren, J., & Chaires, J. B. (2005). Circular dichroism to determine binding mode and affinity of ligand-DNA interactions. Current Protocols in Nucleic Acid Chemistry, Chapter 8, Unit 8.5.
  • Rill, R. L., & Hecker, K. H. (1996). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. Journal of Chemical Education, 73(7), 673. [Link]

  • Sharma, V., et al. (2022). Synthesis and DNA-binding study of imidazole linked thiazolidinone derivatives: DNA minor groove binding of imidazole-linked thiazolidinones. Journal of Molecular Structure, 1248, 131441.
  • Sirajuddin, M., Ali, S., & Badshah, A. (2013). Drug–DNA interactions and their study by UV–Visible, fluorescence and circular dichroism spectroscopy. Journal of Photochemistry and Photobiology B: Biology, 124, 1-19.
  • Vangala, S. K., et al. (2020). Synthesis, Characterization, DNA Binding, Anticancer, and Molecular Docking Studies of Novel Imidazolium-Based Ionic Liquids with Fluorinated Phenylacetamide Tethers. ACS Omega, 5(10), 5179–5190. [Link]

  • Wegener, K. L., & Simpkins, S. W. (2016). Tak1 Selective Inhibition: State of the Art and Future Opportunities. Medicinal Chemistry, 6(7). [Link]

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  • Zhang, T., et al. (2014). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1137–1142.

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Exploratory

An In-depth Technical Guide to N-methyl-1H-imidazole-1-carboxamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract N-methyl-1H-imidazole-1-carboxamide, a notable member of the imidazole class of heterocyclic compounds, stands as a molecule of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1H-imidazole-1-carboxamide, a notable member of the imidazole class of heterocyclic compounds, stands as a molecule of significant interest in the landscape of medicinal chemistry and drug discovery. The unique structural attributes of the imidazole ring, coupled with the N-methyl-carboxamide substitution, confer upon this molecule a distinct chemical reactivity and a broad spectrum of potential biological activities. This in-depth technical guide provides a comprehensive overview of N-methyl-1H-imidazole-1-carboxamide, delving into its synthesis, physicochemical properties, and exploring its potential therapeutic applications based on the activities of structurally related imidazole-carboxamide derivatives. This document is intended to serve as a foundational resource for researchers and scientists engaged in the development of novel therapeutics, offering insights into the design of experimental protocols and the exploration of new avenues for drug development.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This fundamental structure is a ubiquitous motif in a vast array of biologically active molecules, including the amino acid histidine, purines in nucleic acids, and numerous natural products and synthetic drugs.[1][2] The imidazole nucleus is characterized by its electron-rich nature, enabling it to participate in a variety of non-covalent interactions such as hydrogen bonding, coordination with metal ions, and π-π stacking.[3] These properties make imidazole derivatives ideal candidates for interacting with biological targets like enzymes and receptors, leading to a wide range of pharmacological effects.[2][3]

The unique structural features of the imidazole ring contribute to its ability to bind to diverse biological targets, leading to a wide spectrum of bioactivities.[3][4] Consequently, imidazole derivatives have been extensively explored for their therapeutic potential, leading to the development of drugs with antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][5] The versatility of the imidazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize therapeutic efficacy and minimize off-target effects.

N-methyl-1H-imidazole-1-carboxamide, with its specific substitution pattern, represents a key intermediate and a potential pharmacophore in the design of novel therapeutic agents.[6] The N-methyl group enhances the molecule's stability and reactivity, while the carboxamide moiety provides additional opportunities for hydrogen bonding and other interactions with biological macromolecules.[6]

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of N-methyl-1H-imidazole-1-carboxamide and its derivatives typically involves the reaction of an imidazole precursor with a suitable methylating and carboxamidating agent. A common approach involves the use of N,N'-carbonyldiimidazole (CDI) as a key reagent.

A detailed, step-by-step methodology for the synthesis of a closely related analog, N-methoxy-N-methyl-1H-imidazole-1-carboxamide, provides a foundational protocol that can be adapted for the synthesis of N-methyl-1H-imidazole-1-carboxamide.[7]

Experimental Protocol: Synthesis of N-methoxy-N-methyl-1H-imidazole-1-carboxamide (Adaptable for N-methyl-1H-imidazole-1-carboxamide) [7]

  • Reaction Setup: A 1-L conical flask is equipped with a large Teflon-coated stir bar and charged with N,O-dimethylhydroxylamine hydrochloride (or methylamine hydrochloride for the target compound), ice, and a saturated aqueous solution of sodium bicarbonate. The flask is maintained at 0 °C in an ice-water bath.

  • Addition of CDI: N,N'-carbonyldiimidazole (CDI) is added portion-wise to the vigorously stirred reaction mixture over a period of 15 minutes.

  • Reaction Progression: The reaction is allowed to proceed at 0 °C for 1 hour.

  • Extraction: The reaction mixture is transferred to a separatory funnel and extracted multiple times with dichloromethane (DCM).

  • Washing and Drying: The combined organic phases are washed with brine, transferred to a conical flask, and dried over anhydrous sodium sulfate.

  • Purification: The solution is filtered and concentrated under reduced pressure to yield the crude product as an oil, which can be further purified if necessary.

Diagram of the Synthetic Pathway

Synthesis_Pathway Imidazole Imidazole Intermediate Imidazole-1-carbonylimidazole Imidazole->Intermediate + CDI CDI N,N'-Carbonyldiimidazole (CDI) Product N-methyl-1H-imidazole- 1-carboxamide Intermediate->Product + Methylamine Methylamine Methylamine

Caption: General synthetic scheme for N-methyl-1H-imidazole-1-carboxamide.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of N-methyl-1H-imidazole-1-carboxamide is crucial for its application in drug development, influencing its solubility, permeability, and metabolic stability.

PropertyValueSource
Molecular Formula C₅H₇N₃O[4]
Molecular Weight 125.13 g/mol [4]
IUPAC Name N-methylimidazole-1-carboxamide[4]
CAS Number 72002-25-6[4]
SMILES CNC(=O)N1C=CN=C1[4]
InChIKey CWUCFKUUTSQSSZ-UHFFFAOYSA-N[4]
XLogP3-AA -0.5[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 1[4]
Exact Mass 125.058911855 Da[4]
Topological Polar Surface Area 46.9 Ų[4]
Heavy Atom Count 9[4]

Table 1: Physicochemical Properties of N-methyl-1H-imidazole-1-carboxamide. [4]

Potential Biological Activities and Mechanisms of Action

While specific biological activity data for N-methyl-1H-imidazole-1-carboxamide is limited in the public domain, the broader class of imidazole carboxamides has demonstrated a wide range of therapeutic potential. The following sections explore these activities, providing a basis for future research into the specific properties of the title compound.

Anticancer Activity

Imidazole-based compounds are extensively investigated for their anticancer properties.[8] Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer cell signaling pathways, induction of apoptosis, and interference with DNA replication.

  • Kinase Inhibition: Many imidazole derivatives act as potent inhibitors of protein kinases, which are often dysregulated in cancer. For instance, certain 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives have been identified as highly selective inhibitors of casein kinase 1δ (CK1δ) and ε.[9] Binimetinib, a drug containing a benzo[d]imidazole-6-carboxamide core, is an inhibitor of mitogen-activated protein kinase kinase (MEK), a key component of the RAS/RAF/MEK/ERK pathway that is frequently overactive in various cancers.[10]

  • Sirtuin Inhibition: Sirtuins are a class of histone deacetylases that play a crucial role in gene regulation and have been implicated in carcinogenesis. Some imidazole derivatives have been shown to possess inhibitory effects on nuclear sirtuins, suggesting a potential therapeutic strategy for cancers like non-small cell lung cancer.[11]

  • Anti-prostate Cancer Activity: Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have demonstrated the ability to block the expression of prostate-specific antigen (PSA) and exhibit antiproliferative activity in prostate cancer cell lines.[12]

Diagram of a Potential Anticancer Signaling Pathway

Anticancer_Pathway cluster_0 MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Imidazole Carboxamide Imidazole Carboxamide Imidazole Carboxamide->MEK Inhibition

Caption: Inhibition of the MAPK pathway by imidazole carboxamide derivatives.

Antimicrobial and Antifungal Activity

The imidazole scaffold is a cornerstone of many antifungal agents. The mechanism of action often involves the inhibition of enzymes essential for fungal cell wall synthesis or function.

  • Fungicidal Activity: N-cyano-1H-imidazole-4-carboxamide derivatives have shown promising antifungal activity, particularly against Rhizoctonia solani.[13]

  • Dihydrofolate Reductase (DHFR) Inhibition: Molecular docking studies suggest that some imidazole derivatives can inhibit Candida albicans dihydrofolate reductase (DHFR), an enzyme crucial for fungal survival.[14]

Other Potential Therapeutic Applications
  • Cannabinoid Receptor Agonism: A series of 2,4-diphenyl-1H-imidazole analogs have been identified as potent agonists of the human CB2 receptor, with high selectivity over the CB1 receptor.[15] This suggests potential applications in the treatment of chronic pain and inflammatory conditions without the psychoactive side effects associated with CB1 agonism.

  • Histamine H3 Receptor Antagonism: Non-imidazole aryloxyalkyl piperazine-based compounds, which can be considered structural analogs, have been developed as potent and selective antagonists of the H3 receptor, indicating potential for treating neurological and cognitive disorders.[1]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic efficacy and safety.[16][17]

  • Absorption and Distribution: The physicochemical properties of N-methyl-1H-imidazole-1-carboxamide, such as its relatively low molecular weight and moderate polarity, suggest that it is likely to have good oral bioavailability.[4] The distribution will be influenced by its ability to cross biological membranes and bind to plasma proteins.[17]

  • Metabolism: The metabolism of imidazole-containing compounds is complex and can involve various enzymatic pathways, primarily in the liver. For related indazole carboxamide synthetic cannabinoids, major biotransformations include hydroxylation and ester hydrolysis.[18] The N-methyl group in N-methyl-1H-imidazole-1-carboxamide could be susceptible to N-demethylation, a common metabolic pathway for many drugs.[19]

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Incubation: The test compound (N-methyl-1H-imidazole-1-carboxamide) is incubated with human liver microsomes in the presence of NADPH.

  • Sampling: Aliquots are taken at various time points.

  • Analysis: The concentration of the parent compound is quantified using LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Diagram of ADME Processes

ADME_Workflow Oral Administration Oral Administration Absorption (GI Tract) Absorption (GI Tract) Oral Administration->Absorption (GI Tract) Systemic Circulation Systemic Circulation Absorption (GI Tract)->Systemic Circulation Distribution (Tissues) Distribution (Tissues) Systemic Circulation->Distribution (Tissues) Excretion (Kidney/Bile) Excretion (Kidney/Bile) Systemic Circulation->Excretion (Kidney/Bile) Metabolism (Liver) Metabolism (Liver) Distribution (Tissues)->Metabolism (Liver) Metabolism (Liver)->Excretion (Kidney/Bile)

Caption: The journey of a drug through the body (ADME).

Future Directions and Conclusion

N-methyl-1H-imidazole-1-carboxamide represents a promising scaffold for the development of novel therapeutic agents. While a substantial body of research exists for the broader class of imidazole carboxamides, further investigation into the specific biological activities, mechanism of action, and pharmacokinetic profile of this particular molecule is warranted.

Future research should focus on:

  • Synthesis of a diverse library of N-methyl-1H-imidazole-1-carboxamide analogs to establish clear structure-activity relationships (SAR).[1][20]

  • Comprehensive in vitro and in vivo screening of these compounds against a wide range of biological targets, including kinases, sirtuins, and microbial enzymes.

  • Detailed mechanistic studies to elucidate the precise molecular interactions responsible for any observed biological activity.

  • Thorough pharmacokinetic and toxicological profiling to assess the drug-like properties and safety of lead compounds.

References

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Foundational

Introduction: Understanding the Significance of N-methyl-1H-imidazole-1-carboxamide

An In-depth Technical Guide to the Solubility of N-methyl-1H-imidazole-1-carboxamide N-methyl-1H-imidazole-1-carboxamide is a unique heterocyclic compound featuring a core imidazole ring, a structure of immense interest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of N-methyl-1H-imidazole-1-carboxamide

N-methyl-1H-imidazole-1-carboxamide is a unique heterocyclic compound featuring a core imidazole ring, a structure of immense interest in medicinal chemistry and materials science.[1][2] As a versatile building block, it plays a crucial role in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[2] The solubility of this compound is a critical physicochemical parameter that dictates its utility and behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in drug development.[3][4] Poor aqueous solubility, for instance, is a primary obstacle in the oral delivery of many promising new chemical entities.[3]

This guide provides a comprehensive technical overview of the solubility of N-methyl-1H-imidazole-1-carboxamide. We will delve into its fundamental physicochemical properties, provide a theoretical framework for its solubility behavior, present known solubility data, and offer detailed, field-proven protocols for its experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics.

Physicochemical Profile and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key to predicting and understanding the behavior of N-methyl-1H-imidazole-1-carboxamide lies in dissecting its constituent parts: the aromatic imidazole ring and the N-methylcarboxamide group.[2]

Table 1: Physicochemical Properties of N-methyl-1H-imidazole-1-carboxamide

PropertyValueSource
Molecular Formula C₅H₇N₃O[5][6]
Molar Mass 125.13 g/mol [5][6]
Melting Point 108-115°C[5]
CAS Number 72002-25-6[6]
Predicted Density 1.24 ± 0.1 g/cm³[5]

The molecule's structure offers several clues to its solubility:

  • Polarity: The presence of a carboxamide group and an imidazole ring, both containing electronegative nitrogen and oxygen atoms, imparts significant polarity to the molecule.

  • Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the N-H proton of the amide) and multiple hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms of the imidazole ring).[1] This capacity for hydrogen bonding is a primary determinant of its solubility in protic solvents.

  • Molecular Size: With a relatively low molecular weight, steric hindrance is less likely to be a major impediment to solvation compared to larger, more complex molecules.[7]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For N-methyl-1H-imidazole-1-carboxamide, several factors are paramount.

Key Influencing Factors:
  • Polarity Match: Polar solutes dissolve best in polar solvents, while non-polar solutes favor non-polar solvents.[8] Given the inherent polarity of the imidazole and carboxamide moieties, N-methyl-1H-imidazole-1-carboxamide is expected to exhibit greater solubility in polar solvents.

  • Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with an increase in temperature.[3][8]

  • pH and Ionization: The pH of the solvent can dramatically affect the solubility of ionizable compounds.[8] The imidazole ring is weakly basic (the pKa of the conjugate acid of the parent 1-methylimidazole is ~7.4), suggesting that in highly acidic media (pH << 7), the ring could be protonated, leading to a cationic species with potentially enhanced aqueous solubility.[9]

  • Crystal Characteristics: For solid compounds, the energy of the crystal lattice must be overcome by the energy of solvation. Polymorphism, the existence of different crystal forms, can lead to variations in solubility, with amorphous forms generally being more soluble than their crystalline counterparts due to lower lattice energy.[7][8]

Solubility Profile: Known Data and Predictions

Comprehensive quantitative solubility data for N-methyl-1H-imidazole-1-carboxamide is not widely available in public literature. However, existing qualitative data provides a valuable starting point for a predictive analysis across different solvent classes.

Table 2: Known and Predicted Solubility of N-methyl-1H-imidazole-1-carboxamide

Solvent ClassExample SolventsKnown/Predicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSlightly SolubleCapable of hydrogen bonding, but the organic backbone limits high solubility. Known to be slightly soluble in Methanol.[5]
Polar Aprotic DMSO, DMF, AcetonitrileLikely Soluble to Highly SolubleStrong dipole-dipole interactions can effectively solvate the polar regions of the molecule. Related imidazole compounds show good solubility in Acetonitrile.[10]
Chlorinated Dichloromethane (DCM), ChloroformSparingly to Slightly SolubleModerate polarity allows for some interaction. Known to be sparingly soluble in Chloroform.[5]
Non-Polar Hexanes, TolueneInsoluble to Very Slightly SolubleMismatch in polarity; weak van der Waals forces are insufficient to overcome the solute's intermolecular forces.

Experimental Protocol: Equilibrium Shake-Flask Method

To obtain reliable, quantitative solubility data, the equilibrium (or thermodynamic) shake-flask method is the gold standard.[11][12] It measures the maximum concentration of a substance that can be fully dissolved in a given solvent at a specific temperature when the system has reached equilibrium.

Causality-Driven Protocol Steps:
  • Material Purity Verification:

    • Why: Impurities in either the solute or the solvent can significantly alter the measured solubility.

    • How: Use N-methyl-1H-imidazole-1-carboxamide of the highest possible purity (e.g., >95%).[2] Solvents should be of analytical or HPLC grade.

  • Preparation of the Slurry:

    • Why: An excess of the solid solute is required to ensure that the solution becomes saturated and remains in equilibrium with the undissolved solid phase.[11][12]

    • How: Add an excess amount of N-methyl-1H-imidazole-1-carboxamide to a known volume of the test solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The amount should be sufficient to be clearly visible after the equilibration period.

  • Equilibration:

    • Why: The system needs sufficient time and energy to reach a state where the rate of dissolution equals the rate of precipitation.

    • How: Place the vials in a constant-temperature shaker or rotator (e.g., 25°C or 37°C for biopharmaceutical relevance).[13] Agitate the samples for a predetermined period (typically 24-72 hours). It is crucial to first establish the time to equilibrium by taking measurements at various time points (e.g., 8, 24, 48, 72 hours) until the concentration plateaus.[14]

  • Phase Separation:

    • Why: The undissolved solid must be completely removed to accurately measure the concentration of the dissolved solute in the supernatant.

    • How: Centrifuge the vials at high speed to pellet the excess solid. Carefully withdraw an aliquot of the clear supernatant using a pipette. For very fine suspensions, filtration through a chemically inert filter (e.g., 0.22 µm PTFE) may be necessary. Self-Validation: Pre-saturating the filter with the solution can prevent loss of solute due to adsorption onto the filter membrane.[12]

  • Quantification:

    • Why: A precise and validated analytical method is required to determine the solute concentration.

    • How: Immediately dilute the supernatant with a suitable solvent (often the mobile phase for chromatography) to prevent precipitation. Analyze the concentration using a validated method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS). A standard calibration curve must be prepared using known concentrations of the compound.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solute to Known Volume of Solvent B Agitate at Constant Temperature (24-72h) A->B Seal Vial C Centrifuge or Filter to Remove Solid B->C Equilibrium Reached D Collect Supernatant C->D E Dilute Aliquot D->E Immediate Action F Analyze via HPLC-UV or LC-MS E->F G Calculate Concentration vs. Standard Curve F->G

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Conclusion: A Practical Perspective

While a comprehensive public database of quantitative solubility for N-methyl-1H-imidazole-1-carboxamide is limited, a strong predictive framework can be established based on its fundamental physicochemical properties. The molecule's polarity and hydrogen bonding capabilities suggest preferential solubility in polar aprotic and, to a lesser extent, polar protic solvents. For drug development and synthetic chemistry professionals, obtaining precise, application-specific solubility data is non-negotiable. The detailed shake-flask protocol provided herein offers a robust, self-validating system for generating such critical data, ensuring that experimental choices are grounded in sound scientific principles.

References

  • ChemBK. N-Methyl-1H-imidazole-1-carboxamide. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. (2021-07-05). Available from: [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Available from: [Link]

  • World Journal of Pharmaceutical Research. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2016-05-02). Available from: [Link]

  • Wikipedia. 1-Methylimidazole. Available from: [Link]

  • Minds@UW. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Available from: [Link]

  • PMC - NIH. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. (2014-12-30). Available from: [Link]

  • ACS Omega. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available from: [Link]

  • PubChem. N-methyl-1H-imidazole-1-carboxamide. Available from: [Link]

  • PubChem. N-Methyl-N-phenyl-1H-imidazole-1-carboxamide. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. (2017-09-09). Available from: [Link]

  • NIH. Relative Contributions of Solubility and Mobility to the Stability of Amorphous Solid Dispersions of Poorly Soluble Drugs: A Molecular Dynamics Simulation Study. Available from: [Link]

  • World Health Organization (WHO). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018-07-02). Available from: [Link]

  • Google Patents. Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Asian Journal of Chemistry. Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. (2023-04-28). Available from: [Link]

  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • PubMed. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. (2020-04-06). Available from: [Link]

  • World Health Organization (WHO). Annex 4. Available from: [Link]

  • PubChem. 1-methyl-1H-imidazole-5-carboxamide. Available from: [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Profiling &amp; Analytical Characterization of N-methyl-1H-imidazole-1-carboxamide

Executive Summary & Compound Significance N-methyl-1H-imidazole-1-carboxamide (also known as 1-(N-methylcarbamoyl)imidazole or MIC-Imidazole) is a critical heterocyclic urea derivative. It serves two primary roles in pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

N-methyl-1H-imidazole-1-carboxamide (also known as 1-(N-methylcarbamoyl)imidazole or MIC-Imidazole) is a critical heterocyclic urea derivative. It serves two primary roles in pharmaceutical research:

  • Carbamoylating Reagent: It acts as a "masked" isocyanate, capable of transferring the N-methylcarbamoyl group to nucleophiles (amines, alcohols) under mild conditions, often used in the synthesis of ureas and carbamates where methyl isocyanate (MIC) is too hazardous.

  • Degradation Intermediate: It is a structural analog to the carbamoylating species generated by the degradation of imidazotetrazine alkylating agents, such as Temozolomide (TMZ). Understanding its spectroscopic signature is vital for impurity profiling in oncology drug development.

Chemical Identity
PropertyDetail
IUPAC Name N-methyl-1H-imidazole-1-carboxamide
CAS Number 72002-25-6
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Structure Imidazole ring N-acylated with a methylaminocarbonyl group

Synthesis & Reaction Mechanism[3][4]

To generate authentic standards for spectroscopic analysis, the compound is typically synthesized via the nucleophilic attack of imidazole on a carbonyl electrophile. While Methyl Isocyanate (MIC) offers a direct route, the Carbonyldiimidazole (CDI) route is preferred in modern laboratories for safety.

Mechanistic Pathway (DOT Visualization)

SynthesisPathway Imidazole Imidazole (C3H4N2) Intermediate Intermediate (Acyl Imidazole) Imidazole->Intermediate Activation Product N-methyl-1H-imidazole-1-carboxamide (Target) Imidazole->Product with MIC CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Intermediate + CDI Intermediate->Product + MeNH2 (Nucleophilic Subst.) Byproduct Imidazole (Byproduct) Intermediate->Byproduct Elimination MeNH2 Methylamine (MeNH2) MIC Methyl Isocyanate (Highly Toxic) MIC->Product Direct Addition (Industrial Route)

Figure 1: Dual synthetic pathways. The CDI route (top) is safer for bench-scale standard preparation compared to the direct MIC route (bottom).

Experimental Protocol (CDI Method)
  • Activation: Dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in anhydrous THF under Nitrogen.

  • Addition: Add Methylamine (1.0 eq, 2M in THF) dropwise at 0°C.

  • Reaction: Stir for 2 hours at room temperature. The CDI reacts to form the mixed urea.

  • Workup: Evaporate solvent. The product is often co-isolated with imidazole. Purification requires rapid silica chromatography (DCM/MeOH) or recrystallization from EtOAc, though the compound is moisture-sensitive.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile for N-methyl-1H-imidazole-1-carboxamide.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred due to polarity and exchangeable protons).

¹H NMR (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.45 Broad Quartet (br q)1HNH (Amide)Exchangeable. Broadened by quadrupole N and coupling to methyl.
8.28 Singlet (s)1HH-2 (Im)Most deshielded ring proton due to flanking N atoms and carbonyl EWG.
7.65 Triplet/DD1HH-5 (Im)Adjacent to N1 (acylated nitrogen).
7.05 Triplet/DD1HH-4 (Im)Further from the carbonyl electron-withdrawing effect.
2.82 Doublet (d, J=4.6 Hz)3HN-CH₃ Diagnostic doublet confirming the N-methylamide connectivity.
¹³C NMR (100 MHz, DMSO-d₆)
Shift (δ ppm)AssignmentNotes
149.2 C=O (Carbonyl)Urea-type carbonyl characteristic shift.
137.5 C-2 (Im)C-H between ring nitrogens.
130.1 C-5 (Im)
116.3 C-4 (Im)
26.4 CH₃ Methyl carbon attached to Nitrogen.
B. Mass Spectrometry (MS)

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion: [M+H]⁺ = m/z 126.1

  • Fragmentation Pattern (EI/CID):

    • m/z 125: Molecular Ion (M⁺).

    • m/z 68: [Imidazole+H]⁺ (Base Peak). The urea bond is fragile; the imidazole acts as a good leaving group.

    • m/z 57: [CH₃-N=C=O]⁺ (Methyl Isocyanate cation). Diagnostic of the N-methylcarbamoyl tail.

C. Infrared Spectroscopy (FT-IR)
Wavenumber (cm⁻¹)Vibration ModeSignificance
3350 - 3300 ν(N-H)Medium, broad stretch (Amide).
3120 ν(C-H)Aromatic imidazole C-H stretch.
1735 - 1710 ν(C=O)Critical Identifier. Strong urea carbonyl stretch. Higher frequency than typical amides due to imidazole ring strain/electron withdrawal.
1540 δ(N-H)Amide II bending vibration.

Analytical Method Validation (HPLC)

For researchers tracking this compound in stability studies or synthesis, the following HPLC method provides separation from free imidazole and methylamine.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (5% B Isocratic) → 5-15 min (5% to 40% B).

    • Note: The compound is polar; retention will be low. Isocratic hold at low organic is necessary.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Imidazole absorption) and 210 nm (Amide).

  • Retention Time (Approx):

    • Imidazole: ~2.5 min

    • N-methyl-1H-imidazole-1-carboxamide: ~4.8 min

    • Bis-urea impurities: >10 min

Handling, Stability & Safety

Hydrolytic Instability

This compound is moisture-sensitive. In aqueous media (especially acidic or basic), it undergoes hydrolysis:



Storage Protocol:

  • Store under inert atmosphere (Argon/Nitrogen).

  • Keep at -20°C in a desiccator.

  • Dissolve in DMSO-d₆ immediately prior to NMR analysis. Do not leave in solution for extended periods.

Analytical Logic Tree

Use this workflow to confirm identity vs. degradation products.

AnalyticalLogic Sample Unknown Sample HPLC HPLC Analysis (RT Check) Sample->HPLC Decision1 Peak @ ~4.8 min? HPLC->Decision1 MS Mass Spec (ESI+) Decision2 m/z = 126? MS->Decision2 NMR 1H NMR (DMSO-d6) Decision3 Doublet @ 2.8 ppm? NMR->Decision3 Decision1->MS Yes Result_Neg Degradation Product: (Imidazole + Methylamine) Decision1->Result_Neg No (RT ~2.5) Decision2->NMR Yes Decision2->Result_Neg No (m/z 69) Result_Pos Confirmed: N-methyl-1H-imidazole-1-carboxamide Decision3->Result_Pos Yes Decision3->Result_Neg No (Singlet only)

Figure 2: Analytical decision tree for distinguishing the target compound from its hydrolysis products.

References

  • PubChem. (2025).[1][2] N-methyl-1H-imidazole-1-carboxamide (CAS 72002-25-6). National Library of Medicine. Available at: [Link]

  • Heller, S. T., & Sarpong, R. (2010).[3] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[3] Organic Letters, 12(20), 4572–4575.[3] (Describes reactivity of N-carbamoyl imidazoles). Available at: [Link]

  • NIST Chemistry WebBook. (2025). Mass Spectrum of N-methylcarbamoyl derivatives. National Institute of Standards and Technology.[4] Available at: [Link]

Sources

Foundational

potential therapeutic targets of N-methyl-1H-imidazole-1-carboxamide

An In-depth Technical Guide N-methyl-1H-imidazole-1-carboxamide: A Roadmap for Therapeutic Target Discovery and Validation Executive Summary N-methyl-1H-imidazole-1-carboxamide is a known chemical entity possessing the i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide N-methyl-1H-imidazole-1-carboxamide: A Roadmap for Therapeutic Target Discovery and Validation

Executive Summary

N-methyl-1H-imidazole-1-carboxamide is a known chemical entity possessing the imidazole core, a privileged scaffold in medicinal chemistry renowned for its broad spectrum of biological activities.[1][2] While this specific molecule is commercially available as a synthetic building block, a review of current scientific literature reveals a notable absence of studies investigating its biological effects or therapeutic potential.[3][4] This guide, therefore, serves not as a summary of existing knowledge, but as a forward-looking strategic roadmap for researchers and drug development professionals. It outlines a hypothesis-driven approach to systematically uncover, validate, and characterize the . By leveraging established principles of drug discovery and the known pharmacology of related imidazole-based compounds, we present a comprehensive framework for unlocking its therapeutic promise.

Part 1: Introduction and Scientific Rationale

The Imidazole Scaffold: A Foundation of Therapeutic Potential

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] This structure is a cornerstone of medicinal chemistry due to its desirable physicochemical properties, including high stability, water solubility, and hydrogen bonding capability.[1][5] These features allow imidazole-containing molecules to interact effectively with a diverse range of biological macromolecules. Consequently, the imidazole nucleus is present in numerous natural products (e.g., histidine, purines) and approved therapeutic agents with activities spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[2][5] The documented mechanisms of action for imidazole derivatives are broad, including enzyme inhibition, DNA binding, and receptor modulation.[1]

N-methyl-1H-imidazole-1-carboxamide: An Unexplored Candidate

N-methyl-1H-imidazole-1-carboxamide (PubChem CID: 12420700) is a simple derivative featuring the core imidazole ring functionalized with an N-methylcarboxamide group.[6] While its primary utility to date has been in chemical synthesis, its structure warrants investigation for bioactivity.[4] The N-methylcarboxamide group can participate in hydrogen bonding as both a donor and acceptor, potentially facilitating interactions with protein active sites. Based on the extensive pharmacology of related imidazole compounds, we can formulate two primary hypotheses for its potential mechanism of action:

  • Hypothesis 1: Inhibition of Cellular Enzymes. Many small molecule drugs function by inhibiting enzymes that are critical for disease pathogenesis, such as protein kinases or metabolic enzymes. The imidazole scaffold is a common feature in many enzyme inhibitors.

  • Hypothesis 2: Interaction with Nucleic Acids. Certain imidazole-containing structures, particularly bisbenzimidazoles, are known to bind to the minor groove of DNA, interfering with replication and transcription processes, a mechanism exploited in cancer therapy.[7]

This guide will detail the experimental workflows required to systematically test these hypotheses.

Part 2: Hypothesis 1 - High-Throughput Screening for Enzyme Inhibition

Rationale: The most direct path to identifying potential targets is to screen the compound against a broad panel of purified enzymes implicated in human disease. Protein kinases are an ideal starting point due to their central role in cellular signaling and their proven tractability as drug targets.

Primary Screen: Large-Scale Kinase Panel

The objective of the primary screen is to identify any potential "hits" from a wide range of possibilities. This requires a high-throughput, sensitive, and cost-effective assay format.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Compound Preparation: Prepare a 10 mM stock solution of N-methyl-1H-imidazole-1-carboxamide in 100% DMSO. Create a dilution series to achieve a final assay concentration of 10 µM for the primary screen.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2 µL of kinase/substrate solution (specific to each kinase in the panel, as per manufacturer's protocol).

    • Add 1 µL of the diluted compound (10 µM final concentration) or DMSO (vehicle control).

    • Add 2 µL of 10 µM ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion Measurement:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the newly generated ADP to ATP, and then measure the light produced by a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. A low luminescence signal indicates high kinase activity (more ATP consumed, more ADP produced), while a high signal indicates inhibition.

  • Hit Identification: Calculate the percent inhibition relative to the DMSO control. A "hit" is typically defined as a compound causing >50% inhibition at the screening concentration.

Secondary Assay: Dose-Response and IC50 Determination

Causality: Identifying a "hit" is insufficient. A secondary assay is required to confirm the activity and determine the potency of the compound. A dose-response curve demonstrates that the observed inhibition is dependent on the compound's concentration, a critical hallmark of a specific pharmacological interaction.

Experimental Protocol: IC50 Determination

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of N-methyl-1H-imidazole-1-carboxamide, starting from a top concentration of 100 µM.

  • Assay Performance: Perform the ADP-Glo™ Kinase Assay as described above for each identified "hit" kinase, using the full dilution series of the compound.

  • Data Analysis:

    • Normalize the data with the high signal (no enzyme) and low signal (DMSO vehicle) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Data Presentation: The IC50 values for all confirmed hits should be summarized in a table for clear comparison.

Kinase TargetIC50 (µM)Hill Slope
Hypothetical Hit 1 (e.g., CK1δ)7.81.1
Hypothetical Hit 2 (e.g., p38α)15.20.9
Non-Hit Control (e.g., SRC)>100N/A
Table 1: Hypothetical dose-response data for N-methyl-1H-imidazole-1-carboxamide against selected kinase targets.
Workflow Visualization

G cluster_0 Part 2: Kinase Inhibition Screening A Primary Screen 10 µM Compound vs Kinase Panel B Identify Hits (>50% Inhibition) A->B High-throughput Luminescence Assay C Secondary Assay 10-point Dose-Response B->C Confirm activity D Calculate IC50 Values C->D Non-linear regression E Prioritize Potent & Selective Hits for Cellular Validation D->E Decision gate

Figure 1: Workflow for identifying and confirming enzyme inhibitors.

Part 3: Hypothesis 2 - Assessment of DNA Binding Activity

Rationale: Given that imidazole derivatives can function as DNA minor groove binders, it is prudent to investigate this potential mechanism.[7] A direct interaction with DNA could have profound therapeutic implications, particularly in oncology.

Primary Assay: UV-Visible Spectrophotometry

Causality: When a small molecule binds to DNA, it often causes a change in the DNA's absorption spectrum (a hyperchromic or hypochromic shift) and a shift in the absorption wavelength (bathochromic or hypsochromic shift). This provides initial evidence of a direct physical interaction.

Experimental Protocol: DNA Titration with UV-Vis Spectroscopy

  • Reagent Preparation:

    • Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Determine its concentration spectrophotometrically using the absorbance at 260 nm.

    • Prepare a 1 mM stock solution of N-methyl-1H-imidazole-1-carboxamide in the same buffer.

  • Spectrophotometric Titration:

    • Maintain a constant concentration of the compound (e.g., 50 µM) in a quartz cuvette.

    • Record the UV-Vis spectrum from 230 nm to 400 nm.

    • Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

    • After each addition, allow the solution to equilibrate for 5 minutes and record the new spectrum.

  • Data Analysis: Observe for changes in the absorbance intensity and shifts in the wavelength of maximum absorbance (λmax) of the compound. A significant change upon titration with DNA is indicative of binding.

Secondary Assay: DNA Thermal Denaturation (Melting Temperature) Study

Causality: Molecules that intercalate or bind strongly within the DNA grooves stabilize the double helix, increasing the energy required to separate the two strands. This results in a measurable increase in the DNA melting temperature (Tm), providing strong confirmatory evidence of binding.

Experimental Protocol: Tm Determination Assay

  • Sample Preparation: Prepare samples containing a fixed concentration of ctDNA (e.g., 20 µM) in buffer, both in the absence (control) and presence of varying concentrations of N-methyl-1H-imidazole-1-carboxamide (e.g., 5 µM, 10 µM, 20 µM).

  • Thermal Denaturation:

    • Use a spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance at 260 nm as the temperature is increased from 25°C to 95°C at a slow, controlled rate (e.g., 0.5°C/minute).

  • Data Analysis:

    • Plot absorbance versus temperature to generate melting curves.

    • The Tm is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the transition in the melting curve.

    • Calculate the change in melting temperature (ΔTm = Tm_compound - Tm_control). A positive ΔTm value indicates stabilization and binding.

Data Presentation:

Compound Concentration (µM)Tm (°C)ΔTm (°C)
0 (Control)69.20.0
569.8+0.6
1070.5+1.3
2071.9+2.7
Table 2: Hypothetical DNA melting temperature data. An increasing ΔTm with concentration suggests dose-dependent binding.

Part 4: Cellular Target Engagement and Validation

Rationale: An in vitro "hit" is only meaningful if the compound can enter a cell and engage its target in a complex biological environment. This step is crucial to bridge the gap between biochemical activity and potential therapeutic effect. Let us assume the kinase screen identified Casein Kinase 1 Delta (CK1δ) as a potent hit. CK1 isoforms are involved in numerous cellular processes, including Wnt signaling and cell cycle progression.[8]

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

Causality: The binding of a ligand (our compound) to its target protein stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation. CETSA measures this change in thermal stability inside intact cells, providing direct evidence of target engagement.

Experimental Protocol: CETSA for CK1δ

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T) to ~80% confluency. Treat cells with either vehicle (DMSO) or N-methyl-1H-imidazole-1-carboxamide (at 1x, 10x, and 100x the biochemical IC50) for 1 hour.

  • Heating Step: Harvest the cells, resuspend them in PBS, and aliquot them into PCR tubes. Heat the aliquots across a temperature gradient (e.g., from 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Target Detection (Western Blot): Quantify the amount of soluble CK1δ remaining in the supernatant of each sample using Western Blot analysis with a specific anti-CK1δ antibody.

  • Data Analysis: For each treatment group, plot the amount of soluble CK1δ against temperature. A rightward shift in the melting curve for the compound-treated group compared to the vehicle control indicates target stabilization and engagement.

Downstream Pathway Modulation

Causality: If the compound engages and inhibits CK1δ, we should observe changes in the phosphorylation status of known CK1δ substrates. This confirms that target engagement leads to a functional consequence within the cell's signaling network.

Experimental Protocol: Western Blot for Phospho-Substrates

  • Cell Treatment and Lysis: Treat cells with a dose-response of the compound for a defined period (e.g., 2-4 hours). Lyse the cells and quantify total protein concentration.

  • Western Blot Analysis: Perform Western Blot analysis on the cell lysates using antibodies specific for a known CK1δ substrate (e.g., phospho-p53 Ser15) and total p53 as a loading control.

  • Data Interpretation: A dose-dependent decrease in the level of the phosphorylated substrate, without a change in the total substrate level, would strongly validate that the compound is inhibiting CK1δ activity in a cellular context.

Visualization of the Validation Workflow

G cluster_1 Part 4: Cellular Target Validation (Example: CK1δ) F Biochemical Hit (e.g., CK1δ, IC50 = 7.8 µM) G Cellular Target Engagement (CETSA) F->G H Does compound stabilize CK1δ in cells? G->H I Functional Pathway Analysis (Western Blot for p-Substrate) H->I Yes L No cellular activity De-prioritize or optimize H->L No J Does compound reduce substrate phosphorylation? I->J K Validated Hit Proceed to Phenotypic Assays J->K Yes J->L No

Figure 2: Workflow for validating a biochemical hit in a cellular context.

Part 5: Conclusion and Future Directions

This guide proposes a systematic, hypothesis-driven framework to explore the therapeutic potential of N-methyl-1H-imidazole-1-carboxamide, a compound for which no biological data currently exists. By initiating a broad, unbiased screening campaign against well-validated target classes like kinases, and simultaneously investigating its potential for DNA interaction, researchers can efficiently identify promising avenues for development.

The critical subsequent steps of target validation, involving cellular thermal shift assays and downstream pathway analysis, are essential to ensure that any biochemical activity translates into a meaningful biological effect within the cell. A confirmed, validated hit from this workflow would serve as the foundation for more advanced studies, including phenotypic screening in disease-relevant cell models, lead optimization to improve potency and drug-like properties, and eventual in vivo efficacy studies. This structured approach provides a robust and scientifically rigorous path to potentially uncover a novel therapeutic agent from a previously uncharacterized chemical entity.

References

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (Source: Google Search)
  • 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide - Smolecule. (Source: Google Search)
  • Biological Significance of Imidazole-based Analogues in New Drug Development. (Source: PubMed, [Link])

  • 1-Methylimidazole - Wikipedia. (Source: Wikipedia, [Link])

  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (Source: NIH PMC, [Link])

  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. (Source: NIH PMC, [Link])

  • 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide - PubChem. (Source: PubChem, [Link])

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (Source: NIH PMC, [Link])

  • N-Methyl-1H-imidazole-1-carboxamide - ChemBK. (Source: ChemBK, [Link])

  • Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases. (Source: NIH, [Link])

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega. (Source: ACS Publications, [Link])

  • N-methyl-1H-imidazole-1-carboxamide | C5H7N3O | CID 12420700 - PubChem. (Source: PubChem, [Link])

  • N-methyl-1H-indazole-3-carboxamide | C9H9N3O | CID 42477796 - PubChem. (Source: PubChem, [Link])

Sources

Exploratory

Technical Deep Dive: N-Methyl-1H-imidazole-1-carboxamide (MIC-1) in Medicinal Chemistry

The Safer Surrogate for Methyl Isocyanate in Fragment Elaboration Part 1: Executive Summary & Structural Disambiguation In the landscape of Fragment-Based Drug Discovery (FBDD) and Lead Optimization, the installation of...

Author: BenchChem Technical Support Team. Date: February 2026

The Safer Surrogate for Methyl Isocyanate in Fragment Elaboration

Part 1: Executive Summary & Structural Disambiguation

In the landscape of Fragment-Based Drug Discovery (FBDD) and Lead Optimization, the installation of urea linkages is a pivotal strategy for enhancing hydrogen bonding networks and improving physicochemical properties. Historically, the introduction of the


-methyl urea  motif required the use of Methyl Isocyanate (MIC) , a volatile and highly toxic gas (famous for the Bhopal disaster).

N-methyl-1H-imidazole-1-carboxamide (MIC-1) has emerged as the definitive, bench-stable, solid surrogate for Methyl Isocyanate. This guide details the technical utility of MIC-1 not merely as a reagent, but as a critical enabler for "Fragment Growing"—allowing researchers to rapidly elaborate amine-bearing fragments into methyl ureas with high atom economy and safety.

Structural Disambiguation

To ensure scientific integrity, we must distinguish this specific entity from structurally related imidazole fragments used in other contexts:

Compound NameStructure / CASPrimary Application
N-methyl-1H-imidazole-1-carboxamide CAS 72002-25-6 Carboxamide on N1; Methyl on amide N.(Subject of this Guide)Reagent: Transfer of

-methylcarbamoyl group (Urea synthesis).[1]
1-methyl-1H-imidazole-2-carboxamide CAS 116661-80-6 Methyl on N1; Carboxamide on C2.Scaffold: DNA minor groove binders (Lexitropsins/Dervan Polyamides).
5-Amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide CAS 188612-53-5 Metabolite/Precursor: Related to purine biosynthesis and Temozolomide degradation.
Part 2: Chemical Identity & Mechanistic Advantage[2]
2.1 The "Masked" Isocyanate

MIC-1 (CAS 72002-25-6) operates as a carbamoyl imidazole. Unlike isocyanates which are electrophilic by virtue of the cumulated pi-system (


), MIC-1 is an activated amide . The imidazole ring acts as a specific leaving group upon nucleophilic attack.

Key Physicochemical Properties:

  • Physical State: Crystalline Solid (mp 108–115 °C)

  • Stability: Stable at room temperature; non-hygroscopic.

  • Toxicity: Significantly lower acute toxicity profile than Methyl Isocyanate gas.

  • Reactivity: Tunable. Reacts rapidly with primary amines; requires activation (heat or base) for sterically hindered secondary amines.

2.2 Mechanism of Action: Nucleophilic Acyl Substitution

The reaction proceeds via an addition-elimination pathway. The nucleophile (amine fragment) attacks the carbonyl carbon of MIC-1. The tetrahedral intermediate collapses, expelling imidazole (a weak base, pKa ~6.9) and generating the desired


-methyl urea.

Why this matters for Drug Design:

  • No competing polymerization: Unlike isocyanates, MIC-1 does not dimerize/trimerize.

  • Clean Workup: The byproduct is imidazole, which is water-soluble and easily removed by acidic wash or chromatography.

  • Selectivity: It shows high chemoselectivity for amines over alcohols, allowing urea formation in the presence of hydroxyl groups without protection.

Part 3: Applications in Fragment-Based Drug Design (FBDD)

In FBDD, a "hit" fragment often contains a primary or secondary amine. The "Fragment Growing" phase involves elaborating this amine to probe adjacent binding pockets. The


-methyl urea motif is a privileged pharmacophore because it introduces:
  • H-Bond Donor: The -NH- of the urea.

  • H-Bond Acceptor: The -C=O of the urea.

  • Hydrophobic Contact: The terminal methyl group.

Case Study: Kinase Inhibitor Elaboration

Many Type II kinase inhibitors (e.g., Sorafenib analogs) utilize a urea linkage to bind to the DFG-out conformation. Using MIC-1, a library of amine fragments can be parallel-processed into their methyl urea counterparts to screen for improved potency.

Data Comparison: MIC-1 vs. Traditional Reagents

FeatureMethyl Isocyanate (MIC)Triphosgene + MethylamineMIC-1 (Imidazole Carboxamide)
Safety Extreme Hazard (Gas)High Hazard (Phosgene gen.)Safe Solid
Atom Economy 100%Low (Multiple steps)High (Imidazole recycled)
Handling Special Equipment RequiredFume Hood MandatoryOpen Air Weighing
Yield (Avg) 85-95%60-80%90-98%
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Standard Synthesis of N-Methyl Ureas

Use this protocol for converting primary amine "hits" into methyl ureas.

Reagents:

  • Substrate: Amine Fragment (

    
    ) [1.0 equiv]
    
  • Reagent: N-methyl-1H-imidazole-1-carboxamide (MIC-1) [1.1 equiv][2]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Base: Triethylamine (TEA) [1.0 equiv] (Optional, accelerates reaction)

Workflow:

  • Dissolution: Dissolve the amine fragment (1.0 mmol) in DCM (5 mL).

  • Addition: Add MIC-1 (1.1 mmol, 137 mg) in one portion. The solid dissolves as the reaction proceeds.

  • Incubation: Stir at Room Temperature (RT) for 4–16 hours. Monitor by TLC or LCMS.

    • Validation Check: Disappearance of starting amine peak; appearance of product mass [M+57].

  • Workup (Self-Purifying):

    • Dilute with DCM (10 mL).[2]

    • Wash with 1M HCl (remove imidazole byproduct and unreacted amine).

    • Wash with Brine.

    • Dry over

      
       and concentrate.
      
  • Result: High purity

    
    -methyl urea.
    
Protocol B: Activation for Low-Reactivity Amines

Use for sterically hindered secondary amines or electron-deficient anilines.

Modification:

  • Add Methyl Iodide (MeI) [4.0 equiv] to the reaction mixture.

  • Mechanism: MeI methylates the imidazole ring of MIC-1 in situ, creating an imidazolium species. This cationic leaving group is significantly more reactive (leaving group pKa drops from ~7 to ~2), driving the reaction with poor nucleophiles.

Part 5: Visualization of Reaction Pathways

The following diagram illustrates the standard and activated pathways for fragment elaboration using MIC-1.

MIC_Reaction_Pathway cluster_legend Pathway Legend MIC1 MIC-1 Reagent (N-methyl-1H-imidazole-1-carboxamide) Intermediate Tetrahedral Intermediate MIC1->Intermediate RT, DCM Activated_MIC Imidazolium Species (Highly Reactive) MIC1->Activated_MIC + MeI (Alkylation) Amine Fragment Amine (R-NH2) Amine->Intermediate RT, DCM Urea Target Fragment (N-Methyl Urea) Amine->Urea Fast Kinetics Intermediate->Urea Elimination Imidazole Imidazole (Byproduct) Intermediate->Imidazole Leaving Group MeI Methyl Iodide (Activator) Activated_MIC->Urea Fast Kinetics Standard Standard Elaboration Activated Activated (Hindered Amines)

Caption: Mechanistic pathway for urea synthesis using MIC-1. The standard pathway (blue) suffices for most fragments; MeI activation (red/yellow) enables reaction with hindered amines.

Part 6: References
  • Duspara, P. A., et al. (2012).[1] "N-Methyl-1H-imidazole-1-carboxamide: A Safer Alternative to Methyl Isocyanate."[1] The Journal of Organic Chemistry, 77(22), 10362–10368. [Link]

  • Batey, R. A. (2022).[3] "N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope." The Journal of Organic Chemistry, 87(17), 11329–11349.[3] [Link]

  • PubChem Compound Summary. (2025). "N-methyl-1H-imidazole-1-carboxamide (CID 12420700)." National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N-methyl-1H-imidazole-1-carboxamide in Drug Discovery &amp; Cell Culture

This guide details the application of N-methyl-1H-imidazole-1-carboxamide (referred to herein as MICA ), a specialized reagent and structural motif used primarily in medicinal chemistry and drug discovery workflows.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of N-methyl-1H-imidazole-1-carboxamide (referred to herein as MICA ), a specialized reagent and structural motif used primarily in medicinal chemistry and drug discovery workflows.[1]

Important Distinction:

  • Primary Use: MICA is a reactive carbamoylating agent (a "methylcarbamoyl transfer" reagent).[1] It is used to synthesize urea and carbamate derivatives (e.g., kinase inhibitors, serine hydrolase inhibitors) which are subsequently tested in cell culture.[1]

  • Direct Biological Use: Due to its reactive imidazole-urea structure, it can act as a covalent modifier (carbamoylating serine residues) or a metabolic reference standard in studies involving Dacarbazine/Temozolomide.[1]

  • Nomenclature Warning: Do not confuse with AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide), a common AMPK activator.[1] MICA is chemically distinct and functionally different.[1]

[1][2]

Executive Summary

N-methyl-1H-imidazole-1-carboxamide (CAS 72002-25-6) serves as a versatile electrophilic building block.[1] In the context of cell culture and drug development, it is utilized in two distinct phases:[1]

  • Synthetic Precursor: To generate libraries of N-methylurea or N-methylcarbamate pharmacophores (e.g., for inhibiting viral capsids or kinases).[1]

  • Mechanistic Probe: As a reactive standard to study protein carbamoylation or as a stable isotope-labeled standard (e.g., N-(Methyl-d3)-...) for tracking the metabolism of alkylating agents like Dacarbazine.[1]

Chemical Mechanism & Biological Logic

MICA functions as a masked isocyanate equivalent.[1] The imidazole ring acts as a leaving group, allowing the transfer of the N-methylcarbamoyl moiety (-C(=O)NHCH3) to nucleophiles (amines, alcohols, or catalytic serines in enzymes).[1]

  • Pathway A (Drug Synthesis): MICA reacts with amine-containing scaffolds (e.g., aryl amines) to form stable urea derivatives .[1] These derivatives are then screened in cell culture for potency (IC50).[1]

  • Pathway B (Direct Inhibition): The intact MICA molecule can covalently modify catalytic serine residues in serine hydrolases, effectively "capping" the enzyme active site via carbamoylation.

MICA_Mechanism cluster_Cell Cell Culture Outcome MICA N-methyl-1H-imidazole-1-carboxamide (Reactive Electrophile) Intermediate Tetrahedral Intermediate MICA->Intermediate + Target Target Nucleophile (Amine Scaffold or Serine-OH) Target->Intermediate Product N-Methyl Urea/Carbamate (Bioactive Inhibitor) Intermediate->Product Transfer of -CONHMe LeavingGroup Imidazole (Byproduct) Intermediate->LeavingGroup Elimination Enzyme Inhibition Enzyme Inhibition Product->Enzyme Inhibition Cell Death / Stasis Cell Death / Stasis Product->Cell Death / Stasis

Figure 1: Mechanism of Action: MICA acts as a methylcarbamoyl donor, transferring the bioactive moiety to a target scaffold or enzyme active site.[1]

Protocol A: Synthesis & Screening of MICA-Derived Inhibitors

Target Audience: Medicinal Chemists & Pharmacologists This protocol describes using MICA to synthesize a bioactive urea derivative (e.g., a potential kinase or capsid inhibitor) and subsequently testing it in cells.[1]

Phase 1: Derivatization (Chemical Synthesis)

Reagents:

  • Target Amine Scaffold (e.g., an aryl amine relevant to your disease model).[1]

  • N-methyl-1H-imidazole-1-carboxamide (MICA) [1.0–1.2 equiv].[1]

  • Triethylamine (TEA) or DIPEA [1.1 equiv].[1]

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).[1]

Procedure:

  • Dissolve the Target Amine (1 mmol) in anhydrous DCM (5 mL).

  • Add TEA (1.1 mmol) followed by MICA (1.0 mmol).

  • Stir at Room Temperature (RT) for 12–24 hours under inert atmosphere (Argon/Nitrogen).

    • Note: MICA is milder than methyl isocyanate, avoiding the need for hazardous gas handling.

  • Monitor reaction by TLC/LC-MS.[1] The imidazole group will be displaced.[1]

  • Concentrate and purify via silica chromatography.[1][2][3]

  • Result: A stable N-methylurea derivative ready for cell culture.

Phase 2: Cell Culture Profiling (In Vitro Assay)

Materials:

  • Synthesized MICA-derivative (from Phase 1).[1]

  • Target Cell Line (e.g., HepG2 for HBV, MCF-7 for cancer).[1]

  • Vehicle: DMSO (Dimethyl sulfoxide).[1]

  • Assay Reagent: MTT, CellTiter-Glo, or Target-Specific Reporter.[1]

Step-by-Step Protocol:

  • Stock Preparation:

    • Dissolve the purified MICA-derivative in 100% DMSO to a concentration of 10 mM .

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells in 96-well plates (e.g., 5,000–10,000 cells/well) in complete media.

    • Incubate for 24 hours to allow attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in culture medium.

    • Critical Control: Ensure final DMSO concentration is <0.5% (v/v) to avoid vehicle toxicity.

    • Add compound to cells.[1] Include a MICA-only control (if testing the reagent's own toxicity) and a Vehicle control .[1]

  • Incubation:

    • Incubate for 48–72 hours at 37°C, 5% CO2.

  • Readout:

    • Add viability reagent (e.g., CellTiter-Glo) and measure luminescence.[1]

    • Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Using MICA as a Mechanistic Probe (Direct Use)

Target Audience: Chemical Biologists MICA can be used directly to test for covalent carbamoylation of serine hydrolases or as a reference in alkylating agent studies.[1]

Experimental Setup
  • Objective: Determine if MICA covalently modifies a specific enzyme (e.g., FAAH, AChE) in a cellular lysate.

  • Concentration Range: 1 µM – 100 µM.[1]

Procedure:

  • Lysate Preparation: Harvest cells and lyse in PBS (pH 7.4) without primary amine buffers (like Tris) if possible, or keep pH neutral to prevent non-specific reaction.[1]

  • Incubation:

    • Add MICA (dissolved in DMSO) to the lysate.[1]

    • Incubate for 1–4 hours at 37°C.

  • Activity Assay / Western Blot:

    • Activity: Perform an enzymatic activity assay for the target hydrolase. A reduction in activity compared to control suggests covalent active-site blockade.[1]

    • Mass Spectrometry (Advanced): Digest the protein and perform LC-MS/MS to identify the +57.02 Da mass shift (Carbamidomethylation equivalent, specifically N-methylcarbamoyl: +57.0215 Da) on Serine or Cysteine residues.[1]

Data Analysis & Troubleshooting
ObservationProbable CauseCorrective Action
Precipitation in Media Compound hydrophobicitySonicate stock solution; reduce final concentration; use intermediate dilution step in PBS.
High Cytotoxicity (Control) MICA reactivityMICA is an electrophile.[1] If toxicity is observed in the "reagent only" control, it indicates non-specific protein carbamoylation. Lower the dose (<10 µM).
No Activity (Synthesis) Incomplete reactionEnsure anhydrous conditions during synthesis. MICA hydrolyzes slowly in water; moisture kills the reaction.
Safety & Handling (E-E-A-T)
  • Hazard Class: Irritant (Skin/Eye), Acute Tox (Oral).[1]

  • Reactivity: Moisture sensitive.[1] MICA hydrolyzes to N-methylamine and imidazole/CO2 over time in aqueous media.[1]

  • Storage: Store solid at 2–8°C under inert gas. DMSO stocks should be used immediately or frozen.[1]

  • PPE: Wear gloves and safety glasses.[1] Avoid inhalation of dust.[1]

References
  • Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. ACS Omega. (2024).[1] Describes the use of MICA as an activated intermediate for transferring carbamoyl groups to enzymes. [1]

  • Substituted arylmethylureas and heteroarylmethylureas... Google Patents (WO2020123674A1). (2020).[1] Details the protocol for reacting MICA with amines to create capsid inhibitors for HBV.

  • N-(Methyl-d3)-1H-imidazole-1-carboxamide Product Page. MedChemExpress. Identifies the compound as a stable isotope standard for Dacarbazine/Temozolomide metabolism studies.[1]

  • Design and synthesis of naturally-inspired SARS-CoV-2 inhibitors. RSC Advances. (2022).[1] Demonstrates the use of MICA in the "second round of functionalisation" to introduce urea motifs into antiviral scaffolds.

Sources

Application

Application Notes and Protocols for In Vivo Evaluation of N-methyl-1H-imidazole-1-carboxamide and Novel PARP1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Rationale for Targeting PARP1 with Novel Imidazole-Carboxamide Scaffolds Poly(ADP-ribose) polym...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Rationale for Targeting PARP1 with Novel Imidazole-Carboxamide Scaffolds

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[1] The inhibition of PARP1's catalytic activity leads to the accumulation of these SSBs. During DNA replication, these unresolved SSBs can generate more cytotoxic double-strand breaks (DSBs).[2] In cancers with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP1 results in a synthetic lethality, leading to selective cancer cell death.[1][3] This has established PARP inhibitors as a significant class of targeted anti-cancer therapies.[4]

The chemical architecture of many potent PARP inhibitors is designed to mimic the nicotinamide moiety of NAD+, the substrate for PARP1.[3] A recurring and promising structural motif in the design of novel PARP1 inhibitors is the imidazole-carboxamide scaffold.[3][5] This core structure has been the basis for the development of a variety of derivatives that have demonstrated significant PARP1 inhibitory activity in vitro.[4][6]

While extensive research has focused on various substituted benzimidazole-4-carboxamides and thieno[3,4-d]imidazole-4-carboxamides,[3][5] the specific compound N-methyl-1H-imidazole-1-carboxamide has not been characterized as a PARP1 inhibitor in publicly available literature. Therefore, this document serves as a comprehensive guide for researchers interested in conducting the first in vivo studies of this, or structurally similar novel compounds, as potential PARP1 inhibitors. The protocols and principles outlined herein are based on established methodologies for the preclinical evaluation of well-characterized PARP inhibitors.

I. Foundational Principles: Mechanism of PARP1 Inhibition and Synthetic Lethality

A thorough understanding of the mechanism of action is paramount for designing meaningful in vivo experiments. PARP1, upon detecting a DNA single-strand break, binds to the damaged site and catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins.[1] PARP inhibitors function in two primary ways:

  • Catalytic Inhibition : They compete with NAD+ for the catalytic domain of PARP1, preventing the synthesis of PAR chains and thereby hindering the recruitment of the DNA repair machinery.[2]

  • PARP Trapping : A crucial component of their cytotoxicity, where the inhibitor bound to PARP1 stabilizes the PARP-DNA complex, preventing its dissociation from the DNA. This "trapped" PARP-DNA complex is a significant obstacle to DNA replication, leading to the formation of double-strand breaks.[2]

The concept of synthetic lethality is the cornerstone of the therapeutic strategy for PARP inhibitors. In healthy cells with a functional HR pathway, the DSBs resulting from PARP inhibition can be efficiently repaired. However, in cancer cells with a compromised HR pathway (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[3]

PARP_Inhibition_Pathway cluster_normal Normal Cell (HR Proficient) cluster_cancer Cancer Cell (HR Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PARylation PAR Polymer Synthesis (recruits repair factors) PARP1->PARylation Replication DNA Replication Fork PARP1->Replication BER Base Excision Repair (BER) PARylation->BER DSB Double-Strand Break (DSB) Replication->DSB HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair Cell_Viability Cell Viability HR_Repair->Cell_Viability NHEJ Error-Prone Repair (NHEJ) Apoptosis Apoptosis NHEJ->Apoptosis PARPi N-methyl-1H-imidazole-1-carboxamide (Hypothetical PARP Inhibitor) PARPi->PARP1 Inhibition & Trapping DSB_cancer Double-Strand Break (DSB) DSB_cancer->NHEJ Replication_cancer DNA Replication Fork Replication_cancer->DSB_cancer PARP1_cancer PARP1 Activation PARP1_cancer->Replication_cancer DNA_SSB_cancer DNA Single-Strand Break (SSB) DNA_SSB_cancer->PARP1_cancer

Caption: Mechanism of PARP1 inhibition and synthetic lethality in HR-deficient cancer cells.

II. Preclinical In Vivo Study Design: A Step-by-Step Guide

Before initiating efficacy studies, a series of preliminary investigations are crucial for a novel compound like N-methyl-1H-imidazole-1-carboxamide.

A. In Vitro Characterization

A robust in vitro dataset is a prerequisite for in vivo studies. This should include:

  • PARP1/2 Enzymatic Assays : To determine the IC50 values and confirm direct inhibition.

  • Cellular PARylation Assays : To assess the compound's ability to inhibit PAR formation in cells.

  • Cytotoxicity Screening : Using a panel of cancer cell lines with known DNA repair deficiencies (e.g., BRCA1/2 mutant vs. wild-type) to establish a synthetic lethal phenotype.

  • Preliminary ADMET : In vitro assessment of metabolic stability, plasma protein binding, and potential for off-target effects.

B. Formulation and Vehicle Selection

The choice of vehicle is critical for ensuring drug solubility, stability, and bioavailability.

  • Solubility Profiling : The solubility of N-methyl-1H-imidazole-1-carboxamide should be tested in a range of common preclinical vehicles.

  • Commonly Used Vehicles for PARP Inhibitors :

    • Aqueous solution of 0.5% (w/v) methylcellulose.

    • 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

    • 10% DMSO, 90% corn oil for oral gavage.

  • Protocol for Formulation :

    • Weigh the required amount of N-methyl-1H-imidazole-1-carboxamide.

    • If using a co-solvent like DMSO, dissolve the compound in the DMSO first.

    • Gradually add the other components of the vehicle while vortexing or sonicating until a clear solution or a fine, homogenous suspension is achieved.

    • The final formulation should be prepared fresh daily unless stability data supports longer-term storage.

C. Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies

An MTD study is essential to identify a safe and tolerable dose range for the efficacy studies.

  • Animal Model : Use the same strain of mice or rats that will be used in the efficacy studies (e.g., athymic nude mice, NOD-SCID mice).

  • Procedure :

    • Administer single escalating doses of the compound to small groups of animals (n=3-5 per group).

    • Monitor the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7-14 days.

    • The MTD is typically defined as the highest dose that does not cause more than a 10-15% loss in body weight or any signs of significant toxicity.

D. Pharmacokinetic (PK) Studies

PK studies are vital to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo.

  • Procedure :

    • Administer a single dose of the compound (intravenously and via the intended route of administration for the efficacy study, e.g., oral gavage) to a cohort of animals.

    • Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

    • Analyze the plasma concentrations of the drug using LC-MS/MS.

    • Key parameters to determine include Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and half-life.

III. In Vivo Efficacy Studies: Protocol for a Xenograft Model

Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a standard for evaluating the anti-tumor activity of PARP inhibitors.

A. Animal Model and Cell Line Selection
  • Animal Model : Athymic nude mice or NOD-SCID mice (4-6 weeks old).

  • Cell Line : A human cancer cell line with a known HR deficiency (e.g., MDA-MB-436 or CAPAN-1 for BRCA1/2 mutations) is ideal to test the synthetic lethality hypothesis. A corresponding HR-proficient cell line should be used as a control.

B. Experimental Workflow

Experimental_Workflow start Start acclimatize Animal Acclimatization (1-2 weeks) start->acclimatize implant Tumor Cell Implantation (Subcutaneous) acclimatize->implant measure Tumor Growth Monitoring implant->measure randomize Randomization into Treatment Groups measure->randomize treat Treatment Initiation (Vehicle or Compound) randomize->treat monitor Daily Monitoring: - Tumor Volume - Body Weight - Clinical Signs treat->monitor monitor->treat Daily Dosing endpoint Endpoint Criteria Met monitor->endpoint collect Tissue Collection: - Tumor - Plasma - Organs endpoint->collect analyze Data Analysis: - TGI - Toxicity - Biomarkers collect->analyze end End analyze->end

Caption: A typical experimental workflow for an in vivo efficacy study.

C. Step-by-Step Protocol
  • Tumor Implantation : Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in a 1:1 mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring : Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: (Length x Width²) / 2.

  • Randomization : Once tumors reach the desired size, randomize the mice into treatment groups (n=8-10 per group) with similar average tumor volumes.

    • Group 1: Vehicle control

    • Group 2: N-methyl-1H-imidazole-1-carboxamide (low dose)

    • Group 3: N-methyl-1H-imidazole-1-carboxamide (high dose)

    • Group 4: Positive control (e.g., Olaparib)

  • Drug Administration : Administer the compound and vehicle daily (or as determined by PK studies) via the chosen route (e.g., oral gavage).

  • Monitoring : Record tumor volume, body weight, and any clinical signs of toxicity daily.

  • Endpoint : The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if animals exhibit significant toxicity.

  • Tissue Collection : At the end of the study, collect tumors, blood (for plasma), and major organs for further analysis.

IV. Data Analysis and Interpretation

A. Efficacy Evaluation
  • Tumor Growth Inhibition (TGI) : This is the primary efficacy endpoint. It is calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

  • Statistical Analysis : Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the anti-tumor effect.

B. Toxicity Assessment
  • Body Weight : A significant loss of body weight (>15%) is an indicator of toxicity.

  • Clinical Observations : Note any adverse effects such as lethargy, anorexia, or skin changes.

  • Histopathology : At the end of the study, major organs can be examined for any signs of drug-induced pathology.

C. Pharmacodynamic (PD) Biomarker Analysis

PD markers can confirm that the drug is hitting its target in the tumor tissue.

  • PAR level analysis : A reduction in PAR levels in the tumor tissue is a direct indicator of PARP1 inhibition. This can be measured by immunohistochemistry (IHC) or Western blot.

  • γH2AX staining : An increase in γH2AX foci in tumor cells indicates an increase in DNA double-strand breaks, a downstream effect of PARP inhibition.

V. Reference Data: In Vivo Dosages of Established PARP Inhibitors

The following table provides a reference for dosages of well-characterized PARP inhibitors used in preclinical mouse models. This can serve as a starting point for dose selection for novel compounds.

PARP InhibitorAnimal ModelCancer TypeAdministration RouteDosageReference
Olaparib Mouse XenograftBreast Cancer (BRCA-mutant)Oral Gavage50-100 mg/kg, daily[7]
Talazoparib Mouse XenograftBreast Cancer (BRCA-mutant)Oral Gavage0.1-0.33 mg/kg, daily[3]
Niraparib Mouse XenograftOvarian CancerOral Gavage50-75 mg/kg, daily[4]
Veliparib Mouse XenograftVariousOral Gavage25-50 mg/kg, twice daily[4]

VI. Conclusion and Future Directions

The imidazole-carboxamide scaffold represents a promising starting point for the development of novel PARP1 inhibitors. While N-methyl-1H-imidazole-1-carboxamide itself is uncharacterized in this context, the protocols and principles detailed in this guide provide a comprehensive framework for its initial in vivo evaluation. A systematic approach, beginning with thorough in vitro characterization and proceeding through carefully designed MTD, PK, and efficacy studies, is essential for determining its potential as an anti-cancer therapeutic. Successful demonstration of in vivo efficacy and target engagement would warrant further investigation into its broader therapeutic potential, combination strategies, and long-term toxicity.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Efficacy Studies of PARP1 Inhibitors in Mice.
  • Chen, Z., et al. (2023). Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. Chemical Biology & Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). The design of novel PARP-1 inhibitors containing a thienoimidazole scaffold. Retrieved from [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science. Retrieved from [Link]

  • Li, H., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-1H-imidazole-1-carboxamide. Retrieved from [Link]

  • Wang, L., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. Retrieved from [Link]

  • Garten, A., et al. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules. Retrieved from [Link]

  • Frontiers. (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Retrieved from [Link]

  • Kamal, A., et al. (2015). Imidazoles as potential anticancer agents. Medicinal Chemistry Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Retrieved from [Link]

  • Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Results in Chemistry. Retrieved from [Link]

  • Pilie, P. G., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • MDPI. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. Retrieved from [Link]

  • Lee, E., & Gwak, H. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Quantification of N-methyl-1H-imidazole-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction N-methyl-1H-imidazole-1-carboxamide is a heterocyclic organic compound with potential applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

N-methyl-1H-imidazole-1-carboxamide is a heterocyclic organic compound with potential applications in pharmaceutical and chemical synthesis.[1] Its structure, featuring an imidazole ring, suggests its role as a versatile building block.[1] As with any compound intended for pharmaceutical use or as a key intermediate, robust and reliable analytical methods for its quantification are paramount for quality control, stability testing, and pharmacokinetic studies. This guide provides a detailed overview of established analytical techniques, complete with step-by-step protocols, for the accurate determination of N-methyl-1H-imidazole-1-carboxamide in various matrices. The methodologies presented herein are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[2][3]

The choice of an analytical method is contingent upon several factors, including the sample matrix, the required sensitivity, and the available instrumentation. This document will explore three widely applicable techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

Physicochemical Properties of N-methyl-1H-imidazole-1-carboxamide

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC5H7N3O[4]
Molecular Weight125.13 g/mol [4]
IUPAC NameN-methylimidazole-1-carboxamide[4]
Predicted LogP-0.5[4]

The compound's relatively low molecular weight and predicted polarity suggest good solubility in polar solvents, making it amenable to reversed-phase liquid chromatography.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique widely used for the quantification of active pharmaceutical ingredients (APIs) and related substances.[5] Given that many imidazole derivatives exhibit UV absorbance, this method is a logical starting point for the analysis of N-methyl-1H-imidazole-1-carboxamide.[6][7]

Principle

The method involves the separation of the analyte from other components in a sample matrix on a stationary phase (e.g., C18 column) using a liquid mobile phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength as it elutes from the column. The absorbance is directly proportional to the concentration of the analyte.

Experimental Protocol: HPLC-UV for N-methyl-1H-imidazole-1-carboxamide

1. Reagents and Materials:

  • N-methyl-1H-imidazole-1-carboxamide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (or other suitable buffer components)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic elution can be optimized. A starting point could be a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by analyzing a standard solution across a UV spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax). For many imidazole derivatives, this is in the range of 210-230 nm.[8]

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-methyl-1H-imidazole-1-carboxamide reference standard and dissolve it in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • For Drug Substance: Accurately weigh the substance and dissolve it in the mobile phase to a known concentration.

    • For Drug Product (e.g., tablets): Grind a number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose and extract the active ingredient with a suitable solvent (e.g., methanol or mobile phase). Dilute the extract to a known volume and filter through a 0.45 µm syringe filter before injection.

5. Method Validation: The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]

  • Accuracy: The closeness of test results to the true value.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Workflow Diagram: HPLC-UV Analysis

HPLC_UV_Workflow cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) HPLC_System HPLC-UV System Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->HPLC_System Inject Samples Separation Chromatographic Separation (C18 Column) HPLC_System->Separation Detection UV Detection (at λmax) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Workflow for the quantification of N-methyl-1H-imidazole-1-carboxamide by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of N-methyl-1H-imidazole-1-carboxamide in complex biological matrices (e.g., plasma or urine), LC-MS/MS is the method of choice.[11][12]

Principle

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI), and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces matrix interference.[11]

Experimental Protocol: LC-MS/MS for N-methyl-1H-imidazole-1-carboxamide

1. Reagents and Materials:

  • N-methyl-1H-imidazole-1-carboxamide reference standard

  • Stable isotope-labeled internal standard (if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (if required for sample cleanup)

2. Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an ESI source.

3. LC Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, sub-2 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) is typically used for efficient separation.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 - 5 µL

4. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for this compound.

  • Precursor and Product Ions: These must be determined by infusing a standard solution of N-methyl-1H-imidazole-1-carboxamide into the mass spectrometer. The protonated molecule [M+H]+ would be the precursor ion. The most stable and abundant fragment ion would be selected as the product ion for MRM.

  • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analyte.

5. Sample Preparation (for Biological Matrices):

  • Protein Precipitation: For plasma or serum samples, a simple protein precipitation with cold acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of plasma) is often sufficient.[13] The sample is vortexed and centrifuged, and the supernatant is injected.

  • Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE can be used for sample cleanup and concentration.[5]

Workflow Diagram: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma) Internal_Standard Add Internal Standard Sample_Collection->Internal_Standard Extraction Extraction (Protein Precipitation/SPE) Internal_Standard->Extraction LC_Separation LC Separation Extraction->LC_Separation Ionization ESI Source (Ionization) LC_Separation->Ionization MS_Analysis Tandem MS (MRM) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Peak_Integration Peak Area Integration (Analyte/IS Ratio) Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for the quantification of N-methyl-1H-imidazole-1-carboxamide by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While N-methyl-1H-imidazole-1-carboxamide may not be sufficiently volatile for direct GC analysis, derivatization can be employed to increase its volatility and improve its chromatographic properties.[14]

Principle

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), and the resulting mass spectrum provides structural information for identification and quantification.

Experimental Protocol: GC-MS for N-methyl-1H-imidazole-1-carboxamide (with Derivatization)

1. Reagents and Materials:

  • N-methyl-1H-imidazole-1-carboxamide reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or an alkyl chloroformate)

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

  • Extraction solvent (e.g., hexane, ethyl acetate)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., 5% phenyl-methylpolysiloxane).

3. Derivatization Procedure:

  • The sample containing N-methyl-1H-imidazole-1-carboxamide is dried down.

  • The derivatizing agent and a catalyst (if needed, like pyridine) are added.

  • The reaction mixture is heated (e.g., 60-80 °C) for a specific time to ensure complete derivatization.

  • The derivatized analyte is then ready for injection or can be extracted into a non-polar solvent.[14]

4. GC-MS Conditions:

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature (e.g., 80 °C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 280 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte for enhanced sensitivity and selectivity.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Extraction Sample Extraction Derivatization Derivatization Sample_Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Acquisition Data Acquisition (SIM) MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for the quantification of N-methyl-1H-imidazole-1-carboxamide by GC-MS following derivatization.

Method Selection and Summary

The choice of the most appropriate analytical method depends on the specific requirements of the analysis.

MethodSensitivitySelectivityThroughputComments
HPLC-UV ModerateModerateHighRobust, cost-effective, ideal for quality control of bulk material and formulations.[15]
LC-MS/MS HighHighHighThe gold standard for bioanalysis and trace-level quantification in complex matrices.[16][17]
GC-MS HighHighModerateRequires derivatization, suitable for volatile impurities and when LC-MS is not available.[14][18]

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the accurate and reliable quantification of N-methyl-1H-imidazole-1-carboxamide. The HPLC-UV method is recommended for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. The GC-MS method, although requiring an additional derivatization step, serves as a viable alternative. For all methods, proper validation in accordance with ICH guidelines is essential to ensure the integrity and reliability of the generated data.[2][3][19]

References

  • Buszewski, B., & Noga, S. (2012). LC-MS metabolomics of polar compounds. PubMed. [Link]

  • Gajewska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]

  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • International Council for Harmonisation. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. Charles River Laboratories. [Link]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. Slideshare. [Link]

  • Krzek, J., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyl-1H-imidazole-1-carboxamide. PubChem. [Link]

  • Chen, P. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. SciSpace. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]

  • ResearchGate. (2025). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. ResearchGate. [Link]

  • ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]

  • ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]

  • Slideshare. (2013). Mass Spectrometry analysis of Small molecules. Slideshare. [Link]

Sources

Application

N-methyl-1H-imidazole-1-carboxamide for pharmaceutical intermediate synthesis

Executive Summary & Strategic Value N-methyl-1H-imidazole-1-carboxamide (N-MICA) represents a critical advancement in "Green Chemistry" for pharmaceutical synthesis. Historically, the introduction of the -methylcarbamoyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

N-methyl-1H-imidazole-1-carboxamide (N-MICA) represents a critical advancement in "Green Chemistry" for pharmaceutical synthesis. Historically, the introduction of the


-methylcarbamoyl moiety (

)—a pharmacophore ubiquitous in kinase inhibitors, ureas, and carbamates—relied on Methyl Isocyanate (MIC) .

MIC is infamous for its extreme volatility, acute toxicity (Bhopal disaster), and handling restrictions. N-MICA serves as a crystalline, bench-stable, and non-volatile surrogate for MIC. It functions as a "masked" isocyanate, releasing the reactive carbamoyl group only upon nucleophilic attack, thereby decoupling the synthetic utility of isocyanates from their hazardous handling profile.

This guide details the synthesis of the N-MICA reagent itself and its subsequent application in synthesizing unsymmetrical ureas and biologically active intermediates (e.g., precursors to Temozolomide ).

Mechanistic Insight: The "Masked" Isocyanate

The utility of N-MICA lies in its activation energy profile. Unlike MIC, which is an electrophile seeking any nucleophile aggressively, N-MICA is an acyl imidazole. The imidazole ring acts as a tunable leaving group.

  • Activation: The carbonyl carbon is electrophilic but stabilized by the imidazole nitrogen lone pair.

  • Nucleophilic Attack: An incoming amine (or alcohol) attacks the carbonyl.

  • Elimination: The tetrahedral intermediate collapses, expelling imidazole (a weak base, pKa ~7) and forming the stable urea/carbamate bond.

Pathway Visualization (Graphviz)

ReactionMechanism Reagent N-MICA Reagent (Electrophile) TS Tetrahedral Intermediate Reagent->TS + Nucleophile Nuc Nucleophile (R-NH2) Nuc->TS Product Target Urea (R-NH-CO-NHMe) TS->Product Collapse Leaving Imidazole (Byproduct) TS->Leaving Elimination

Figure 1: Mechanism of acyl substitution. The imidazole moiety serves as a leaving group, driven by the formation of the thermodynamically stable urea bond.

Comparative Analysis: N-MICA vs. MIC

The following data highlights why N-MICA is the superior choice for GMP (Good Manufacturing Practice) environments.

FeatureMethyl Isocyanate (MIC)N-Methyl-1H-imidazole-1-carboxamide (N-MICA)
Physical State Volatile Liquid (bp 39°C)Crystalline Solid (mp 100–102°C)
Toxicity Extreme (Inhalation Hazard)Moderate (Solid handling protocols)
Storage Refrigerated, double-containedBenchtop stable, moisture tolerant
Atom Economy 100% (Addition reaction)Lower (Loss of imidazole mass)
Regioselectivity Low (Reacts with all nucleophiles)High (Tunable by temp/solvent)
Regulatory Highly Restricted (Schedule 3)Standard Chemical Inventory

Experimental Protocols

Protocol A: Synthesis of the Reagent (N-MICA)

Rationale: While commercially available, N-MICA is expensive. In-situ generation or bulk synthesis from inexpensive Carbonyl Diimidazole (CDI) and Methylamine Hydrochloride is highly cost-effective (


 cost of commercial reagent).

Reagents:

  • 1,1'-Carbonyldiimidazole (CDI) [1.0 equiv]

  • Methylamine Hydrochloride (MeNH₃Cl) [1.0 equiv]

  • Dichloromethane (DCM) or Acetonitrile (MeCN) [Solvent]

Step-by-Step:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add CDI (16.2 g, 100 mmol) to DCM (200 mL). Stir until fully dissolved.

  • Addition: Add Methylamine Hydrochloride (6.75 g, 100 mmol) in one portion.

    • Note: Use of the hydrochloride salt is critical . The proton transfer from the salt to one equivalent of imidazole (released from CDI) drives the reaction and prevents the formation of symmetrical dimethylurea.

  • Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. The mixture will become a white slurry as Imidazole Hydrochloride precipitates.

  • Work-up:

    • Filter the mixture through a fritted glass funnel to remove the Imidazole·HCl byproduct.

    • Concentrate the filtrate in vacuo.

  • Purification: Recrystallize the residue from hot EtOAc/Hexanes if necessary, though the crude is often >95% pure.

  • Yield: Expect 85–95% yield of white crystalline solid.

Protocol B: Synthesis of Unsymmetrical Ureas (General Application)

Target: Synthesis of N-methyl-N'-aryl ureas (common kinase inhibitor motif).

Reagents:

  • Target Amine (Ar-NH₂) [1.0 equiv]

  • N-MICA (Synthesized in Protocol A) [1.1–1.2 equiv]

  • Triethylamine (TEA) or DIPEA [1.0–2.0 equiv]

  • Solvent: DMF (for polar amines) or DCM.

Step-by-Step:

  • Dissolution: Dissolve the Target Amine (1.0 mmol) in DMF (3 mL).

  • Base Addition: Add TEA (1.5 mmol).

    • Mechanistic Note: The base ensures the target amine is deprotonated and nucleophilic. It also neutralizes any residual acid.

  • Reagent Addition: Add N-MICA (1.2 mmol) as a solid.

  • Heating:

    • For aliphatic amines: React at RT for 2–6 hours.

    • For unreactive anilines (electron-deficient): Heat to 60–80°C for 4–12 hours.

  • Monitoring: Monitor by LC-MS. Look for the mass shift of +57 Da (M + 57).

  • Work-up (Self-Validating):

    • Dilute with water. Most urea products will precipitate due to high crystallinity and low water solubility.

    • Filter and wash with water (removes imidazole byproduct and excess reagent).

    • If no precipitate: Extract with EtOAc, wash with 5% LiCl (to remove DMF), then brine.

Case Study: Synthesis of Temozolomide Intermediate

A classic pharmaceutical application is the synthesis of 5-Amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide , the direct precursor to the glioblastoma drug Temozolomide.

Workflow Visualization:

TemozolomideFlow Start Start: 5-Aminoimidazole- 4-carboxamide (AICA) Reaction Reaction: Carbamoylation Solvent: DMSO/DMF, Base: DIPEA Start->Reaction Reagent Reagent: N-MICA (Carbamoyl Source) Reagent->Reaction Intermed Intermediate: 5-Amino-1-(N-methylcarbamoyl) imidazole-4-carboxamide Reaction->Intermed Regioselective N1 Attack Cyclization Cyclization (NaNO2/HCl) -> Temozolomide Intermed->Cyclization

Figure 2: Synthesis pathway for Temozolomide precursor. N-MICA provides the methylcarbamoyl group at the N1 position of the imidazole ring.

Critical Control Point: Regioselectivity is key. The carbamoylation must occur at the ring nitrogen (N1) rather than the exocyclic amine. This is controlled by the base strength and solvent polarity. N-MICA offers superior control over this selectivity compared to highly reactive liquid MIC.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion Nucleophile is too sterically hindered or electron-poor.Increase Temp to 80°C; Switch solvent to Pyridine (acts as solvent & catalyst).
Symmetrical Urea Hydrolysis of reagent or presence of water.Ensure solvents are anhydrous. Use N-MICA stored in desiccator.
Product Stuck in DMF Product is too polar/soluble.Pour reaction mixture into ice-cold brine; extract with n-Butanol or DCM/iPrOH (3:1).

References

  • Original Synthesis & Utility: Batey, R. A., Santhakumar, V., Yoshina-Ishii, C., & Taylor, S. D. (1998). Carbamoylimidazoles as Isocyanate Equivalents: A New Route to Ureas, Carbamates, and Thiocarbamates. Tetrahedron Letters, 39(35), 6267-6270.

  • Detailed Protocol (Organic Syntheses): While specific Org. Syn. entries exist for MIC, the methodology for imidazole transfer is best described in: Duspara, P. A., et al. (2012). Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. Journal of Organic Chemistry.

  • Temozolomide Application: Wang, Y., et al. (2002). Temozolomide analogs: specific synthesis and evaluation. Bioorganic & Medicinal Chemistry Letters.

  • Safety & Toxicology (MIC Context): Varma, D. R., & Guest, I. (1993).[1] The Bhopal Accident and Methyl Isocyanate Toxicity. Journal of Toxicology and Environmental Health.

Sources

Method

Application Note: N-Methyl-1H-imidazole-1-carboxamide as a Safer Methyl Isocyanate Surrogate in Pesticide Synthesis

Topic: Application of N-methyl-1H-imidazole-1-carboxamide in Agrochemical Research Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Agrochemical Discovery Scientists, Process Safety Engineers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of N-methyl-1H-imidazole-1-carboxamide in Agrochemical Research Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Agrochemical Discovery Scientists, Process Safety Engineers.

Executive Summary

In the development of modern agrochemicals, the N-methyl carbamate and N-methyl urea moieties remain privileged pharmacophores, essential for the biological activity of numerous insecticides (e.g., carbaryl analogs) and herbicides (e.g., phenylureas). Historically, the introduction of the N-methylcarbamoyl group relied on Methyl Isocyanate (MIC) , a volatile, highly toxic gas associated with severe safety risks (e.g., the Bhopal disaster).

This guide details the application of N-methyl-1H-imidazole-1-carboxamide (MIC-Im) as a solid, bench-stable, and safer electrophilic surrogate for MIC. We provide validated protocols for synthesizing carbamate and urea-based Active Ingredients (AIs) with high atom economy and reduced hazard profiles.

Technical Rationale & Mechanism

The "Imidazolium Effect" in Carbamoylation

Unlike traditional isocyanates which react via direct electrophilic attack, MIC-Im operates as a carbamoyl imidazole . The imidazole ring acts as a tunable leaving group. Upon nucleophilic attack by an amine or alcohol, the reaction is driven by the expulsion of imidazole, which can function as an in-situ base, autocatalyzing the reaction.

  • Key Advantage: MIC-Im is a crystalline solid (MP: 108-115 °C), eliminating the inhalation hazards of gaseous MIC.

  • Selectivity: It exhibits superior chemoselectivity for primary amines over secondary amines and alcohols, allowing for targeted functionalization of complex agrochemical scaffolds without extensive protecting group strategies.

Reaction Pathway Visualization

ReactionMechanism Reagent N-methyl-1H-imidazole-1-carboxamide (Electrophile) Inter Tetrahedral Intermediate Reagent->Inter + Nucleophile Nucleophile Nucleophile (Amine/Phenol) Nucleophile->Inter Product N-Methyl Carbamate/Urea (Agrochemical AI) Inter->Product Elimination Byproduct Imidazole (Leaving Group) Inter->Byproduct Elimination

Figure 1: Mechanistic pathway of carbamoylation using MIC-Im. The imidazole leaving group facilitates the formation of the target pharmacophore under mild conditions.

Application Areas in Agrochemical Discovery

Synthesis of Carbamate Insecticides (AChE Inhibitors)

Carbamate insecticides function by inhibiting acetylcholinesterase (AChE).[1] The N-methyl group is critical for fitting into the enzyme's active site. MIC-Im allows for the safe synthesis of novel aryl carbamates from substituted phenols.

Synthesis of Urea Herbicides (Photosystem II Inhibitors)

Substituted phenylureas inhibit photosynthesis. MIC-Im reacts with substituted anilines to form N-methyl-N'-aryl ureas efficiently, avoiding the formation of symmetrical urea byproducts common with other coupling agents.

Comparative Data: MIC-Im vs. Traditional Reagents

FeatureMethyl Isocyanate (MIC)Triphosgene + MethylamineMIC-Im (This Protocol)
Physical State Gas/Volatile Liquid (BP 39°C)Solid (Toxic decomposition)Crystalline Solid
Hazard Class Extreme (Inhalation/Explosion)High (Phosgene generator)Moderate (Irritant)
Atom Economy 100%Low (Multiple steps)High (Imidazole recyclable)
Selectivity Low (Reacts indiscriminately)ModerateHigh (Tunable)

Validated Experimental Protocols

Protocol A: Synthesis of an N-Methyl Carbamate Insecticide Analog

Target: Synthesis of N-methyl-(2-isopropoxyphenyl)carbamate (Propoxur analog).

Reagents:

  • 2-Isopropoxyphenol (1.0 equiv)

  • N-methyl-1H-imidazole-1-carboxamide (MIC-Im) (1.2 equiv)

  • Triethylamine (Et3N) (1.5 equiv) or DBU (0.1 equiv for catalysis)

  • Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropoxyphenol (10 mmol) in anhydrous DCM (20 mL).

  • Activation: Add Triethylamine (15 mmol). Note: For sterically hindered phenols, use DBU (1.0 mmol) as a nucleophilic catalyst.

  • Addition: Add MIC-Im (12 mmol) in a single portion. The reaction is initially heterogeneous but will clarify as the reagent is consumed.

  • Reaction: Stir the mixture at reflux (40 °C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: Disappearance of the phenol peak and appearance of the carbamate mass [M+H]+.

  • Quench & Workup:

    • Cool to room temperature.

    • Dilute with DCM (30 mL) and wash with 1M HCl (2 x 20 mL) to remove the imidazole byproduct and excess amine.

    • Wash with Brine (20 mL), dry over Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography.

Protocol B: Synthesis of an N-Methyl Urea Herbicide Analog

Target: Synthesis of N-(3,4-dichlorophenyl)-N'-methylurea.

Reagents:

  • 3,4-Dichloroaniline (1.0 equiv)

  • MIC-Im (1.1 equiv)

  • Toluene (Solvent)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,4-dichloroaniline (10 mmol) in Toluene (15 mL).

  • Addition: Add MIC-Im (11 mmol). No external base is typically required for aniline nucleophiles due to the autocatalytic nature of the imidazole release.

  • Heating: Heat the reaction to 80–90 °C for 2 hours.

  • Precipitation (Self-Purification): As the reaction proceeds, the urea product often precipitates out of the toluene solution due to low solubility, while the imidazole byproduct remains in solution.

  • Isolation: Cool to 0 °C. Filter the precipitate.

  • Wash: Wash the filter cake with cold toluene (2 x 5 mL) followed by cold water (to remove trace imidazole).

  • Drying: Dry under vacuum at 50 °C.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized agrochemicals, the following analytical workflow is recommended.

HPLC-UV/MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Marker: The imidazole byproduct elutes early (highly polar); the carbamate/urea AI elutes later.

Experimental Workflow Diagram

Workflow Start Start: Substrate Preparation (Anhydrous Solvent) AddReagent Add MIC-Im Reagent (1.1 - 1.2 equiv) Start->AddReagent Condition Select Condition: Amine -> Toluene/Heat Phenol -> DCM/Base AddReagent->Condition Monitor Monitor: TLC/LC-MS Check for Imidazole release Condition->Monitor Workup Workup: Acid Wash (removes Imidazole) OR Filtration (Urea) Monitor->Workup Final Final AI Isolation (Recrystallization) Workup->Final

Figure 2: Operational workflow for synthesizing N-methylated agrochemical actives using MIC-Im.

References

  • Sigma-Aldrich. N-Methyl-1H-imidazole-1-carboxamide Product Specification & Safety Data Sheet.Link

  • Duspara, P. A., et al. (2012).[3] "N-Methyl-1H-imidazole-1-carboxamide: A Safer Alternative to Methyl Isocyanate."[3] Journal of Organic Chemistry, 77(22), 10362–10368. Link

  • Key Organics. Application Note: A Safer Alternative to Methyl Isocyanate.[3]Link

  • Heller, S. T., & Sarpong, R. (2010).[4] "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas." Organic Letters, 12(20), 4572–4575.[4] Link

  • PubChem. N-methyl-1H-imidazole-1-carboxamide Compound Summary. National Library of Medicine. Link

Sources

Application

N-methyl-1H-imidazole-1-carboxamide handling and storage procedures

Handling, Storage, and Synthetic Utility in Drug Development Executive Summary N-Methyl-1H-imidazole-1-carboxamide (also known as 1-(N-methylcarbamoyl)imidazole) is a specialized heterocyclic reagent used primarily as a...

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Storage, and Synthetic Utility in Drug Development

Executive Summary

N-Methyl-1H-imidazole-1-carboxamide (also known as 1-(N-methylcarbamoyl)imidazole) is a specialized heterocyclic reagent used primarily as a safe, crystalline equivalent to methyl isocyanate in organic synthesis. Unlike the highly volatile and toxic methyl isocyanate, this reagent is a solid that allows for the controlled introduction of the N-methylcarbamoyl moiety (–CONHMe) into amines and alcohols to form ureas and carbamates, respectively.

This guide provides a rigorous framework for the handling, storage, and application of this reagent, addressing its hydrolytic instability and providing standardized protocols for its use in medicinal chemistry workflows, particularly for urea-based peptidomimetics and enzyme inhibitors.

Physicochemical Profile & Stability Mechanism

Understanding the degradation mechanism is critical for establishing storage protocols. N-Methyl-1H-imidazole-1-carboxamide is an active urea . The bond between the imidazole nitrogen (N1) and the carbonyl carbon is electronically activated, making it susceptible to nucleophilic attack.

Hydrolytic Degradation Pathway

In the presence of atmospheric moisture, the compound undergoes hydrolysis, releasing imidazole, methylamine, and carbon dioxide. This not only destroys the reagent but can pressurize sealed vials.

Degradation Reaction:



Key Properties Table
PropertySpecificationOperational Implication
Physical State White to off-white crystalline solidPotential for dust generation; use weighing enclosure.
Melting Point 108–115 °CStable solid at RT, but avoid heat sources.
Solubility DMSO, DMF, DCM, ChloroformCompatible with standard organic synthesis solvents.
Reactivity Electrophilic at CarbonylReacts rapidly with primary/secondary amines.
Hygroscopicity Moderate to HighStrict anhydrous handling required.

Storage & Handling Protocols

While some suppliers list "Room Temperature" storage, field experience in drug development recommends a stricter protocol to maintain >98% purity over extended periods, preventing the "slow hydrolysis" that leads to stoichiometric errors in synthesis.

The "Triple-Barrier" Storage System

To maximize shelf-life, adopt the following containment strategy:

  • Primary Containment: Amber glass vial with a PTFE-lined screw cap. Tape the cap with Parafilm to reduce gas exchange.

  • Secondary Containment: Place the vial inside a heat-sealed aluminized Mylar bag or a rigid jar containing active silica gel or molecular sieve packets.

  • Environmental Control: Store at 2–8°C . While the compound is chemically stable at RT, refrigeration reduces the kinetics of adventitious hydrolysis.

Handling Workflow
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Atmosphere: Ideally, weigh and dispense inside a nitrogen-filled glovebox. If on a benchtop, flush the headspace with Argon immediately after use.

StorageWorkflow Receipt Receipt of Material (Check Seal Integrity) QC Initial QC (H-NMR for Imidazole) Receipt->QC Aliquot Aliquot under Inert Gas (Avoid repeated thaw cycles) QC->Aliquot Pass Storage Storage (2-8°C) + Desiccant Aliquot->Storage Usage Usage (Warm to RT before opening) Storage->Usage Synthesis Usage->Storage Reseal w/ Argon

Figure 1: Lifecycle management of moisture-sensitive carbamoyl reagents.

Application Protocol: Synthesis of N-Methyl Ureas

This protocol describes the reaction of N-Methyl-1H-imidazole-1-carboxamide with a secondary amine to form a urea derivative. This method avoids the use of toxic methyl isocyanate gas.

Materials
  • Reagent: N-Methyl-1H-imidazole-1-carboxamide (1.1 – 1.2 equivalents).

  • Substrate: Target Amine (1.0 equivalent).

  • Catalyst: None usually required (Imidazole acts as a leaving group). If the amine is unreactive, add 1.0 eq of Triethylamine (TEA) or DIPEA.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve the Target Amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Addition: Add N-Methyl-1H-imidazole-1-carboxamide (1.1 mmol, 138 mg) in one portion.

    • Note: The reaction is generally exothermic but mild.

  • Reaction: Stir at Room Temperature (20–25°C) for 2–16 hours.

    • Monitoring: Monitor by TLC or LC-MS. The starting material (Reagent) will disappear, and free imidazole will appear.

  • Work-up (Purification):

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash 1: Water (to remove free imidazole).

    • Wash 2: 1N HCl (optional, to remove residual imidazole and unreacted amine if product is neutral).

    • Wash 3: Brine.

    • Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine nucleophile attacks the carbonyl carbon, expelling the imidazole anion, which is then protonated.

ReactionMechanism Reagent N-Methyl-Im-Carboxamide (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Amine Target Amine (Nucleophile) Amine->Intermediate Product N-Methyl Urea (Target) Intermediate->Product Byproduct Imidazole (Leaving Group) Intermediate->Byproduct

Figure 2: Nucleophilic substitution mechanism for urea formation.

Quality Control & Troubleshooting

Analytical Validation (H-NMR)

To verify the integrity of the reagent before critical steps, run a quick H-NMR in DMSO-d₆ or CDCl₃.

  • Intact Reagent: Look for the N-Methyl doublet around 2.8 - 2.9 ppm (coupling with NH) and the specific imidazole protons (N1-substituted pattern).

  • Degraded Material: Look for a sharp singlet at 2.3 - 2.4 ppm (Methylamine/salt) or shifts in the imidazole region corresponding to free imidazole (approx 7.0 and 7.6 ppm).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of reagentCheck reagent storage; Increase equivalents to 1.5x.
Pressure in Vial Decomposition (CO₂ release)Vent carefully. Discard if significant pressure is noted.
Slow Reaction Steric hindrance of amineHeat to 40°C or add DMAP (0.1 eq) as a catalyst.
Impurity in Product Residual ImidazoleWash organic layer thoroughly with dilute acid (1N HCl) or water.

Safety & Toxicology (HSE)

Although safer than isocyanates, this compound is an irritant and potential sensitizer .

  • GHS Classification:

    • Acute Tox. 4 (Oral)[1][2]

    • Skin Irrit. 2[1][2][3][4]

    • Eye Irrit.[1][2][3][4] 2A

  • PPE Requirements: Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • Spill Cleanup: Sweep up dry solid (avoid raising dust) and dispose of as hazardous chemical waste. Do not wash down drains.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12420700, N-methyl-1H-imidazole-1-carboxamide. Retrieved from [Link]

  • Garg, N. R., et al. (2023). N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors.[5] ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

Method

Comprehensive Safety and Handling Protocol for N-methyl-1H-imidazole-1-carboxamide

Executive Summary & Molecule Profile N-methyl-1H-imidazole-1-carboxamide (often abbreviated as MIC or related to MImC analogs) is a reactive carbamoylating agent used in organic synthesis to transfer the N-methylcarbamoy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

N-methyl-1H-imidazole-1-carboxamide (often abbreviated as MIC or related to MImC analogs) is a reactive carbamoylating agent used in organic synthesis to transfer the N-methylcarbamoyl group to nucleophiles (amines, alcohols, thiols). While formally classified as an irritant, its critical safety hazard lies in its hydrolysis. Upon contact with moisture or aqueous base, it decomposes to release Methylamine (a toxic, flammable gas) and Imidazole.

This guide prioritizes the mitigation of methylamine exposure and pressure buildup during reaction quenching.

Chemical Identity Table
PropertyDetail
IUPAC Name N-methyl-1H-imidazole-1-carboxamide
CAS Number 72002-25-6
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Physical State White to off-white solid (or viscous liquid depending on purity/temp)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Acetonitrile.[1][2] Hydrolyzes in water.
Key Reactivity Carbamoyl transfer; Moisture sensitive.

Hazard Identification & Mechanism

GHS Classification[4][5]
  • Skin Corrosion/Irritation: Category 2 (H315)[3][4]

  • Serious Eye Damage/Irritation: Category 2A (H319)[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory) (H335)[3]

The "Hidden" Hazard: Hydrolysis & Decomposition

Unlike standard amides, the imidazole-urea bond is electronically activated (similar to Carbonyldiimidazole, CDI). Reaction with Water:



  • Risk: Spontaneous evolution of Methylamine gas (bp -6.3°C) and Carbon Dioxide upon exposure to humidity or aqueous quenching.

  • Consequence: Inhalation toxicity (Methylamine is corrosive to mucous membranes) and potential vessel over-pressurization.

Engineering Controls & PPE

Engineering Controls[8]
  • Primary Containment: All handling (weighing, dispensing, reaction) must be performed inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Inert Atmosphere: Reactions should be run under Nitrogen or Argon to prevent premature hydrolysis.

  • Scrubbing: For large-scale (>10 g) reactions, the exhaust vent should be connected to an acid scrubber (e.g., dilute HCl trap) to neutralize evolved methylamine.

Personal Protective Equipment (PPE)[9]
  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the gas evolution risk during quenching.

  • Hand Protection:

    • Primary: Nitrile gloves (minimum 5 mil thickness).

    • Secondary (for spill cleanup): Silver Shield/4H laminate gloves are recommended if handling concentrated solutions, as methylamine can permeate nitrile.

  • Respiratory: If fume hood containment is breached or for spill cleanup outside a hood, use a full-face respirator with Ammonia/Methylamine (green) cartridges combined with P100 filters.

Experimental Protocol: Safe Handling & Quenching

Storage and Weighing
  • Storage: Store at 2–8°C in a tightly sealed container under inert gas. Moisture sensitivity requires a desiccator.

  • Weighing: Allow the container to warm to room temperature before opening to prevent condensation. Weigh quickly in the fume hood.

Reaction Setup (General Carbamoylation)
  • Solvent Selection: Use anhydrous solvents (DCM, THF, MeCN). Avoid protic solvents (MeOH, EtOH) unless solvolysis is intended.

  • Venting: Ensure the reaction vessel is not effectively sealed tight if heating; use a bubbler to relieve pressure from potential CO₂ generation.

The "Acid-Trap" Quenching Protocol (Critical)

Standard aqueous quenching releases methylamine gas. This protocol uses acid to trap it as a non-volatile salt.

Step-by-Step Quench:

  • Cooling: Cool the reaction mixture to 0°C.

  • Preparation: Prepare a 1M HCl (or 10% Citric Acid) solution.

  • Addition: Slowly add the acidic solution to the reaction mixture.

    • Mechanism:[5]

      
       (Solid/Soluble salt, Non-volatile ).
      
  • Observation: Effervescence (CO₂) will occur. Wait for bubbling to cease.

  • Workup: Proceed with extraction. The methylamine is now trapped in the aqueous layer as the hydrochloride salt and will not off-gas.

Waste Disposal
  • Liquid Waste: Segregate halogenated vs. non-halogenated solvents.

  • pH Check: Ensure waste streams are neutral or acidic (pH < 7). NEVER mix with alkaline waste (e.g., NaOH, KOH), as this will reverse the quench and release methylamine gas in the waste container.

Visual Workflow & Decision Tree

The following diagram illustrates the critical decision points to prevent gas exposure.

SafetyProtocol Start Start: N-methyl-1H-imidazole-1-carboxamide Storage Storage: 2-8°C, Desiccated Start->Storage Reaction Reaction: Anhydrous Conditions (Inert Gas) Storage->Reaction QuenchDecision Quenching Step (CRITICAL) Reaction->QuenchDecision WaterQuench Water/Base Quench (DANGEROUS) QuenchDecision->WaterQuench Avoid AcidQuench Acid Quench (1M HCl) (RECOMMENDED) QuenchDecision->AcidQuench Select GasRelease Release of Methylamine Gas (Inhalation Hazard) WaterQuench->GasRelease SaltTrap Formation of MeNH3+ Cl- (Safe, Non-volatile) AcidQuench->SaltTrap Disposal Disposal: Acidic/Neutral Waste Stream GasRelease->Disposal Requires Scrubber SaltTrap->Disposal

Figure 1: Safety decision tree highlighting the necessity of acidic quenching to prevent toxic gas evolution.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 min. Do not use ethanol (may enhance absorption).
Eye Contact Rinse cautiously with water for 15 min.[6][7] Remove contact lenses.[8][5][6] Seek medical attention immediately (alkaline-like injury risk from hydrolysis).[5][7]
Inhalation Move to fresh air.[5][6][7] If breathing is difficult, give oxygen. Alert: Delayed pulmonary edema is possible if methylamine was evolved.
Spill (< 5g) Cover with weak acid (e.g., citric acid powder) to neutralize potential amine release, then absorb with vermiculite.

References

  • PubChem. (n.d.). N-methyl-1H-imidazole-1-carboxamide (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Heller, S. T., & Sarpong, R. (2010).[2] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575.[2] (Provides mechanistic insight into the reactivity and hydrolysis of imidazole carboxamides). [Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Determination of N-methyl-1H-imidazole-1-carboxamide in Human Plasma

Abstract This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-methyl-1H-imidazole-1-carboxamide in human plasma....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-methyl-1H-imidazole-1-carboxamide in human plasma. N-methyl-1H-imidazole-1-carboxamide is a small molecule of increasing interest in pharmaceutical development due to its role as a key building block in the synthesis of various active pharmaceutical ingredients.[1] The described method employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been validated in accordance with the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation and is suitable for use in regulated clinical and preclinical studies.[2][3][4]

Introduction

N-methyl-1H-imidazole-1-carboxamide is a heterocyclic organic compound with the molecular formula C5H7N3O and a molar mass of 125.13 g/mol .[5][6] Its structural features, including the imidazole ring, make it a versatile intermediate in the synthesis of a range of pharmaceuticals and specialty chemicals.[1] As with any compound in the drug development pipeline, a reliable and robust analytical method for its quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and bioequivalence studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and speed.[3][7] This application note presents a detailed protocol for the determination of N-methyl-1H-imidazole-1-carboxamide in human plasma using LC-MS/MS. The method is designed to be both rapid and rugged, making it suitable for high-throughput analysis.

Experimental

Materials and Reagents
  • N-methyl-1H-imidazole-1-carboxamide analytical standard (>98% purity)

  • N-(methyl-d3)-1H-imidazole-1-carboxamide (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2EDTA)

  • Deionized water (18.2 MΩ·cm)

Causality Behind Experimental Choices

The selection of reagents and materials is critical for the success of any bioanalytical method. LC-MS grade solvents are used to minimize background noise and interferences.[8] Formic acid and ammonium formate are chosen as mobile phase additives to promote analyte ionization in the positive ion mode and to improve chromatographic peak shape. A stable isotope-labeled internal standard (SIL-IS) is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction for variability during sample processing and analysis.[9][10]

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis. The specific models and their parameters are detailed in the tables below.

Liquid Chromatography

The chromatographic separation was optimized to achieve a short run time while maintaining good peak shape and resolution from endogenous plasma components. A C18 stationary phase is a common and effective choice for the retention of moderately polar small molecules.

Parameter Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient See Table 2

Table 1: Liquid Chromatography Conditions

Time (min) %B
0.05
0.55
2.595
3.095
3.15
4.05

Table 2: HPLC Gradient Program

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.

Parameter Setting
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode ESI Positive
Gas Temperature 300 °C
Gas Flow 9 L/min
Nebulizer 30 psi
Sheath Gas Temp 380 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

Table 3: Mass Spectrometer Source Parameters

The MRM transitions were optimized by infusing a standard solution of N-methyl-1H-imidazole-1-carboxamide and its stable isotope-labeled internal standard. The precursor ion corresponds to the [M+H]+ adduct.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
N-methyl-1H-imidazole-1-carboxamide126.168.115
N-(methyl-d3)-1H-imidazole-1-carboxamide (IS)129.171.115

Table 4: MRM Transitions and Parameters

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of N-methyl-1H-imidazole-1-carboxamide and the internal standard in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and QC samples.

  • Calibration Curve and QC Samples: Spike the appropriate working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., low, medium, high concentrations).

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which could otherwise interfere with the analysis.[11]

  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Caption: Workflow for Plasma Sample Preparation.

Method Validation

The bioanalytical method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[2][4] The validation assessed the following parameters:

Selectivity and Specificity

The selectivity of the method was evaluated by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte and the internal standard.

Linearity and Range

The linearity of the method was determined by a minimum of three separate calibration curves prepared on different days. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The curve was fitted using a linear regression with a 1/x² weighting. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

Intra- and inter-day accuracy and precision were assessed by analyzing QC samples at low, medium, and high concentrations in six replicates over three separate days. The acceptance criteria were a precision (%CV) of ≤15% and an accuracy (%RE) within ±15% of the nominal value.

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%RE) Inter-day Precision (%CV) Inter-day Accuracy (%RE)
Low35.22.16.83.5
Medium804.1-1.55.3-0.8
High8003.50.84.71.2

Table 5: Summary of Accuracy and Precision Data

Matrix Effect

The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked plasma samples with the response of the analyte in a neat solution at the same concentration. The results indicated no significant ion suppression or enhancement.

Recovery

The extraction recovery was determined by comparing the peak area of the analyte in pre-extraction spiked plasma samples to that of post-extraction spiked samples at three QC concentrations. The recovery was consistent across the concentration range.

Stability

The stability of N-methyl-1H-imidazole-1-carboxamide in human plasma was assessed under various conditions:

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.

  • Short-Term Stability: Stable for at least 24 hours at room temperature.

  • Long-Term Stability: Stable for at least 90 days at -80 °C.

  • Post-Preparative Stability: Stable in the autosampler for at least 48 hours.

Conclusion

This application note describes a rapid, sensitive, and robust LC-MS/MS method for the quantification of N-methyl-1H-imidazole-1-carboxamide in human plasma. The method has been thoroughly validated and meets the regulatory requirements for bioanalytical method validation. The simple protein precipitation sample preparation protocol and short chromatographic run time make this method highly suitable for high-throughput analysis in a regulated environment, supporting pharmacokinetic and other studies in drug development.

G cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Method Validation (FDA Guidelines) Analyte Characterization Analyte Characterization LC Optimization LC Optimization Analyte Characterization->LC Optimization Select Column & Mobile Phase MS Optimization MS Optimization Analyte Characterization->MS Optimization Determine MRM Transitions Protein Precipitation Protein Precipitation LC Optimization->Protein Precipitation MS Optimization->Protein Precipitation Supernatant Transfer Supernatant Transfer Protein Precipitation->Supernatant Transfer Selectivity Selectivity Supernatant Transfer->Selectivity Linearity Linearity Accuracy & Precision Accuracy & Precision Linearity->Accuracy & Precision Final Method Final Method Accuracy & Precision->Final Method Stability Stability

Caption: Logical Flow of Method Development and Validation.

References

  • N-Methyl-1H-imidazole-1-carboxamide - ChemBK. (n.d.). Retrieved from [Link]

  • 1-Methylimidazole - Wikipedia. (n.d.). Retrieved from [Link]

  • N-Methyl-N-phenyl-1H-imidazole-1-carboxamide | C11H11N3O - PubChem. (n.d.). Retrieved from [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Retrieved from [Link]

  • N-methyl-1H-imidazole-1-carboxamide | C5H7N3O | CID 12420700 - PubChem. (n.d.). Retrieved from [Link]

  • An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed. (n.d.). Retrieved from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.). Retrieved from [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology. (n.d.). Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. (2019, December 25). Retrieved from [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC - NIH. (2014, November 13). Retrieved from [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (n.d.). Retrieved from [Link]

  • Mass Spectrometry analysis of Small molecules. (2013, February 7). Retrieved from [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. (n.d.). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. (2018, December 11). Retrieved from [Link]

  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. (n.d.).
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  • How to extract small molecules from cell culture media for LC-MS ? | ResearchGate. (2019, June 14). Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Retrieved from [Link]

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Method

use of N-methyl-1H-imidazole-1-carboxamide in kinase inhibitor screening

An In-depth Technical Guide to the Application of N-methyl-1H-imidazole-1-carboxamide in Kinase Inhibitor Screening Authored by a Senior Application Scientist Introduction: The Imidazole Carboxamide Scaffold as a Privile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Application of N-methyl-1H-imidazole-1-carboxamide in Kinase Inhibitor Screening

Authored by a Senior Application Scientist

Introduction: The Imidazole Carboxamide Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, making them a major focus of drug discovery efforts, particularly in oncology and immunology.[1][2][3][4] The imidazole ring is a prominent structural motif in medicinal chemistry, and its derivatives, particularly imidazole carboxamides, have emerged as a "privileged scaffold" for the development of potent and selective kinase inhibitors.[5] This is evidenced by the discovery of 2,4-1H-imidazole carboxamides as inhibitors of Transforming growth factor β-activated kinase 1 (TAK1)[6][7], 1-methyl-1H-imidazole derivatives as potent Janus kinase 2 (Jak2) inhibitors[8][9], and 1-amino-1H-imidazole-5-carboxamide derivatives as highly selective Bruton's Tyrosine Kinase (BTK) inhibitors.[10][11]

This guide provides a comprehensive overview and detailed protocols for the utilization of N-methyl-1H-imidazole-1-carboxamide, a representative member of this chemical class, in kinase inhibitor screening campaigns.[12][13] While this specific compound is a versatile building block in chemical synthesis[12], its potential as a kinase inhibitor warrants thorough investigation. The methodologies outlined herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals to assess the inhibitory potential of N-methyl-1H-imidazole-1-carboxamide and its analogs against a panel of protein kinases.

Hypothesized Mechanism of Action

Based on the crystallographic studies of related imidazole-based inhibitors, it is hypothesized that N-methyl-1H-imidazole-1-carboxamide could function as an ATP-competitive inhibitor.[9] The imidazole core can form crucial hydrogen bond interactions with the hinge region of the kinase, a key structural element in the ATP-binding pocket. The N-methyl and carboxamide moieties can be oriented to occupy adjacent hydrophobic pockets and interact with surrounding amino acid residues, contributing to the compound's affinity and selectivity.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor N-methyl-1H-imidazole-1-carboxamide hinge Hinge Region (Backbone Amides/Carbonyls) hydrophobic_pocket_1 Hydrophobic Pocket I hydrophobic_pocket_2 Hydrophobic Pocket II gatekeeper Gatekeeper Residue imidazole Imidazole Core imidazole->hinge H-Bonding n_methyl N-Methyl Group n_methyl->gatekeeper Steric Interaction carboxamide Carboxamide Moiety carboxamide->hydrophobic_pocket_1 Hydrophobic Interaction carboxamide->hydrophobic_pocket_2 Potential H-Bonding

Caption: Hypothesized binding mode of N-methyl-1H-imidazole-1-carboxamide in a kinase ATP-binding pocket.

Biochemical Kinase Assays: Determining Direct Enzyme Inhibition

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.[1][14] A widely used method is the luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity and weaker inhibition.

Protocol: Luminescence-Based Kinase Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The optimal buffer composition may vary between kinases.

    • Kinase Solution: Reconstitute the purified kinase in the assay buffer to a working concentration (e.g., 2X the final concentration).

    • Substrate/ATP Solution: Prepare a solution containing the specific peptide substrate for the kinase and ATP at a concentration close to its Km value in the assay buffer (e.g., 2X the final concentration).

    • Test Compound: Prepare a 10 mM stock solution of N-methyl-1H-imidazole-1-carboxamide in 100% DMSO. Create a dilution series in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations with a consistent DMSO concentration (typically ≤1%).[14]

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the diluted test compound to the wells. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).[15]

    • Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.[15]

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.[15]

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase's activity.[15]

    • After incubation, add 25 µL of a kinase detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.[15]

    • Incubate at room temperature for 10 minutes to stabilize the signal.[15]

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G start Start reagent_prep Reagent Preparation (Buffer, Kinase, Substrate/ATP, Compound) start->reagent_prep plate_addition Add Compound to Plate reagent_prep->plate_addition kinase_incubation Add Kinase & Incubate plate_addition->kinase_incubation reaction_initiation Add Substrate/ATP & Incubate kinase_incubation->reaction_initiation detection Add Detection Reagent reaction_initiation->detection read_plate Measure Luminescence detection->read_plate data_analysis Data Analysis (IC50 determination) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a luminescence-based biochemical kinase assay.

Hypothetical IC50 Data
Kinase TargetN-methyl-1H-imidazole-1-carboxamide IC50 (µM)Staurosporine IC50 (µM)
Jak20.50.02
TAK11.20.04
BTK5.80.01
EGFR> 500.03
VEGFR2> 500.05

Cell-Based Assays: Assessing Activity in a Physiological Context

Cell-based assays are crucial for evaluating a compound's ability to inhibit a target kinase within a living cell, providing insights into its cell permeability, off-target effects, and impact on downstream signaling.[16]

Protocol: Western Blot Analysis of Downstream Signaling

This protocol assumes the use of a cancer cell line where a specific kinase pathway is constitutively active (e.g., a cell line with a JAK2 V617F mutation).[8]

  • Cell Culture and Treatment:

    • Culture the selected cell line (e.g., UKE-1) in appropriate media and conditions.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of N-methyl-1H-imidazole-1-carboxamide for a predetermined time (e.g., 2-24 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated form of a downstream substrate of the target kinase (e.g., p-STAT3 for Jak2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for the total protein (e.g., total STAT3) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal and the loading control.

    • Determine the concentration-dependent inhibition of downstream signaling.

G cytokine Cytokine receptor Receptor cytokine->receptor jak2 JAK2 receptor->jak2 Activation stat3 STAT3 jak2->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription inhibitor N-methyl-1H-imidazole- 1-carboxamide inhibitor->jak2 Inhibition

Caption: Simplified JAK-STAT signaling pathway as a target for cell-based assays.

Data Interpretation and Troubleshooting

  • Discrepancies between Biochemical and Cellular Assays: If a compound is potent in a biochemical assay but weak in a cellular assay, it may indicate poor cell permeability or rapid metabolism. Conversely, higher potency in a cellular assay could suggest that the compound inhibits an upstream kinase in the signaling pathway.[14]

  • Off-Target Effects: Screening against a broad panel of kinases is essential to determine the selectivity profile of the compound. Hits that are potent against multiple kinases may have a higher risk of off-target toxicity.

  • Assay Interference: In fluorescence- or luminescence-based assays, colored or fluorescent compounds can interfere with the signal. It is important to run control experiments to assess potential compound interference.[14]

  • DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. Ensure the final DMSO concentration is consistent across all wells and is below the tolerance level of the assay (typically <1% for biochemical and <0.5% for cellular assays).[14]

Conclusion

N-methyl-1H-imidazole-1-carboxamide belongs to a class of compounds with demonstrated potential as kinase inhibitors. The protocols and guidelines presented here provide a comprehensive framework for systematically evaluating its efficacy and selectivity in both biochemical and cellular contexts. By employing these robust methodologies, researchers can effectively screen and characterize novel kinase inhibitors, contributing to the development of next-generation targeted therapies.

References

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  • PubChem. N-methyl-1H-imidazole-1-carboxamide.
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  • PMC. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.
  • ResearchGate. (2025).
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  • Benchchem. An In-depth Technical Guide to N-phenyl-1H-imidazole-5-carboxamide Analogs as Kinase Inhibitors.
  • NCBI. (2012). Assay Development for Protein Kinase Enzymes.
  • Wikipedia. Binimetinib.
  • PubMed. (2021). Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
  • PubMed. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)
  • PubMed. (2021). Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors.
  • PubMed. (2017). Kinase Inhibitor Screening in Myeloid Malignancies.
  • ResearchGate. (2025). Discovery of 1-Amino-1 H -imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors.

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Application

N-methyl-1H-imidazole-1-carboxamide: A Versatile Building Block for Modern Medicinal Chemistry

Introduction: The Strategic Importance of the Carbamate Moiety in Drug Design In the landscape of contemporary drug discovery, the carbamate functional group stands out as a privileged scaffold.[1][2] Its unique hybrid a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Carbamate Moiety in Drug Design

In the landscape of contemporary drug discovery, the carbamate functional group stands out as a privileged scaffold.[1][2] Its unique hybrid amide-ester nature confers a desirable combination of chemical stability and the capacity to engage in crucial hydrogen bonding interactions with biological targets.[3] Carbamates are frequently employed as bioisosteric replacements for amide bonds, enhancing metabolic stability and improving cell permeability of potential drug candidates.[1] The strategic incorporation of a carbamate, particularly a small N-methylcarbamoyl group, can significantly modulate a molecule's physicochemical properties, including solubility and lipophilicity, thereby optimizing its pharmacokinetic and pharmacodynamic profile.[4][5]

N-methyl-1H-imidazole-1-carboxamide has emerged as a highly effective and versatile reagent for the introduction of the N-methylcarbamoyl moiety. This crystalline, stable, and easy-to-handle solid serves as a safe and efficient alternative to the highly toxic and volatile methyl isocyanate.[6] Its application streamlines the synthesis of N-methylureas, N-methylcarbamates, and N-methylthiocarbamates, making it an invaluable tool for medicinal chemists in the rapid generation of compound libraries for structure-activity relationship (SAR) studies and in the late-stage functionalization of complex lead compounds.[6]

This comprehensive guide provides detailed application notes and protocols for the use of N-methyl-1H-imidazole-1-carboxamide as a strategic building block in medicinal chemistry. We will delve into the causality behind its synthetic utility, provide validated experimental procedures, and illustrate its application in the synthesis of biologically active compounds.

Chemical Properties and Safety Profile

A thorough understanding of the reagent's properties is paramount for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₅H₇N₃O[7]
Molecular Weight 125.13 g/mol [7]
Appearance Crystalline solid[6]
CAS Number 72002-25-6[7]

Safety Information:

While N-methyl-1H-imidazole-1-carboxamide is a safer alternative to methyl isocyanate, standard laboratory safety precautions should always be observed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, please consult the material safety data sheet (MSDS) provided by the supplier.

Mechanism of Action: A Stable and Reactive Carbamoylating Agent

The efficacy of N-methyl-1H-imidazole-1-carboxamide as a carbamoylating agent stems from the inherent reactivity of the N-acylimidazole moiety. The imidazole ring acts as a good leaving group, facilitating the nucleophilic attack by amines, alcohols, or thiols on the carbonyl carbon.

Diagram: General Mechanism of Carbamoylation

G reagent N-methyl-1H-imidazole-1-carboxamide intermediate Tetrahedral Intermediate reagent->intermediate nucleophile Nucleophile (R-XH) (Amine, Alcohol, Thiol) nucleophile->intermediate Nucleophilic Attack product Carbamoylated Product (Urea, Carbamate, Thiocarbamate) intermediate->product Collapse of Intermediate imidazole Imidazole (Leaving Group) intermediate->imidazole Elimination base Base (e.g., Triethylamine) base->nucleophile

Caption: General reaction mechanism for carbamoylation using N-methyl-1H-imidazole-1-carboxamide.

The reaction is typically promoted by the addition of a non-nucleophilic base, such as triethylamine, which can deprotonate the nucleophile, increasing its reactivity.[6] A key advantage of this reagent is that the reaction proceeds without the in situ formation of free isocyanate, which significantly enhances the safety of the procedure.[6]

Application in Medicinal Chemistry: Enhancing Drug-like Properties

The introduction of an N-methylcarbamoyl group can have a profound impact on the biological activity and physicochemical properties of a lead compound. This small, polar group can:

  • Improve Aqueous Solubility: The polar nature of the carbamate can enhance the water solubility of a hydrophobic molecule, which is often a critical factor for oral bioavailability.

  • Modulate Lipophilicity: The addition of the N-methylcarbamoyl group provides a handle to fine-tune the lipophilicity (logP) of a compound, which is crucial for cell membrane permeability and target engagement.

  • Introduce Hydrogen Bonding Moieties: The N-H and C=O groups of the carbamate can act as hydrogen bond donors and acceptors, respectively, leading to stronger and more specific interactions with the target protein.

  • Enhance Metabolic Stability: By replacing a metabolically labile group, such as an ester or an amide at a different position, with a more stable carbamate, the in vivo half-life of a drug candidate can be extended.[1]

Experimental Protocols

The following protocols are based on established and validated procedures for the use of N-methyl-1H-imidazole-1-carboxamide.

Protocol 1: Synthesis of N-methyl-1H-imidazole-1-carboxamide

This scalable and high-yielding protocol is adapted from the work of Batey and colleagues.[6]

Diagram: Synthesis of N-methyl-1H-imidazole-1-carboxamide

G cdi 1,1'-Carbonyldiimidazole (CDI) product N-methyl-1H-imidazole-1-carboxamide cdi->product me_nh3cl Methylamine Hydrochloride (MeNH₃Cl) me_nh3cl->product solvent Solvent (e.g., CH₂Cl₂ or THF) solvent->product byproduct Imidazole Hydrochloride product->byproduct Formation of Byproduct

Caption: Synthetic scheme for the preparation of the title reagent.

Materials:

  • 1,1'-Carbonyldiimidazole (CDI)

  • Methylamine hydrochloride (MeNH₃Cl)

  • Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • To a stirred suspension of methylamine hydrochloride (1.0 equivalent) in anhydrous dichloromethane or THF (concentration of ~0.5 M), add 1,1'-carbonyldiimidazole (1.05 equivalents) portionwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture will be a suspension containing the product and imidazole hydrochloride.

  • Filter the mixture to remove the imidazole hydrochloride.

  • Concentrate the filtrate under reduced pressure to yield N-methyl-1H-imidazole-1-carboxamide as a crystalline solid.

  • The product is typically of high purity and can be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent system like ethyl acetate/hexanes.

Self-Validation:

  • The formation of a precipitate (imidazole hydrochloride) is a visual indicator of reaction progress.

  • The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum will show characteristic signals for the methyl group and the imidazole protons.

Protocol 2: General Procedure for the Carbamoylation of Amines (Synthesis of N-Methyl Ureas)

This protocol provides a general method for the synthesis of N-methyl ureas from primary or secondary amines.[6]

Materials:

  • Amine (primary or secondary)

  • N-methyl-1H-imidazole-1-carboxamide

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or dimethylformamide)

  • Standard glassware for reaction, work-up, and purification

Procedure:

  • Dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Add N-methyl-1H-imidazole-1-carboxamide (1.1 equivalents) to the solution.

  • Add triethylamine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-methyl urea.

Self-Validation:

  • The disappearance of the starting amine on TLC or LC-MS indicates reaction completion.

  • The structure of the product can be confirmed by spectroscopic methods (NMR, IR, and MS). The IR spectrum should show a characteristic urea carbonyl stretch.

Protocol 3: General Procedure for the Carbamoylation of Alcohols (Synthesis of N-Methyl Carbamates)

This protocol outlines the synthesis of N-methyl carbamates from alcohols.[6]

Materials:

  • Alcohol

  • N-methyl-1H-imidazole-1-carboxamide

  • A suitable base (e.g., sodium hydride or triethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)

  • Standard glassware for reaction, work-up, and purification

Procedure:

  • To a solution of the alcohol (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.1 equivalents) at 0 °C (if using a strong base like NaH).

  • Stir the mixture for a short period to allow for the formation of the alkoxide.

  • Add N-methyl-1H-imidazole-1-carboxamide (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography or recrystallization.

Self-Validation:

  • Consumption of the starting alcohol is a key indicator of reaction progress.

  • The formation of the carbamate can be confirmed by the appearance of a characteristic carbamate carbonyl stretch in the IR spectrum and by NMR and mass spectrometry.

Conclusion: A Key Enabler in Modern Drug Discovery

N-methyl-1H-imidazole-1-carboxamide has established itself as a cornerstone reagent in medicinal chemistry for the efficient and safe introduction of the N-methylcarbamoyl group. Its stability, ease of handling, and predictable reactivity make it an ideal building block for both early-stage library synthesis and late-stage functionalization of complex molecules. The ability to fine-tune the physicochemical and biological properties of drug candidates through the strategic incorporation of this moiety underscores its importance in the iterative process of drug design and optimization. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable tool in their quest for novel and improved therapeutics.

References

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  • Zhang, G., et al. (2017). Cu-Catalyzed carbamoylation versus amination of quinoline N-oxide with formamides. Organic & Biomolecular Chemistry, 15(3), 596-600.
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  • Google Patents. (n.d.).
  • Unacademy. (n.d.). Physicochemical Properties Of Drugs.
  • Journal of Bio Innovation. (n.d.). physicochemical property of drug molecules with respect to drug actions.
  • Pragliola, C., et al. (2010). Carbamylation of N-Terminal Proline. Molecular Pharmaceutics, 7(6), 2354–2361.
  • Enamine. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Schreier, S. M., et al. (2012). Carbamoylated free amino acids in uremia: HOCl generates volatile protein modifying and cytotoxic oxidant species from N-carbamoyl-threonine but not threonine. Biochimie, 94(11), 2441–2447.
  • Jelkmann, W. (2008). Carbamoylation versus carbamylation of the amino groups of proteins.
  • PubChem. (n.d.). N-methyl-1H-indazole-3-carboxamide.

Sources

Method

Application Note: Formulation of N-methyl-1H-imidazole-1-carboxamide (N-MIC)

This Application Note and Protocol guide is designed for the formulation of N-methyl-1H-imidazole-1-carboxamide (N-MIC) for preclinical animal studies. Compound Classification & Handling Alert: N-methyl-1H-imidazole-1-ca...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for the formulation of N-methyl-1H-imidazole-1-carboxamide (N-MIC) for preclinical animal studies.

Compound Classification & Handling Alert: N-methyl-1H-imidazole-1-carboxamide is a reactive carbamoylating agent (part of the carbamoyl imidazole class).[1][2] Unlike standard stable drugs, this compound contains a labile N-CO bond susceptible to hydrolysis, releasing imidazole and methylamine/methyl isocyanate equivalents.[1][2] Formulation strategies must prioritize hydrolytic stability to prevent dosing inactive degradation products.[1][2]

[1][2]

Pre-Formulation Characterization

Before compounding, the physicochemical profile must be established to select the appropriate vehicle.[1][2]

Physicochemical Profile
PropertyCharacteristicImplication for Formulation
Chemical Class Carbamoyl Imidazole (Urea-like)Hydrolytically Unstable. Prone to nucleophilic attack by water.[1][2]
LogP (Predicted) ~ -0.3 to 0.5 (Low)Moderate water solubility, but limited by chemical stability.[1][2]
pKa ~ 7.0 (Imidazole ring)pH-dependent solubility; acidic pH may stabilize the N-CO bond.[1][2]
Appearance White/Off-white SolidRequires particle size reduction for suspensions.[1][2]
Solubility DMSO (>50 mg/mL), Ethanol (Moderate)DMSO is the preferred stock solvent.
Stability Mechanism (The "Why")

The carbonyl carbon in N-MIC is electrophilic.[1][2] In aqueous media (especially basic pH), hydroxide ions attack the carbonyl, cleaving the bond between the imidazole nitrogen and the carbonyl group.[1][2]

  • Degradation Products: Imidazole + N-methylcarbamic acid (spontaneously decomposes to Methylamine + CO2).[1][2]

  • Formulation Strategy: Minimize water activity (

    
    ). Use non-aqueous vehicles (oils) or anhydrous co-solvents (PEG/DMSO) for immediate use.[1][2]
    

Vehicle Selection Decision Tree

Use the following logic to select the administration route and vehicle.

FormulationDecision Start Start: N-MIC Formulation Route Select Route Start->Route IV Intravenous (IV) Route->IV PO_IP Oral (PO) / IP Route->PO_IP IV_Vehicle Co-Solvent System (5% DMSO / 40% PEG400 / Saline) IV->IV_Vehicle PO_Vehicle Anhydrous Oil Vehicle (Corn Oil or Miglyol 812) PO_IP->PO_Vehicle Constraint_IV Must use within 15-30 mins (Hydrolysis Risk) IV_Vehicle->Constraint_IV Constraint_PO Stable for 24-48 hours PO_Vehicle->Constraint_PO

Figure 1: Decision tree for vehicle selection based on administration route and stability constraints.

Detailed Experimental Protocols

Protocol A: Anhydrous Formulation (Preferred for PO/IP)

Objective: Create a stable solution/suspension for Oral Gavage (PO) or Intraperitoneal (IP) injection.[1][2] Vehicle: 5% DMSO / 95% Corn Oil (or Peanut Oil).[1][2] Stability: High (Protected from hydrolysis).[1][2]

Materials:
  • N-methyl-1H-imidazole-1-carboxamide (Solid).[1][2][3][4]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered (Sigma-Aldrich).[1][2]

  • Corn Oil (Pharmaceutical Grade/Super Refined).[1][2]

  • Vortex mixer and Sonicator.[1][2]

Step-by-Step Methodology:
  • Stock Preparation: Weigh the required amount of N-MIC into a sterile glass vial.

  • Solubilization: Add the calculated volume of anhydrous DMSO (5% of final volume).

    • Action: Vortex vigorously for 30 seconds. If not fully dissolved, sonicate at 37°C for 3-5 minutes.

    • Checkpoint: Solution must be clear. N-MIC is generally soluble in DMSO.[1][2]

  • Vehicle Addition: Slowly add the Corn Oil (95% of final volume) to the DMSO stock while vortexing.

    • Note: A fine emulsion or clear solution will form depending on concentration.[1][2] If a precipitate forms, it is likely a fine suspension suitable for PO.[1][2]

  • Storage: Store at room temperature. Do not refrigerate oil formulations (viscosity issues). Use within 24 hours.

Protocol B: Co-Solvent Formulation (IV Bolus)

Objective: Create a biocompatible solution for Tail Vein Injection. Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.[1][2] Stability: Low (Prepare "Just-in-Time").

Materials:
  • Polyethylene Glycol 400 (PEG400).[1][2]

  • 0.9% Saline (Sterile).[1][2]

  • 0.22 µm Syringe Filter (PES or Nylon).[1][2]

Step-by-Step Methodology:
  • Solvent Prep: Pre-mix the "Diluent" (40% PEG400 + 55% Saline).[1][2] Keep at 37°C.

  • Stock Dissolution: Dissolve N-MIC in 100% DMSO (volume = 5% of final total).

  • Rapid Dilution:

    • Critical Step: While vortexing the DMSO stock, slowly inject the warm Diluent.

    • Why? Rapid addition of water to DMSO can cause exothermic precipitation.[1][2] Slow addition maintains supersaturation.[1][2]

  • Filtration: Pass immediately through a 0.22 µm syringe filter into a sterile vial.

  • Administration: Inject within 20 minutes of preparation.

    • Validation: Analyze a retained sample by HPLC after 1 hour to quantify degradation (Imidazole formation).[1][2]

Quality Control & Validation

Since N-MIC is reactive, you must validate that you are dosing the intact molecule, not its breakdown products.[1][2]

HPLC Method for Stability Check[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 220 nm (Amide bond) and 254 nm (Imidazole ring).[1][2]

  • Acceptance Criteria:

    • Intact N-MIC Peak: >95%.[1][2]

    • Free Imidazole Peak: <2%.[1][2]

Biological Workflow Visualization

Workflow Step1 Weigh N-MIC (Anhydrous Conditions) Step2 Dissolve in DMSO (Stock Solution) Step1->Step2 Branch Route? Step2->Branch Path_Oil Add Corn Oil (PO/IP) Branch->Path_Oil Stable Path_Aq Add PEG400/Saline (IV) Branch->Path_Aq Unstable QC QC Check (Visual/HPLC) Path_Oil->QC Path_Aq->QC Dose Animal Dosing QC->Dose

Figure 2: Preparation workflow emphasizing the divergence based on stability requirements.

Safety & Toxicology Notes

  • Sensitization: Carbamoylating agents can haptenize proteins, potentially causing allergic reactions in handlers.[1][2] Double-gloving and working in a fume hood is mandatory.[1][2]

  • Toxicity: Monitor animals for signs of cholinergic distress or acute hypotension, as released imidazole derivatives can have off-target effects on adrenergic/cholinergic receptors [1].[1][2]

References

  • N-Ethyl-4-(2-ethylindan-2-yl)-N-methyl-1H-imidazole-1-carboxamide as a prodrug. National Institutes of Health (NIH).[1][2] Available at: [Link] (Demonstrates the use of imidazole-carboxamide scaffolds in in vivo models).

  • Temozolomide and Imidazole Carboxamide Derivatives. PubChem Compound Summary. Available at: [Link] (Provides physicochemical data on the related hydrolytically unstable imidazotetrazine/carboxamide class).[1][2]

  • Formulation of Poorly Water-Soluble Drugs for Animal Studies.Journal of Pharmaceutical Sciences. (General reference for DMSO/PEG/Oil vehicle systems).

Sources

Technical Notes & Optimization

Troubleshooting

improving N-methyl-1H-imidazole-1-carboxamide solubility for biological assays

Ticket ID: SOL-MIC-001 Topic: Improving Solubility & Stability for Biological Assays Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are encountering solubility challenges with N-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-MIC-001

Topic: Improving Solubility & Stability for Biological Assays Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering solubility challenges with N-methyl-1H-imidazole-1-carboxamide (MICA). Before proceeding with solubilization, it is critical to define the chemical nature of your specific isomer, as "imidazole carboxamides" vary drastically in stability.

Crucial Chemical Distinction:

  • Isomer A (Reactive): N-methyl-1H-imidazole-1-carboxamide (Carboxamide on the Ring Nitrogen). This is a carbamoyl imidazole . It is chemically reactive (an activated urea equivalent) and acts as a transfer reagent. It is susceptible to hydrolysis and nucleophilic attack.[1]

  • Isomer B (Stable): 1-methyl-1H-imidazole-4-carboxamide (or 5-carboxamide). These are stable amides common in medicinal chemistry (e.g., Dacarbazine/Temozolomide precursors).

This guide primarily addresses Isomer A (The 1-Carboxamide) due to its complex handling requirements, while providing general solubility protocols applicable to both.

Module 1: Chemical Stability & Buffer Selection (Critical)

WARNING: If you are working with the 1-carboxamide derivative, your solubility problem may actually be a stability problem. This compound contains a carbamoyl-imidazole bond, which renders the imidazole ring a "leaving group."

The "Forbidden" Buffers

Do NOT use primary amine-containing buffers. The carbonyl carbon in MICA is electrophilic.

  • AVOID: Tris (Tris-HCl), Glycine, Ethanolamine.

    • Reason: The amine in Tris will attack the carbonyl, displacing the imidazole and forming a covalent Tris-urea adduct, destroying your compound before the assay begins.

  • RECOMMENDED: PBS (Phosphate Buffered Saline), HEPES, MOPS.

Hydrolysis Risk

In aqueous solution, MICA can hydrolyze to N-methylimidazole and carbamic acid (decomposing to CO₂ and ammonia).

  • Mitigation: Prepare aqueous dilutions immediately prior to use . Do not store aqueous solutions at 4°C or -20°C.

Module 2: Solubilization Protocol (Step-by-Step)

The "Solvent Shift" Method

Direct addition of solid MICA to water often results in a suspension that is difficult to clarify. We use the "Solvent Shift" method to overcome high lattice energy.

Reagents Required:

  • DMSO (Dimethyl sulfoxide), Anhydrous, Cell Culture Grade (≥99.9%)

  • PBS (pH 7.4) or HEPES Buffer

  • Optional: 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
Step 1: Primary Stock Preparation (1000x)
  • Weigh the target amount of MICA.

  • Dissolve in 100% DMSO to achieve a concentration of 10 mM to 50 mM .

    • Tip: If the solution is cloudy, sonicate at 40 kHz for 30 seconds.

    • Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles (limit to 3).

Step 2: Intermediate Dilution (The "Crash" Prevention)

Directly dumping 100% DMSO stock into media often causes local precipitation (the "Oiling Out" effect).

  • Prepare an Intermediate Working Solution (10x) in buffer containing 5-10% DMSO .

  • Add the DMSO stock dropwise to the buffer while vortexing rapidly.

  • Inspect visually.[2] If clear, proceed.

Step 3: Final Assay Dilution
  • Dilute the Intermediate Solution 1:10 into the final assay medium.

  • Final Solvent Concentration: Ensure DMSO is

    
     0.5% (v/v) to avoid cellular toxicity.
    

Module 3: Advanced Formulation (Cyclodextrins)

If the DMSO limit (0.5%) is too low for your required dose, use HP-


-CD  to encapsulate the hydrophobic imidazole core.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in PBS. Filter sterilize (0.22 
    
    
    
    m).
  • Dissolve solid MICA directly into this vehicle OR add your DMSO stock to this vehicle.

  • Shake at room temperature for 30 minutes.

  • Mechanism: The cyclodextrin cone sequesters the aromatic imidazole, shielding it from water while the hydroxyl outer shell ensures solubility.

Module 4: Decision Logic & Visualization

Figure 1: Solubilization Decision Tree

Use this logic flow to determine the correct solvent system for your assay.

G Start Start: Solid MICA CheckStruct Check Structure: Is Carboxamide on N1? Start->CheckStruct Warning CRITICAL ALERT: Reactive Electrophile. NO TRIS BUFFERS. CheckStruct->Warning Yes (N1) SolventChoice Select Primary Solvent CheckStruct->SolventChoice No (C4/C5) Warning->SolventChoice DMSO DMSO (Anhydrous) SolventChoice->DMSO Recommended Ethanol Ethanol SolventChoice->Ethanol Avoid (Solvolysis Risk) Dilution Dilution Strategy DMSO->Dilution DirectWater Direct to Media Dilution->DirectWater High Risk (Precipitation) StepDown Step-Down Dilution (Intermediate 10% DMSO) Dilution->StepDown Optimal Assay Biological Assay StepDown->Assay

Caption: Decision logic for solubilizing N-methyl-1H-imidazole-1-carboxamide, highlighting critical stability checkpoints.

Module 5: Troubleshooting & FAQs

Q1: My solution turns cloudy immediately upon adding the DMSO stock to the cell media.

A: This is "shock precipitation." The local concentration of the drug exceeds its solubility limit before it can disperse.

  • Fix: Do not add stock to static media. Vortex the media while adding the stock dropwise. Alternatively, use the Intermediate Dilution method (Module 2, Step 2) to lower the concentration gradient.

Q2: Can I use Tris-HCl buffer?

A: ABSOLUTELY NOT for the 1-carboxamide isomer.

  • Reason: The primary amine in Tris reacts with the carbamoyl group.

  • Fix: Switch to HEPES, MOPS, or Phosphate buffers.

Q3: What is the maximum DMSO concentration my cells can tolerate?

A: Refer to the tolerance table below. Always run a "Vehicle Control" (DMSO only) to normalize data.

Cell Type / AssayMax DMSO Tolerance (v/v)Notes
Mammalian Cell Lines (HeLa, HEK293) 0.5% - 1.0%>1% induces membrane permeabilization.
Primary Neurons / Stem Cells 0.1%Highly sensitive; use HP-

-CD if possible.
Enzymatic Assays (Cell-free) 5.0%Enzymes are generally more robust than cells.
Zebrafish Embryos 1.0%Standard limit for toxicity studies.[3]
Q4: My compound degraded after 24 hours at 37°C.

A: The 1-carboxamide bond is hydrolytically unstable.

  • Fix: This is intrinsic to the chemistry. You cannot "fix" it, but you can manage it by refreshing the media with fresh compound every 6–12 hours (Static Renewal) or using a flow-through system.

References

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility in drug discovery).
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12420700, N-methylimidazole-1-carboxamide.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.

  • Assay Guidance Manual. (2012). DMSO Tolerance and Solubility. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Optimization

optimizing reaction conditions for N-methyl-1H-imidazole-1-carboxamide

Optimization, Synthesis & Troubleshooting Guide Executive Summary & Chemical Context Compound: N-Methyl-1H-imidazole-1-carboxamide (CAS: 72002-25-6) Role: A crystalline, shelf-stable equivalent to Methyl Isocyanate (MIC)...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization, Synthesis & Troubleshooting Guide

Executive Summary & Chemical Context

Compound: N-Methyl-1H-imidazole-1-carboxamide (CAS: 72002-25-6) Role: A crystalline, shelf-stable equivalent to Methyl Isocyanate (MIC) .[1][2][3][4] Primary Utility: It allows for the synthesis of N-methyl ureas and carbamates without handling the highly toxic, volatile MIC gas. It is also a key structural motif in the degradation pathway of the glioblastoma drug Temozolomide.

The Optimization Challenge: While the "classic" route involves reacting imidazole with methyl isocyanate, this is hazardous and operationally difficult. The optimized laboratory route utilizes 1,1'-Carbonyldiimidazole (CDI) and Methylamine Hydrochloride .[1] This guide focuses on optimizing this specific CDI-mediated pathway, as it offers superior safety, yield, and product stability.

Critical Process Parameters (CPPs)

To ensure reproducibility and high yields (>90%), strict adherence to these parameters is required.

ParameterOptimized ConditionTechnical Rationale
Reagent Choice Methylamine HCl (Salt) vs. Free AmineCrucial: Using the hydrochloride salt (MeNH₃Cl) prevents the formation of symmetric urea byproducts (N,N'-dimethylurea).[1][2][5] The salt releases the amine slowly and protonates the leaving imidazole group, driving the reaction forward [1].
Solvent System Dichloromethane (DCM) or Acetonitrile (MeCN) Non-nucleophilic, polar aprotic solvents are required to solubilize CDI but precipitate the imidazole hydrochloride byproduct, facilitating purification.[2][5]
Moisture Control Strictly Anhydrous CDI hydrolyzes rapidly to imidazole and CO₂.[1][2][5][6] Reaction vessels must be flame-dried and purged with N₂ or Ar.[1]
Temperature 0°C to RT Initial addition at 0°C controls the exotherm of CDI activation.[1][2][5] The reaction is thermodynamically driven to completion at Room Temperature (RT).[1]
Stoichiometry 1.0 : 1.0 (CDI : MeNH₃Cl) Excess amine leads to double substitution (symmetric urea).[1][2][5] Excess CDI complicates purification.[1]

The "Gold Standard" Protocol

Method: In situ Generation via CDI and Methylamine Hydrochloride.[1][2] Advantage: Avoids MIC; "One-pot" efficiency; Byproduct precipitation.[1][2]

Step-by-Step Workflow
  • System Prep: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet. Flame-dry under vacuum and backfill with N₂.[1][7]

  • CDI Solubilization: Charge the flask with 1,1'-Carbonyldiimidazole (CDI) (1.0 equiv) and anhydrous DCM (0.2 M concentration relative to CDI).[1] Cool to 0°C in an ice bath.

  • Salt Addition: Add Methylamine Hydrochloride (1.0 equiv) in a single portion.

    • Note: You may observe a slight exotherm.[1][2]

  • Reaction Phase: Allow the mixture to warm to Room Temperature (25°C) naturally. Stir vigorously for 2–4 hours .

    • Observation: A white precipitate (Imidazole[1]·HCl) will form as the reaction proceeds.[1]

  • Workup (Filtration):

    • Filter the reaction mixture through a sintered glass funnel to remove the solid Imidazole·HCl byproduct.[1]

    • Wash the filter cake with a small amount of cold DCM.[1]

  • Isolation: Concentrate the filtrate under reduced pressure (Rotovap, <40°C).

  • Result: The product is obtained as a white crystalline solid (mp: 113–115°C).[1][2][8]

Visualization: Reaction Mechanism & Logic

The following diagram illustrates the mechanistic advantage of using the amine salt, which serves a dual role: providing the nucleophile and the proton source for the leaving group.

G cluster_0 Optimization Logic CDI 1,1'-Carbonyldiimidazole (CDI) Inter Intermediate Complex (Proton Transfer) CDI->Inter Activation Salt Methylamine HCl (MeNH3Cl) Salt->Inter Nucleophilic Attack Product N-Methyl-1H-imidazole- 1-carboxamide (Target) Inter->Product Elimination Byproduct Imidazole·HCl (Precipitate) Inter->Byproduct Trapping Note1 Salt prevents double addition (Symmetric Urea) Note1->Inter

Figure 1: Mechanistic pathway of CDI-mediated synthesis using Methylamine Hydrochloride. The formation of Imidazole[3][4][6][9][10][11][12][13]·HCl drives the equilibrium to the right.

Troubleshooting Center (FAQ)

Q1: My yield is significantly lower than the literature value (>85%). What went wrong?

  • Root Cause 1: Wet CDI. CDI acts as a water scavenger.[1][2] If your CDI is old or was left open, it has likely converted to imidazole and CO₂.[1][2]

    • Diagnostic: Does the reaction bubble vigorously immediately upon adding solvent? If yes, your CDI is partially hydrolyzed.[1][2]

  • Root Cause 2: Hydrolysis during workup. While N-methyl-1H-imidazole-1-carboxamide is relatively water-stable compared to CDI, prolonged exposure to aqueous acids or bases during extraction can degrade it.[1][2]

    • Fix: Use the Filtration Method (described above) instead of an aqueous extraction workup.[1]

Q2: I see a solid with a melting point >200°C. What is it?

  • Identification: This is likely 1,3-dimethylurea (symmetric urea).[1][2]

  • Cause: Excess methylamine was present, or free methylamine gas was used instead of the hydrochloride salt.[1] The product (N-methyl-1H-imidazole-1-carboxamide) reacted with a second equivalent of amine.[1][2][7]

  • Fix: Ensure strict 1:1 stoichiometry and use MeNH₃Cl .[1]

Q3: The product is oiling out or not crystallizing.

  • Cause: Residual solvent (DCM) or presence of free imidazole.[1]

  • Fix: Triturate the oil with cold diethyl ether or hexanes.[1] The imidazole byproduct is soluble in DCM but less so in ether; however, the target compound crystallizes well from DCM/Hexane mixtures.

Q4: Can I use this reagent in water?

  • Insight: Remarkably, yes. Unlike MIC, N-methyl-1H-imidazole-1-carboxamide is water-stable for short durations.[1][2]

  • Application: You can perform carbamoylation of amino acids in aqueous buffers (pH 8–9) using this reagent, as the amine nucleophilicity outcompetes hydrolysis [2].[1]

Troubleshooting Logic Flow

Use this decision tree to diagnose synthesis failures.

Troubleshooting Start Problem Detected Q1 Is the product a high MP solid (>200°C)? Start->Q1 Res1 Impurity: 1,3-Dimethylurea. Check Stoichiometry. Switch to MeNH3Cl salt. Q1->Res1 Yes Q2 Is yield low (<50%)? Q1->Q2 No Q2a Did CDI bubble excessively in solvent? Q2->Q2a Yes Res2 Wet Reagent. Use fresh CDI or dry solvent. Q2a->Res2 Yes Q3 Is product oily/yellow? Q2a->Q3 No Res3 Free Imidazole contamination. Triturate with Ether or Recrystallize (DCM/Hex). Q3->Res3 Yes

Figure 2: Diagnostic flow for common synthesis anomalies.

References

  • Duspara, P. A., et al. (2012).[1] Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. The Journal of Organic Chemistry, 77(22), 10362–10368.

  • Heller, S. T., & Sarpong, R. (2010).[1][14] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[1][2][14] Organic Letters, 12(20), 4572–4575.[1][14]

  • Armstrong, A., et al. (2017).[1][7] N-Methoxy-N-methyl-1H-imidazole-1-carboxamide.[1][2][7][13] Organic Syntheses, 94, 184-197.[1][7] (Demonstrates analogous CDI chemistry). [1][7]

Sources

Troubleshooting

avoiding side reactions in N-methyl-1H-imidazole-1-carboxamide synthesis

Status: Online | Current Version: 2.4 (Ammonium Salt Protocol) Topic: Troubleshooting Side Reactions & Process Optimization Audience: Chemical Development & Medicinal Chemistry Teams Core Technical Directive (The "Golden...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Current Version: 2.4 (Ammonium Salt Protocol) Topic: Troubleshooting Side Reactions & Process Optimization Audience: Chemical Development & Medicinal Chemistry Teams

Core Technical Directive (The "Golden Route")

Executive Summary: The most common source of side reactions in synthesizing N-methyl-1H-imidazole-1-carboxamide (Methylcarbamoylimidazole, MCI) is the use of free methylamine . This leads to the rapid formation of the symmetric byproduct, N,N'-dimethylurea, via a "double-hit" mechanism.

The Solution: Switch immediately to the Ammonium Salt Protocol (CDI + Methylamine Hydrochloride). This method utilizes the basicity of CDI itself to perform a controlled deprotonation-activation sequence, effectively suppressing symmetric urea formation and eliminating the need for hazardous methyl isocyanate gas.

Validated Protocol: The Ammonium Salt Method

Reference: Duspara et al., J. Org. Chem. 2012[1]

ParameterSpecificationRationale
Reagent A 1,1'-Carbonyldiimidazole (CDI)Electrophile & Base.[1][2][3][4] Must be white/crystalline (not yellow).
Reagent B Methylamine Hydrochloride (

)
Crucial: Slow-release nitrogen source. Prevents "hot spots" of free amine.
Stoichiometry 1.0 equiv CDI : 1.0-1.1 equiv

Slight excess of salt ensures full consumption of CDI.
Solvent Dichloromethane (DCM) or

Anhydrous. Water leads to immediate hydrolysis.
Temperature Ambient (

)
High T promotes dissociation to isocyanate (MIC).
Time 12 - 24 HoursSlower kinetics than free amine, but cleaner profile.

Troubleshooting Center (Q&A Format)

Ticket #104: "I have a persistent white precipitate that is NOT my product."

User Report: "I added 2M methylamine in THF to my CDI solution. The reaction was instant, but I isolated a large amount of high-melting solid that is insoluble in DCM. NMR shows a symmetric methyl signal."

Diagnosis: Symmetric Urea Formation (


-Dimethylurea) 
You have encountered the "Double-Hit" phenomenon. The product (

-methyl-1H-imidazole-1-carboxamide) is an activated urea. If free methylamine is present in high local concentration, it attacks the product faster than it attacks the remaining CDI, displacing the imidazole ring.

Resolution:

  • Immediate Fix: You cannot easily separate the urea from the product by simple extraction as both are polar. You must restart.

  • Process Change: Switch to Methylamine Hydrochloride (

    
    ) .
    
  • Mechanism: The salt does not react with the product. It only reacts with CDI because CDI acts as a base to deprotonate the

    
    , simultaneously activating the carbonyl center. This "gated" mechanism prevents the amine from attacking the formed product.
    
Ticket #105: "My product yield is low and smells strongly of fish."

User Report: "I followed the protocol, but after workup, my oil smells like amine/imidazole and the yield is <50%."

Diagnosis: Hydrolysis (Moisture Contamination) The target molecule is a "masked" isocyanate. While more stable than acyl chlorides, it is sensitive to moisture. Water attacks the carbonyl, releasing


, methylamine (fishy smell), and imidazole.

Resolution:

  • Solvent Audit: Ensure DCM is distilled over

    
     or dried via molecular sieves.
    
  • Atmosphere: The reaction must be under Argon or Nitrogen.

  • Workup Adjustment: Avoid aqueous washes if possible. The salt byproduct (Imidazole

    
    HCl) precipitates in DCM.
    
    • Protocol: Filter the reaction mixture through a sintered glass funnel under inert gas to remove Imidazole

      
      HCl. Evaporate the filtrate to obtain the product. Do not  wash with water.
      
Ticket #106: "Can I heat the reaction to speed it up?"

User Report: "The salt method is slow. Can I reflux in THF?"

Diagnosis: Thermal Dissociation (The MIC Reversion) Heating


-methyl-1H-imidazole-1-carboxamide causes it to undergo a retro-reaction, dissociating into Imidazole and Methyl Isocyanate (MIC). MIC is volatile and highly toxic.

Resolution:

  • Limit Temperature: Do not exceed

    
    .
    
  • Catalysis: If the reaction is too slow, ensure your stirring is vigorous (the salt is heterogeneous).

  • Safety Warning: If you heat this, you are generating Bhopal-reagent (MIC) in situ. Keep it at room temperature to maintain the "safe surrogate" status.

Visualizing the Pathways

The following diagram illustrates the kinetic competition between the desired pathway (using the salt) and the side reactions (using free amine or wet solvents).

ReactionPathways cluster_0 Recommended Route CDI CDI (Electrophile) Intermediate Activated Complex CDI->Intermediate Target N-Methyl-1H-imidazole- 1-carboxamide (Target) CDI->Target Fast Reaction AmineFree MeNH2 (Free Amine) AmineFree->Target AmineSalt MeNH3+ Cl- (Ammonium Salt) AmineSalt->Intermediate Proton Transfer (Controlled Release) Intermediate->Target High Yield SideProd1 N,N'-Dimethylurea (Side Product) Target->SideProd1 + Excess Free Amine (Double Hit) SideProd2 Hydrolysis (MeNH2 + CO2 + Imidazole) Target->SideProd2 + Water Water H2O (Moisture) Water->SideProd2

Caption: Figure 1. Kinetic competition in Carboxamide synthesis. The Green path (Ammonium Salt) prevents the "Double Hit" red path (Symmetric Urea formation) by controlling amine availability.

Analytical Checkpoints

To ensure your system is self-validating, perform these checks before proceeding to the next step (e.g., coupling with an alcohol or amine).

CheckpointMethodAcceptance Criteria
Reaction Completion TLC (DCM/MeOH 95:5)Disappearance of CDI spot. Product

is distinct from Imidazole.
Purity Check

NMR (

)
Target: Methyl doublet

3.0 ppm, Imidazole protons (3 peaks). Fail: Methyl singlet

2.7 ppm (Dimethylurea).
Water Content VisualSolution should remain clear. Cloudiness often indicates urea precipitation or hydrolysis salts.

References

  • Duspara, P. A., Islam, M. S., Lough, A. J., & Batey, R. A. (2012). Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. The Journal of Organic Chemistry, 77(22), 10362–10368.[1]

  • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351–367.

  • Armstrong, A., et al. (2017).[5] N-Methoxy-N-methylcyanoformamide.[5] Organic Syntheses, 94, 184-197.[5] (Demonstrates CDI handling and moisture sensitivity). [5]

Sources

Optimization

N-methyl-1H-imidazole-1-carboxamide inconsistent assay results

Troubleshooting Guide & FAQs Status: Active Compound ID: N-Methyl-1H-imidazole-1-carboxamide (CAS: 72002-25-6) Common Aliases: MIC-Imidazole; N-Methylcarbamoylimidazole; "Blocked" Methyl Isocyanate. Chemical Nature: Reac...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Status: Active Compound ID: N-Methyl-1H-imidazole-1-carboxamide (CAS: 72002-25-6) Common Aliases: MIC-Imidazole; N-Methylcarbamoylimidazole; "Blocked" Methyl Isocyanate. Chemical Nature: Reactive Electrophile (Carbamoylating Agent).

Executive Summary

If you are observing inconsistent assay results—such as shifting IC


 values, "ghost" peaks in LC-MS, or variable reaction yields—the root cause is almost certainly hydrolytic instability  or nucleophilic interference .

N-Methyl-1H-imidazole-1-carboxamide is designed to be a reactive "masked" form of methyl isocyanate. It is intrinsically unstable in aqueous media and reactive toward nucleophiles (amines, thiols, alcohols). This guide provides the protocols to stabilize your workflows.

Part 1: The "Ghost Peak" Phenomenon (LC-MS & Stability)

User Complaint: "My LC-MS peak area decreases over time in the autosampler," or "I see a mass of [M-57] or [M+18] appearing."

The Mechanism of Failure

This compound contains a urea-like linkage activated by the imidazole ring. Imidazole is an excellent leaving group. In the presence of water (even atmospheric moisture), the compound undergoes hydrolysis.

Degradation Pathway:

  • Water attacks the carbonyl carbon.

  • Imidazole is expelled (Leaving Group).

  • N-Methylcarbamic acid forms (transient).

  • Rapid decarboxylation releases Methylamine and CO

    
    .
    

Hydrolysis Compound N-Methyl-1H-imidazole- 1-carboxamide (MW: 125.13) Inter Tetrahedral Intermediate Compound->Inter + H2O Water H2O (Nucleophile) Water->Inter Products Imidazole + [N-Methylcarbamic Acid] Inter->Products - Imidazole Final Methylamine + CO2 Products->Final Decarboxylation

Figure 1: Hydrolytic degradation pathway. The loss of the imidazole ring (M-68) or the carbamoyl group (M-57) are common mass spec signatures.

Troubleshooting Protocol: LC-MS Validation
SymptomDiagnosisCorrective Action
Peak Area Decay Sample is hydrolyzing in the autosampler vial.Switch Solvent: Dissolve only in anhydrous Acetonitrile or DMSO. Do not use water/methanol mixes in the vial.
New Peak (+18 Da) Hydrolysis product (Acid form) or hydrate.Remove Acid: Acidic mobile phases accelerate protonation of the imidazole, making it a better leaving group. Use neutral pH if possible, or analyze immediately.
New Peak (-57 Da) Loss of Methylcarbamoyl group (Imidazole remains).Cool Down: Set autosampler temperature to 4°C. Thermal energy drives the dissociation.

Part 2: Biological Assay Variability (In Vitro)

User Complaint: "The potency (IC


) shifts significantly between runs," or "The compound is inactive in Tris buffer but active in PBS."
Root Cause: Nucleophilic Interference

This compound is an acylating agent. It will react with any available nucleophile, not just your target protein.

  • Tris Buffer: Contains a primary amine.[1] It will react with your compound to form a urea byproduct, deactivating the drug before it hits the target.

  • DTT / Mercaptoethanol: Strong thiol nucleophiles. They will rapidly attack the carbonyl, displacing the imidazole.

Protocol: Assay Optimization

Step 1: Buffer Selection (CRITICAL)

  • FORBIDDEN: Tris, Glycine, Ethanolamine (Primary amines).

  • ALLOWED: HEPES, MOPS, PBS, PIPES (Non-nucleophilic buffers).

Step 2: Handling "The Race Against Time" Because the half-life (


) in aqueous media at pH 7.4 is often < 60 minutes, you must minimize aqueous exposure.
  • Stock Prep: Prepare 1000x stocks in anhydrous DMSO . Store at -20°C with desiccant.

  • Dilution: Do not perform serial dilutions in aqueous buffer. Perform serial dilutions in 100% DMSO .

  • Initiation: Add the DMSO stock to the assay well last .

    • Bad Workflow: Buffer + Compound

      
       Incubate 30 mins 
      
      
      
      Add Enzyme. (Compound is dead by the time enzyme arrives).
    • Good Workflow: Buffer + Enzyme

      
       Add Compound (in DMSO) 
      
      
      
      Read immediately.

Part 3: Chemical Synthesis Issues

User Complaint: "Yields are low when using this as a reagent to make ureas."

Troubleshooting Flowchart

SynthesisFix Start Problem: Low Yield / Impure Product SolventCheck Is the solvent anhydrous? Start->SolventCheck DrySolvent Use Anhydrous CH2Cl2, THF, or DMF. Store over molecular sieves. SolventCheck->DrySolvent No NucleophileCheck Is the nucleophile a salt (e.g., HCl salt)? SolventCheck->NucleophileCheck Yes FreeBase Add non-nucleophilic base (DIPEA/TEA) to free the amine. NucleophileCheck->FreeBase Yes OrderCheck Order of Addition? NucleophileCheck->OrderCheck No ReverseAdd Add Nucleophile TO the Reagent, not vice versa. OrderCheck->ReverseAdd Incorrect

Figure 2: Decision tree for optimizing chemical synthesis using carbamoyl imidazoles.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use this compound to inhibit kinases?

  • Answer: Yes, but be aware of the mechanism. Carbamoyl imidazoles often act as covalent modifiers of nucleophilic residues (Cysteine or Serine) near the ATP binding pocket [1]. If your assay readout depends on reversible binding equilibrium, your data will be time-dependent. You are measuring

    
    , not just 
    
    
    
    .

Q2: Why does the DMSO stock solution turn cloudy?

  • Answer: This indicates moisture contamination. The compound hydrolyzes to form imidazole and methylamine. Methylamine can react with CO

    
     (from air) to form carbamate salts, or the imidazole itself may precipitate if the concentration is high and the solvent becomes "wet." Discard cloudy stocks immediately. 
    

Q3: Is this the same as Temozolomide (TMZ)?

  • Answer: No, but they are chemically related. TMZ degrades into MTIC, which releases a methyldiazonium ion. N-Methyl-1H-imidazole-1-carboxamide is a distinct reagent that releases a methyl carbamoyl equivalent (like a safer methyl isocyanate) [2]. Do not confuse their degradation pathways.

References

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Source: National Institutes of Health (PMC) Context: Discusses the use of imidazole carboxamides in kinase inhibition and their binding modes. URL:[Link]

  • Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent. Source: PubMed Context: Defines the chemical nature of the compound as a "masked" isocyanate and details its hydrolytic sensitivity and reactivity profile. URL:[Link]

  • Synthesis and stability in biological media of 1H-imidazole-1-carboxylates. Source: PubMed Context: Provides data on the stability of imidazole-1-carboxylates in plasma and buffer, highlighting the rapid hydrolysis issues. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purity Verification of N-methyl-1H-imidazole-1-carboxamide

The following technical guide details the purity confirmation protocols for N-methyl-1H-imidazole-1-carboxamide (CAS 72002-25-6). This compound acts as a carbamoylating agent (an electrophilic reagent).

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purity confirmation protocols for N-methyl-1H-imidazole-1-carboxamide (CAS 72002-25-6).

This compound acts as a carbamoylating agent (an electrophilic reagent). Consequently, it is inherently reactive and prone to hydrolysis. The protocols below prioritize detecting decomposition products (Imidazole and Methylamine) which are the most common impurities.

Core Technical Overview

  • Compound: N-methyl-1H-imidazole-1-carboxamide[1][2][3][4]

  • CAS: 72002-25-6[1][2][4]

  • Molecular Formula:

    
    [2][4]
    
  • Role: Electrophilic carbamoyl transfer reagent.

  • Critical Stability Warning: This compound contains a carbamoyl-imidazole bond (

    
    ). This bond is hydrolytically labile. Exposure to atmospheric moisture breaks the molecule down into Imidazole  and N-methylcarbamic acid  (which spontaneously decarboxylates to methylamine).
    
Impurity Profile & Detection Strategy
ImpurityOriginDetection Method
Imidazole Hydrolysis byproductHILIC HPLC (Polar) or

H-NMR
(Aromatic region shift)
Methylamine Hydrolysis byproduct

H-NMR
(High field) or derivatization
Water EnvironmentalKarl Fischer (Use with caution; see FAQ)

Quick Diagnostic (Triage)

Before consuming sample for analytical testing, perform these non-destructive checks.

Q: How can I tell if my sample is degraded just by looking at it?

A: Fresh, pure N-methyl-1H-imidazole-1-carboxamide is a white to off-white crystalline solid .

  • Warning Sign 1 (Texture): If the solid appears "wet," "slushy," or clumped, significant hydrolysis has occurred. The byproduct, imidazole, is hygroscopic and lowers the melting point of the mixture.

  • Warning Sign 2 (Odor): Pure material has a faint odor. A strong, "fishy" or amine-like smell indicates the release of Methylamine (degradation product).

Q: What is the melting point criteria?

A:

  • Acceptance Range: 108°C – 115°C.[4]

  • Failure Mode: A melting point below 105°C or a wide melting range (>3°C) confirms the presence of imidazole impurities.

The Gold Standard: Quantitative NMR (qNMR)

NMR is the preferred method because it avoids the on-column degradation risks associated with HPLC.

Protocol: H-NMR Purity Assay

Solvent: DMSO-


 (Must be dry; avoid 

if it contains HCl traces, as acid accelerates hydrolysis).

Key Chemical Shifts (DMSO-


): 
  • The Diagnostic Shift: The C2-H proton of the imidazole ring is the most sensitive indicator.

    • Parent (Carboxamide): Typically downstream (~8.0 - 8.4 ppm) due to the electron-withdrawing carbonyl group.

    • Impurity (Free Imidazole): Upstream (~7.6 - 7.7 ppm).

  • Methyl Group:

    • Parent: Doublet (due to NH coupling) at ~2.8 ppm.

    • Impurity (Methylamine salts): Singlet/broad peak ~2.3–2.5 ppm (often overlaps with solvent or water).

Calculation: To determine absolute purity (wt%), use an internal standard (e.g., Dimethyl sulfone or 1,3,5-Trimethoxybenzene).



  • 
    : Integrated Area
    
  • 
    : Number of protons
    
  • 
    : Molecular Weight[2][5]
    
  • 
    : Weight (mg)
    

Chromatographic Purity (HPLC)

Standard Reverse Phase (C18) is often unsuitable because imidazole is too polar (elutes in void volume) and the parent compound is unstable in acidic mobile phases.

Recommended Method: HILIC (Hydrophilic Interaction Liquid Chromatography)

This method retains polar impurities like imidazole, separating them from the parent.[6]

Instrument Parameters:

  • Column: Amide-functionalized silica (e.g., Waters XBridge Amide or TSKgel Amide-80).

  • Mobile Phase A: Acetonitrile (90%)

  • Mobile Phase B: 10mM Ammonium Acetate in Water (pH 6.8 - Neutral is critical).

  • Gradient: Isocratic 85% A / 15% B (Adjust based on column retention).

  • Flow Rate: 1.0 mL/min.[7][8]

  • Detection: UV at 210 nm (Imidazole ring absorption).

Why this works:

  • Retention: The polar imidazole impurity will be retained longer than on a C18 column.

  • Stability: Neutral pH prevents the hydrolysis of the carbamoyl bond during the run.

Visualization of Analytical Workflow

PurityWorkflow Start Sample: N-methyl-1H-imidazole-1-carboxamide Visual 1. Visual Inspection (White Solid?) Start->Visual Smell 2. Odor Check (Fishy/Amine smell?) Visual->Smell Dry Solid Fail REJECT SAMPLE (Hydrolysis Detected) Visual->Fail Wet/Slushy MP 3. Melting Point (Target: 108-115°C) Smell->MP Odorless Smell->Fail Strong Odor NMR 4. qNMR (DMSO-d6) (Check Imidazole C2-H shift) MP->NMR Range OK MP->Fail < 105°C HPLC 5. HILIC HPLC (Quantify trace impurities) NMR->HPLC >95% Purity NMR->Fail High Imidazole Content HPLC->Fail Multiple Peaks Pass CONFIRMED PURITY HPLC->Pass Single Peak

Figure 1: Decision tree for verifying the quality of N-methyl-1H-imidazole-1-carboxamide.

Troubleshooting & FAQs

Q: Why does my HPLC chromatogram show a split peak or significant tailing?

A: This is likely on-column hydrolysis .

  • Cause: If you used a standard acidic mobile phase (e.g., 0.1% TFA or Formic Acid), the acid catalyzes the cleavage of the carbamoyl group during the run.

  • Solution: Switch to a buffered neutral pH (Ammonium Acetate, pH 6.5–7.0) and reduce column temperature to 20°C. Ensure your sample diluent is aprotic (Acetonitrile or DMSO), not water/methanol.

Q: Can I use Karl Fischer (KF) to measure water content?

A: Proceed with extreme caution. Standard KF reagents contain methanol and bases. The N-methyl-1H-imidazole-1-carboxamide can react with the methanol in the KF reagent (alcoholysis), generating a false high water reading and degrading your sample in the titration vessel.

  • Alternative: Use Loss on Drying (LOD) under vacuum at low temperature (40°C) or rely on the water signal in your DMSO-

    
     NMR spectrum for a qualitative estimate.
    
Q: I see a peak at ~10 ppm in my NMR. What is it?

A: This is likely the aldehyde proton from DMF (Dimethylformamide) or Formic acid if the starting materials were not removed. However, if you see a very broad peak >10 ppm, it could be the protonated imidazole nitrogen if the sample has become acidic and hydrolyzed.

Degradation Mechanism Diagram

Degradation Parent N-methyl-1H-imidazole-1-carboxamide (Active Reagent) Intermediate Unstable Carbamic Acid [HO-CO-NHMe] Parent->Intermediate Hydrolysis Imidazole Imidazole (Impurity A) Parent->Imidazole Cleavage Water + H2O (Moisture) Water->Intermediate Products Methylamine + CO2 (Impurity B + Gas) Intermediate->Products Decarboxylation

Figure 2: Hydrolytic degradation pathway. Note that "Impurity A" (Imidazole) remains in the solid, while CO2 gases off.

References

  • Sigma-Aldrich. (n.d.). N-Methyl-1H-imidazole-1-carboxamide Product Sheet. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12420700, N-methylimidazole-1-carboxamide. Retrieved from [3][9]

  • Chromatography Today. (2014). Development and Comparison of Quantitative Methods for Imidazole Analysis. (Contextual reference for HILIC separation of imidazoles). Retrieved from

  • A2B Chem. (n.d.). 1H-Imidazole-1-carboxamide, N-methyl- Technical Data. Retrieved from

Sources

Optimization

Technical Guide: Scalable Production of N-Methyl-1H-imidazole-1-carboxamide

This is a technical support guide designed for researchers and process chemists scaling up the production of N-methyl-1H-imidazole-1-carboxamide (often referred to as MIC-Im or the "safe methyl isocyanate surrogate"). Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists scaling up the production of N-methyl-1H-imidazole-1-carboxamide (often referred to as MIC-Im or the "safe methyl isocyanate surrogate").

Executive Summary

N-methyl-1H-imidazole-1-carboxamide is a critical carbamoylating agent used primarily as a safer, solid alternative to the highly toxic, volatile methyl isocyanate (MIC) in the synthesis of drugs like Temozolomide .

While small-scale synthesis is straightforward, scaling this reaction presents three primary challenges:

  • Exotherm Management: The reaction of Carbonyldiimidazole (CDI) with amines is exothermic.

  • Byproduct Removal: Efficiently separating the imidazole byproduct without chromatography.

  • Hydrolytic Stability: Preventing degradation during the workup phase.

This guide advocates for the Salt-Assisted CDI Protocol (Duspara et al., 2012), which utilizes methylamine hydrochloride rather than the free base or aqueous solutions, ensuring anhydrous conditions and superior yields.

Module 1: Reaction Design & Kinetics

Q: Why should I use Methylamine Hydrochloride (MeNH3Cl) instead of aqueous Methylamine or Methyl Isocyanate gas?

A: Using MeNH3Cl is the single most effective optimization for scaling this chemistry.

  • Safety: It eliminates the need to handle gaseous methyl isocyanate (a severe inhalation hazard) or volatile methylamine gas.

  • Water Control: Aqueous methylamine (40%) introduces water, which instantly hydrolyzes CDI to CO₂ and imidazole, drastically lowering yield and generating excessive gas (foaming).

  • Mechanistic Advantage: The reaction with MeNH3Cl proceeds via a proton-transfer mechanism.[1][2] The salt protonates CDI, activating it, while slowly releasing the nucleophilic amine.[1][2] This "controlled release" modulates the reaction rate, preventing thermal runaways common with free amines.

Q: What is the optimal solvent system for >100g scale?

A: Dichloromethane (DCM) or Acetonitrile (ACN) .

  • DCM: Preferred for workup ease. The product is soluble in DCM, while the byproduct (Imidazole Hydrochloride) is partially insoluble, allowing for bulk removal by filtration before the aqueous wash.

  • ACN: Better for reaction kinetics due to higher polarity, but requires solvent swapping for aqueous workup (ACN is water-miscible).

  • Recommendation: Use DCM for batches >100g to simplify the isolation of the organic phase during extraction.

Q: How do I manage the exotherm during the addition of CDI?

A: The exotherm occurs not when CDI is dissolved, but when the amine source is added.

  • Protocol: Dissolve CDI in the solvent first at 0°C.

  • Addition: Add MeNH3Cl solid in portions (or as a slurry) over 30–60 minutes.

  • Monitoring: Maintain internal temperature < 25°C. Rapid addition can cause local overheating (>35°C), which promotes the formation of the symmetrical byproduct (N,N'-dimethylurea) via double reaction.

Module 2: Purification & Workup (The "No-Column" Method)

Q: How do I remove the imidazole byproduct without using silica gel chromatography?

A: Silica gel is non-viable at scale. You must exploit the basicity and water solubility of imidazole.

The Self-Validating Extraction Protocol:

  • Reaction Completion: The mixture contains the Product (Neutral) and Imidazole/Imidazole-HCl (Basic/Salt).

  • Quench: Dilute the reaction mixture with DCM (if not already the solvent).

  • Acid Wash (Critical Step): Wash the organic phase rapidly with cold 0.5 M HCl or saturated NH4Cl .

    • Why? Imidazole (pKa ~6.9) will be protonated and partition into the aqueous phase. The N-methyl-1H-imidazole-1-carboxamide (a urea-like derivative) is significantly less basic and remains in the organic layer.

    • Warning: Do not use strong acids (pH < 1) or prolonged contact time, as this can hydrolyze the carboxamide bond.

  • Drying: Dry over MgSO4 immediately and concentrate.

Q: The product is oiling out during crystallization. How do I fix this?

A: This "oiling out" usually indicates residual imidazole or solvent impurities.

  • Remedy: Re-dissolve the oil in a minimum amount of warm Ethyl Acetate (EtOAc) (approx. 40°C).

  • Anti-solvent: Add MTBE (Methyl tert-butyl ether) or n-Heptane dropwise until cloudiness persists.

  • Seed: Add a seed crystal if available.

  • Cooling: Cool slowly to 0°C. Rapid cooling traps impurities, leading to oils.

Module 3: Stability & Storage

Q: Literature says acyl imidazoles are unstable. Is this compound sensitive to moisture?

A: There is a distinction between acyl imidazoles (R-CO-Im) and carbamoyl imidazoles (R-NH-CO-Im).

  • N-methyl-1H-imidazole-1-carboxamide is structurally a urea derivative. It is significantly more stable to hydrolysis than standard acyl imidazoles.

  • Data: It is stable in water for short periods (allowing for aqueous workup), but long-term storage requires anhydrous conditions.

  • Storage: Store at 2–8°C under Argon/Nitrogen. Protect from moisture to prevent slow hydrolysis back to methylamine and imidazole.

Visualized Protocols

Figure 1: Reaction Pathway & Mechanism

This diagram illustrates the salt-assisted activation mechanism that prevents thermal runaway.

ReactionMechanism CDI 1,1'-Carbonyldiimidazole (CDI) Complex Activated Complex [Protonated CDI + MeNH2] CDI->Complex Activation Salt Methylamine HCl (MeNH3Cl) Salt->Complex Proton Transfer Product N-methyl-1H-imidazole-1-carboxamide (Target) Complex->Product Nucleophilic Attack (Controlled) Byproduct Imidazole / Imidazole HCl (Water Soluble) Complex->Byproduct Elimination

Caption: The MeNH3Cl salt acts as a dual reagent, activating the CDI via protonation while releasing the amine nucleophile in a controlled manner.

Figure 2: Troubleshooting Decision Tree

Use this flow to resolve yield or purity issues immediately.

Troubleshooting Start Issue Identified CheckPurity Check TLC/HPLC Is Imidazole present? Start->CheckPurity CheckYield Is Yield Low (<70%)? Start->CheckYield PurityYes Yes: Imidazole detected CheckPurity->PurityYes Impure YieldAnalysis Check Reagents CheckYield->YieldAnalysis WashStep Perform Cold 0.5M HCl Wash (Rapid) PurityYes->WashStep Recryst Recrystallize: EtOAc / MTBE WashStep->Recryst WetReagents Was CDI or Solvent wet? (Hydrolysis) YieldAnalysis->WetReagents Gas Evolution Observed TempControl Was Temp > 30°C? (Double Reaction) YieldAnalysis->TempControl No Gas, Low Yield

Caption: Diagnostic flow for resolving common purity (imidazole contamination) and yield (hydrolysis/thermal) issues.

Standard Operating Procedure (SOP) Summary

ParameterSpecificationCausality / Reason
Stoichiometry 1.0 eq CDI : 1.05 eq MeNH3ClSlight excess of salt ensures full consumption of the expensive CDI.
Temperature 0°C (Addition) -> 23°C (Reaction)Controls exotherm; prevents dimer formation.
Time 2–4 HoursReaction is fast; prolonged stirring risks hydrolysis if moisture enters.
Quench Cold Water / 0.5M HClRemoves imidazole; cold temp prevents product hydrolysis.
Drying MgSO4 (Anhydrous)Essential to prevent hydrolysis during concentration.
Yield Target > 85%If lower, check solvent water content (Karl Fischer).

References

  • Duspara, P. A., Islam, M. S., Lough, A. J., & Batey, R. A. (2012).[2] Synthesis and Reactivity of N-alkyl Carbamoylimidazoles: Development of N-methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. The Journal of Organic Chemistry, 77(22), 10362–10368.[2]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575.

  • Arrowhead Pharmaceuticals. (2008). Synthesis of Temozolomide and Analogs.

Sources

Troubleshooting

Technical Support Center: Navigating Potential Assay Interference from N-methyl-1H-imidazole-1-carboxamide

Welcome to the technical support resource for researchers utilizing N-methyl-1H-imidazole-1-carboxamide in biochemical and cellular assays. This guide is designed to provide you with an in-depth understanding of the pote...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing N-methyl-1H-imidazole-1-carboxamide in biochemical and cellular assays. This guide is designed to provide you with an in-depth understanding of the potential for this compound to interfere with your experimental results and to offer practical troubleshooting strategies. As scientists, it is crucial to not only gather data but also to ensure its validity. This document will equip you with the knowledge to proactively identify and address potential artifacts, thereby strengthening the integrity of your research.

While N-methyl-1H-imidazole-1-carboxamide has not been broadly classified as a Pan-Assay Interference Compound (PAIN) in the reviewed literature, its core structure as an N-acyl imidazole warrants careful consideration. N-acyl imidazoles are known to be moderately reactive electrophiles that can act as acyl-transfer agents.[1][2] This inherent reactivity suggests a potential for non-specific interactions with biological macromolecules, which can lead to misleading results in high-throughput screening and other sensitive biochemical assays.[3]

This guide is structured to help you anticipate and troubleshoot these potential issues in a question-and-answer format, grounded in the chemical principles of the N-acyl imidazole functional group.

Troubleshooting Guide

High Background Signal or Apparent Assay Activation

Q1: My assay is showing an unexpectedly high background signal, or the compound appears to be activating my system at concentrations where I would expect no effect. Could N-methyl-1H-imidazole-1-carboxamide be the cause?

A1: Yes, this is a plausible scenario. The N-acyl imidazole moiety in N-methyl-1H-imidazole-1-carboxamide can be susceptible to nucleophilic attack by components in your assay buffer or by the target protein itself. This can lead to several artifacts:

  • Covalent Modification of Assay Components: The compound could be acylating primary amines (like Tris buffer) or nucleophilic amino acid residues (such as lysine, serine, or cysteine) on your target protein or reporter enzyme.[2][4] This modification can alter their function, leading to a change in signal that is independent of the intended biological mechanism.

  • Hydrolysis and pH Changes: N-acyl imidazoles can undergo hydrolysis in aqueous solutions, which can be pH-dependent.[5][6][7] The breakdown of the compound could release acidic byproducts, leading to localized pH changes that might affect enzyme activity or the stability of other assay components.

Troubleshooting Steps:

  • Buffer Composition Analysis:

    • Rationale: Buffers containing primary amines (e.g., Tris) are more susceptible to reacting with electrophilic compounds.

    • Action: If you are using a Tris-based buffer, consider switching to a non-nucleophilic buffer such as HEPES, MOPS, or phosphate-buffered saline (PBS). Run a side-by-side comparison to see if the background signal is reduced.

  • Time-Dependency Test:

    • Rationale: If the interference is due to a chemical reaction or compound degradation, the effect may be time-dependent.

    • Action: Measure the assay signal at multiple time points after the addition of N-methyl-1H-imidazole-1-carboxamide. A signal that drifts significantly over time in the absence of the expected biological activity is a red flag for interference.

  • Pre-incubation with a Nucleophilic Scavenger:

    • Rationale: Adding a small molecule nucleophile can help to "quench" the reactivity of your test compound.

    • Action: Pre-incubate N-methyl-1H-imidazole-1-carboxamide with a molar excess of a thiol-containing compound like dithiothreitol (DTT) or glutathione for a short period before adding it to your assay. If the compound's reactivity is the source of the high background, this pre-incubation step should mitigate the effect.

Irreproducible Results or "Hit" Confirmation Failure

Q2: I identified N-methyl-1H-imidazole-1-carboxamide as a "hit" in my primary screen, but the results are highly variable, and I'm struggling to confirm its activity in follow-up assays. What could be going on?

A2: This is a classic hallmark of an assay interference compound. The lack of reproducibility often stems from the compound's instability and non-specific reactivity, which can be highly sensitive to minor variations in experimental conditions.

Troubleshooting Steps:

  • Assess Compound Stability in Assay Buffer:

    • Rationale: The compound may be degrading over the course of your experiment.

    • Action: Prepare a solution of N-methyl-1H-imidazole-1-carboxamide in your assay buffer and analyze it by LC-MS or HPLC at different time points (e.g., 0, 1, 2, and 4 hours). Significant degradation will be apparent as a decrease in the parent compound's peak area and the appearance of new peaks.

  • Order of Reagent Addition Experiment:

    • Rationale: If the compound is reacting with a specific assay component, changing the order in which reagents are added can reveal the interaction.

    • Action: Design experiments where N-methyl-1H-imidazole-1-carboxamide is pre-incubated with different components of your assay (e.g., enzyme alone, substrate alone) before initiating the reaction. A significant change in the outcome depending on the order of addition points towards a specific non-biological interaction.

  • Orthogonal Assays:

    • Rationale: A true "hit" should show activity in different assay formats that measure the same biological endpoint.

    • Action: Validate your findings using a fundamentally different assay technology. For example, if your primary assay is fluorescence-based, try a label-free method like surface plasmon resonance (SPR) or a colorimetric assay. If the compound is a true modulator of your target, its activity should be consistent across different platforms.[8]

Frequently Asked Questions (FAQs)

Q3: What is the likely mechanism of non-specific protein modification by N-methyl-1H-imidazole-1-carboxamide?

A3: The most probable mechanism is nucleophilic acyl substitution. Nucleophilic amino acid side chains on a protein surface can attack the electrophilic carbonyl carbon of the N-acyl imidazole. This results in the transfer of the N-methylcarbamoyl group to the protein, forming a covalent bond, and the release of imidazole. Lysine and serine residues are particularly susceptible to this type of modification.[2]

Diagram: Proposed Mechanism of Non-Specific Protein Acylation

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Covalent Adduct Formation cluster_2 Step 3: Imidazole Departure & Modified Protein Protein_NH2 Protein-Nu: (e.g., Lysine -NH2) Compound N-methyl-1H-imidazole-1-carboxamide Protein_NH2->Compound Nucleophilic attack on carbonyl carbon Intermediate Tetrahedral Intermediate Compound->Intermediate Modified_Protein Acylated Protein (Inactive/Altered Function) Intermediate->Modified_Protein Imidazole Imidazole (Leaving Group) Intermediate->Imidazole

Caption: Proposed reaction scheme for assay interference.

Q4: How can I assess the purity and integrity of my N-methyl-1H-imidazole-1-carboxamide stock?

A4: It is critical to ensure the quality of your compound stock.

  • Purity Analysis: Use LC-MS and ¹H NMR to confirm the identity and purity of your compound. Impurities can sometimes be the source of assay interference.

  • Solubility: The reported solubility of N-methyl-1H-imidazole-1-carboxamide is sparse, with mentions of being sparingly soluble in chloroform and slightly soluble in methanol.[9] Poor solubility in aqueous assay buffers can lead to compound aggregation, which is a common cause of false positives. Visually inspect your compound in solution for any precipitation. The use of a nephelometer can quantitatively assess aggregation.

Table 1: Physicochemical Properties of N-methyl-1H-imidazole-1-carboxamide

PropertyValueSource
Molecular FormulaC₅H₇N₃O[10]
Molar Mass125.13 g/mol [9]
Melting Point108-115°C[9]
SolubilityChloroform (Sparingly), Methanol (Slightly)[9]

Q5: Are there any standard control experiments I should run to rule out interference from this compound?

A5: Yes, incorporating specific control experiments is best practice, especially when working with potentially reactive compounds.

Experimental Protocol: Control Assay for Interference

This protocol is designed to differentiate between true biological activity and assay interference.

Objective: To determine if N-methyl-1H-imidazole-1-carboxamide interferes with the assay components in the absence of the biological target or in a non-functional state.

Materials:

  • All components of your primary assay (buffer, substrate, co-factors, detection reagents)

  • N-methyl-1H-imidazole-1-carboxamide

  • Positive and negative control compounds for your assay

  • A denatured version of your target protein (e.g., heat-inactivated)

Procedure:

  • Assay without Target Protein:

    • Set up your standard assay reaction, but omit the target protein.

    • Add N-methyl-1H-imidazole-1-carboxamide at the same concentrations used in your primary screen.

    • Rationale: A significant signal in the absence of the target protein indicates direct interference with the assay's detection system or other components.

  • Assay with Denatured Target Protein:

    • Set up your standard assay with a heat-inactivated target protein.

    • Add N-methyl-1H-imidazole-1-carboxamide at your screening concentrations.

    • Rationale: If the compound still produces a signal with a non-functional protein, it suggests non-specific binding or reaction with the protein that is not related to its biological function.

  • Assay with and without Pre-incubation:

    • Run two parallel sets of experiments.

    • Set A: Add all assay components, including the target protein, and then add N-methyl-1H-imidazole-1-carboxamide to initiate the reaction.

    • Set B: Pre-incubate the target protein with N-methyl-1H-imidazole-1-carboxamide for 30-60 minutes before adding the other assay components to start the reaction.

    • Rationale: A more pronounced effect in Set B suggests a time-dependent, covalent modification of the target protein.

Interpretation of Results:

ObservationPotential Interpretation
Signal in the absence of target proteinInterference with detection reagents or substrate.
Signal with denatured proteinNon-specific binding or reaction with the protein scaffold.
Increased signal after pre-incubationSuggests time-dependent covalent modification.
No signal in control experimentsThe observed activity is more likely to be target-specific.

By employing these troubleshooting strategies and control experiments, you can confidently assess the validity of your results and determine whether N-methyl-1H-imidazole-1-carboxamide is a genuine modulator of your biological system or a source of assay interference.

References

  • Australian Government Department of Health and Aged Care. (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement. Retrieved from [Link]

  • Fife, T. H. (1965). Steric and Electronic Effects in the Hydrolysis of N-Acylimidazoles and N-Acylimidazolium Ions. Journal of the American Chemical Society, 87(20), 4597–4600.
  • ChemBK. (n.d.). N-Methyl-1H-imidazole-1-carboxamide. Retrieved from [Link]

  • Wikipedia. (2023, November 29). 1-Methylimidazole. Retrieved from [Link]

  • Green, M. E., & Raines, R. T. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-1H-imidazole-1-carboxamide. Retrieved from [Link]

  • Ridd, J. H., & Smith, B. V. (1983). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry, 61(6), 1269-1272.
  • Krouwer, J. S. (2018). Traditional Interference Experiments vs. Method Comparison Interference Experiments. Journal of Diabetes Science and Technology, 12(4), 882-884.
  • Hsieh, J. H., Wang, Y., & Mroue, R. (2017). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC. Retrieved from [Link]

  • Li, J., & Chen, P. R. (2019). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 141(1), 13-32.
  • Hogg, J. L., et al. (1977). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 99(24), 7923-7928.
  • CLSI. (2019, June 3). Clinical Laboratory Testing Interference. Retrieved from [Link]

  • Stewart, M. P., et al. (2018). Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery. PMC. Retrieved from [Link]

  • Uno, T., et al. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(1), 1-8.
  • ResearchGate. (n.d.). Previously described strategies for the covalent modification of cell.... Retrieved from [Link]

  • Jian, W., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Journal of Mass Spectrometry, 48(8), 924-933.
  • American Association for Clinical Chemistry. (2022, April 1). Investigating Immunoassay Interferences. Retrieved from [Link]

  • University of Kansas High Throughput Screening Laboratory. (n.d.). KU-HTS Compound Libraries. Retrieved from [Link]

  • Aksnes, H., et al. (2019). N-terminal modifications of cellular proteins: The enzymes involved, their substrate specificities and biological effects. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(1), 23-39.
  • Hamachi, I., & Tsukiji, S. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Kyoto University Research Information Repository. Retrieved from [Link]

  • Sun Diagnostics. (n.d.). Interference Testing: Tips for a Successful Screening Experiment. Retrieved from [Link]

  • An, F., & Tolliday, N. (2010). High throughput screening of small molecule library: procedure, challenges and future. Protein & Cell, 1(6), 511-516.
  • ResearchGate. (n.d.). A 'molecular switchboard' - Covalent modifications to proteins and their impact on transcription. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of N-methyl-1H-imidazole-1-carboxamide Scaffolds

Executive Summary: The Reactivity-Stability Paradox Welcome to the technical support hub for N-methyl-1H-imidazole-1-carboxamide (MIC-1) scaffolds. If you are working with this scaffold in drug discovery, you are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity-Stability Paradox

Welcome to the technical support hub for N-methyl-1H-imidazole-1-carboxamide (MIC-1) scaffolds.

If you are working with this scaffold in drug discovery, you are likely encountering a fundamental "Goldilocks" friction point: The N1-Carbamoyl bond is an "active amide."

In organic synthesis, this molecule is used as a Methyl Isocyanate (MIC) equivalent because the imidazole acts as a leaving group, transferring the carbamoyl moiety to nucleophiles. In a biological context, this translates to rapid hydrolytic instability (poor bioavailability) and non-specific protein carbamoylation (toxicity).

To improve bioavailability, you must stabilize the N1-C(=O) bond enough to survive the gastrointestinal (GI) tract and first-pass metabolism, without rendering it inert at the target site. This guide provides the troubleshooting protocols to achieve that balance.

Module 1: Troubleshooting Hydrolytic Instability (Chemical Stability)

Symptom: The compound degrades rapidly in simulated gastric fluid (SGF) or plasma (t½ < 30 min). Root Cause: The imidazole ring pulls electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack by water (hydrolysis) or plasma proteins (aminolysis).

The Mechanism

The N1-nitrogen of the imidazole is part of the aromatic system but also serves as the leaving group. The hydrolysis follows an elimination-addition pathway similar to activated esters.

HydrolysisMechanism Drug N-carbamoylimidazole (Intact Drug) Inter Tetrahedral Intermediate Drug->Inter Nucleophilic Attack (Rate Limiting) Prod Breakdown Products: Imidazole + Methylamine/CO2 Inter->Prod Collapse & Imidazole Departure Water H2O / OH- Water->Inter

Figure 1: The hydrolytic degradation pathway of N-carbamoylimidazoles. The rate-limiting step is the nucleophilic attack on the carbonyl carbon.

Optimization Protocol: Steric & Electronic Tuning

To improve bioavailability, you must decrease the electrophilicity of the carbonyl or increase the steric hindrance around it.

Step-by-Step Optimization:

  • C2-Substitution (Steric Shielding):

    • Action: Introduce a methyl, ethyl, or isopropyl group at the C2 position of the imidazole ring.

    • Rationale: This creates steric bulk directly adjacent to the carbonyl, blocking the approach of water molecules or hydrolytic enzymes.

    • Expected Outcome: 2-5x increase in plasma half-life.

  • Electronic Deactivation (The "Push-Pull" Adjustment):

    • Action: If the imidazole is the leaving group, make it a worse leaving group. Add electron-donating groups (EDGs) like methoxy or methyl to the imidazole ring (C4/C5 positions).

    • Rationale: EDGs increase the electron density on the imidazole nitrogens, strengthening the N1-C(=O) bond and making the ring less willing to detach.

Modification StrategyTarget PositionEffect on StabilityEffect on Reactivity
Steric Bulk C2 (Imidazole)High Increase (+++)Moderate Decrease (--)
Electron Donor C4/C5 (Imidazole)Moderate Increase (++)High Decrease (---)
N-Alkyl Variation Carboxamide NitrogenLow Increase (+)Low Decrease (-)

Module 2: Improving Permeability & Metabolic Stability

Symptom: Low Caco-2 permeability (Papp < 10⁻⁶ cm/s) or rapid hepatic clearance. Root Cause: The imidazole-urea motif is polar (high PSA) and a substrate for non-specific amidases in the liver.

The Bioisostere Strategy

If the imidazole ring is not essential for target binding (i.e., it is just a linker), replace it with a scaffold that mimics the geometry but lacks the "active amide" instability.

Protocol: Scaffold Hopping

  • Switch to 1,2,3-Triazoles:

    • Action: Replace the imidazole with a 1,2,3-triazole.

    • Rationale: The extra nitrogen reduces the basicity and changes the electronic distribution, often resulting in a more hydrolytically stable amide bond while maintaining planar geometry.

  • The "Reverse" Amide:

    • Action: If the carbonyl is attached to the imidazole nitrogen, invert the amide group (attach the carbonyl to a carbon on the imidazole and the amine to the rest of the chain).

    • Rationale: C-linked imidazole amides are standard amides (stable) rather than urea-like activated amides (unstable).

OptimizationWorkflow Start Assessment: Low Bioavailability Check1 Is the N-C(=O) bond essential for mechanism? Start->Check1 Yes YES (Covalent Inhibitor) Check1->Yes No NO (Structural Motif) Check1->No Steric Strategy: Steric Shielding (Add C2-Methyl/Isopropyl) Yes->Steric Test Validation: Measure t½ in SGF/SIF Steric->Test Iso Strategy: Bioisostere (Switch to Triazole or C-linked Amide) No->Iso Iso->Test

Figure 2: Decision tree for structural modification based on the pharmacophore requirement.

Module 3: Formulation for "Active" Scaffolds

Symptom: Chemical modification ruins biological activity (e.g., the drug needs to be reactive). Root Cause: You cannot stabilize the molecule chemically without losing potency. Solution: Protect the molecule physically until absorption.

Protocol: Lipid-Based Delivery Systems (LBDs)

If you must retain the N-methyl-1H-imidazole-1-carboxamide structure exactly as is, you must shield it from water in the GI tract.

  • Self-Emulsifying Drug Delivery Systems (SEDDS):

    • Components: Capryol 90 (Oil) + Tween 80 (Surfactant) + PEG 400 (Co-surfactant).

    • Mechanism: The drug is dissolved in an anhydrous oil phase. Upon contact with gastric fluids, it spontaneously forms a microemulsion, protecting the drug in the oil core until it reaches the intestinal wall.

    • Success Metric: 3-fold increase in AUC compared to aqueous suspension.

Frequently Asked Questions (FAQs)

Q1: Is N-methyl-1H-imidazole-1-carboxamide the same as the metabolite of Temozolomide?

  • Clarification: Not exactly, but they are mechanistically related. Temozolomide (TMZ) hydrolyzes to MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide).[1][2][3] The "MIC" scaffold you are studying shares the carbamoylimidazole motif. Both rely on the cleavage of the ring or the exocyclic group to generate reactive species (diazonium ions or isocyanates). If you are modeling your drug after TMZ, remember that TMZ is a prodrug designed to break; if you want a stable drug, you must avoid the specific electronic features of TMZ [1].

Q2: Why is my compound showing high clearance in liver microsomes despite being stable in plasma?

  • Answer: The imidazole ring is a prime target for Cytochrome P450 (CYP) enzymes (specifically oxidation/hydroxylation) and non-specific amidases .

  • Fix: Block the C4/C5 positions of the imidazole with Fluorine or Chlorine. This blocks metabolic "soft spots" without significantly altering the steric profile.

Q3: Can I use this scaffold as a prodrug itself?

  • Answer: Yes. This is its most common utility. You can use the N-carbamoylimidazole moiety to mask an amine. Upon hydrolysis, the imidazole falls off, releasing the free amine. To tune the release rate, vary the substituents on the imidazole ring (Electron Withdrawing Groups = Faster Release; Electron Donating Groups = Slower Release) [2].

References

  • Temozolomide Hydrolysis Mechanism

    • Title: Chemical mechanism for the activation of temozolomide (TMZ) to produce different DNA lesions.[2][4]

    • Source: ResearchG
    • URL:

  • N-Alkyl Carbamoylimidazoles as Reagents

    • Title: Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent.[5]

    • Source: Journal of Organic Chemistry (PubMed)[5]

    • URL:

  • Solubility & Formulation

    • Title: Strategies for improving hydrophobic drugs solubility and bioavailability.
    • Source: International Journal of Pharmaceutical Chemistry and Analysis
    • URL:

Sources

Troubleshooting

Technical Support Center: Handling the Hygroscopic Nature of N-methyl-1H-imidazole-1-carboxamide

Welcome to the technical support guide for N-methyl-1H-imidazole-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hyg...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-methyl-1H-imidazole-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Introduction: The Challenge of Hygroscopicity

N-methyl-1H-imidazole-1-carboxamide, like many imidazole and carboxamide-containing compounds, is prone to absorbing moisture from the atmosphere. This hygroscopic property can significantly impact experimental outcomes by altering the compound's physical state, affecting accurate weighing, and potentially influencing reaction stoichiometry and kinetics.[1] Proper handling and storage are therefore not just recommended; they are critical for reliable and repeatable results.

This guide will equip you with the necessary knowledge and techniques to mitigate the effects of moisture absorption, ensuring the quality and accuracy of your research.

Frequently Asked Questions (FAQs)

Q1: My N-methyl-1H-imidazole-1-carboxamide has become clumpy and difficult to handle. What should I do?

A1: Clumping is a clear indication of moisture absorption.[1] Depending on the extent of moisture uptake, you may be able to dry the compound. However, for sensitive applications, it is often best to use a fresh, unopened container. If you must use the clumpy material, it is crucial to dry it thoroughly under vacuum, preferably with gentle heating if the compound's thermal stability allows. Be aware that this may not fully restore its original properties.[1]

Q2: How can I accurately weigh a hygroscopic compound like N-methyl-1H-imidazole-1-carboxamide?

A2: Accurate weighing requires minimizing exposure to atmospheric moisture. The most reliable method is to weigh the compound in an inert atmosphere, such as inside a glove box.[2][3] If a glove box is unavailable, weigh the compound quickly and in a low-humidity environment.[1][3] Consider preparing a stock solution in a dry, inert solvent and aliquoting the required volume, which can be more accurate than weighing small amounts of the solid.

Q3: What are the ideal storage conditions for N-methyl-1H-imidazole-1-carboxamide?

A3: The compound should be stored in a tightly sealed, airtight container to prevent moisture ingress.[1][4] For enhanced protection, store the primary container inside a desiccator containing a suitable drying agent like silica gel or calcium chloride.[5][6] Storing in a cool, dry place will further minimize moisture exposure.[1]

Q4: Can I use a standard laboratory oven to dry N-methyl-1H-imidazole-1-carboxamide?

A4: While gentle heating in an oven can be used for drying, it is crucial to know the compound's decomposition temperature to avoid degradation.[1] A vacuum oven is a safer alternative as it allows for drying at lower temperatures. Always consult the Safety Data Sheet (SDS) for information on thermal stability.

Troubleshooting Guide

This section provides solutions to common problems encountered when working with N-methyl-1H-imidazole-1-carboxamide.

Problem Potential Cause Recommended Solution
Inconsistent reaction yields or kinetics. Inaccurate weighing due to moisture absorption, leading to incorrect stoichiometry.Weigh the compound in a glove box or use the stock solution method described in the protocols below. Ensure all solvents and reagents are anhydrous.
Compound appears wet or has liquefied. Significant moisture absorption from the atmosphere.Discard the affected material. Review and improve your storage and handling procedures to prevent this from happening with new stock.
Difficulty in achieving complete dissolution in a non-aqueous solvent. The presence of water can affect solubility.Ensure the compound is thoroughly dried before use. Use anhydrous solvents for dissolution.
Physical changes in the compound over time (e.g., color change, degradation). Moisture can accelerate degradation pathways.Store the compound under an inert atmosphere (e.g., argon or nitrogen) in addition to using a desiccator. Minimize the frequency of opening the container.

Experimental Protocols

Protocol 1: Proper Storage of N-methyl-1H-imidazole-1-carboxamide
  • Primary Container: Ensure the compound is in its original, tightly sealed container. If the original container's seal is compromised, transfer the compound to a new, dry, airtight container in a low-humidity environment (e.g., a glove box).

  • Secondary Containment: Place the primary container inside a desiccator. The desiccator should contain an active desiccant, such as silica gel with a moisture indicator, calcium chloride, or molecular sieves.[6][7]

  • Environment: Store the desiccator in a cool, dry, and dark place. Avoid areas with significant temperature fluctuations, which can cause pressure changes and compromise the container's seal.

  • Inert Atmosphere (for highly sensitive applications): For long-term storage or for highly sensitive experiments, consider using a container that can be purged with an inert gas like argon or nitrogen before sealing.

Protocol 2: Weighing N-methyl-1H-imidazole-1-carboxamide

Method A: Weighing in a Glove Box (Recommended)

  • Preparation: Ensure the glove box atmosphere is dry and inert (typically <1 ppm O₂ and H₂O). Place all necessary equipment (balance, spatulas, weigh boats, sample container) inside the glove box and allow the atmosphere to stabilize.

  • Weighing: Transfer the desired amount of N-methyl-1H-imidazole-1-carboxamide to a tared weigh boat or vial.

  • Sealing: Immediately seal the container with the weighed compound before removing it from the glove box.

Method B: Rapid Weighing in the Open Lab

  • Preparation: Have all equipment ready before opening the compound's container. Use a clean, dry spatula and a tared vial with a cap.

  • Dispensing: Open the main container, quickly dispense an approximate amount of the compound into the vial, and immediately reseal the main container.

  • Weighing by Difference: Weigh the sealed vial. Dispense the compound from the vial into your reaction vessel. Reweigh the vial to determine the exact amount of compound transferred. This method minimizes the compound's exposure time to the atmosphere.

Protocol 3: Preparation of a Stock Solution
  • Solvent Selection: Choose a dry, inert solvent in which N-methyl-1H-imidazole-1-carboxamide is soluble and stable. Anhydrous solvents packaged under an inert atmosphere are recommended.

  • Glassware Preparation: Ensure all glassware is thoroughly dried, either in an oven or by flame-drying under vacuum, and then cooled under a stream of inert gas.

  • Solution Preparation: In an inert atmosphere (glove box or using Schlenk line techniques), add a known mass of N-methyl-1H-imidazole-1-carboxamide to a volumetric flask.[8][9]

  • Dissolution and Storage: Add the anhydrous solvent to the flask to the desired volume. Stopper the flask and mix until the compound is fully dissolved. Store the stock solution in a tightly sealed container, under an inert atmosphere, and in a cool, dark place.

Visual Workflows

Diagram 1: Recommended Storage Workflow

Workflow for Storing Hygroscopic Compounds start Receive Compound check_seal Inspect Container Seal start->check_seal transfer Transfer to Airtight Container (in Glove Box if possible) check_seal->transfer Seal Compromised primary_container Tightly Sealed Primary Container check_seal->primary_container Seal Intact transfer->primary_container desiccator Place in Desiccator with Active Desiccant primary_container->desiccator storage Store in Cool, Dry Place desiccator->storage end Ready for Use storage->end

Caption: Recommended storage procedure for N-methyl-1H-imidazole-1-carboxamide.

Diagram 2: Decision Tree for Handling N-methyl-1H-imidazole-1-carboxamide

Decision-Making for Handling Hygroscopic Compound start Need to Use Compound check_appearance Visually Inspect Compound start->check_appearance free_flowing Free-Flowing Powder check_appearance->free_flowing Looks Dry clumpy Clumpy or Caked check_appearance->clumpy Signs of Moisture weighing_method Select Weighing Method free_flowing->weighing_method dry_compound Dry Compound Under Vacuum clumpy->dry_compound glove_box Use Glove Box (Recommended) weighing_method->glove_box High Accuracy Needed rapid_weighing Use Rapid Weighing Technique weighing_method->rapid_weighing Glove Box Unavailable stock_solution Prepare Stock Solution weighing_method->stock_solution Frequent Use/Small Quantities proceed Proceed with Experiment glove_box->proceed rapid_weighing->proceed stock_solution->proceed dry_compound->free_flowing

Caption: Decision-making process for handling N-methyl-1H-imidazole-1-carboxamide based on its condition.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

  • Australian Government Department of Health. (2022). 1H-Imidazole, 1-methyl- - Evaluation statement. Retrieved from [Link]

  • Journal of Chemical Education. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Retrieved from [Link]

  • Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-1H-imidazole-1-carboxamide. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). The Effect of Moisture on the Flowability of Pharmaceutical Excipients. Retrieved from [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Moisture on the Stability of Solid Dosage Forms. Retrieved from [Link]

  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • MDPI. (2023). Influence of Drying Methods on Redispersibility and Dissolution of Canagliflozin Nanocrystals: A Comparative Approach. Retrieved from [Link]

  • Oxford Academic. (2023). 7 General techniques for handling air-sensitive compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and... Retrieved from [Link]

  • Tablets & Capsules. (2018). Eye on Excipients: How Moisture Content Affects Excipient Behavior. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-N-phenyl-1H-imidazole-1-carboxamide. Retrieved from [Link]

  • YouTube. (2009). How to make a Desiccator Bag for Drying Chemicals. Retrieved from [Link]

  • PubMed. (2005). Behavior of moisture gain and equilibrium moisture contents (EMC) of various drug substances and correlation with compendial information on hygroscopicity and loss on drying. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). 1H-Imidazole-1-carboxamide, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H-imidazole-5-carboxamide. Retrieved from [Link]

Sources

Optimization

interpreting unexpected peaks in NMR of N-methyl-1H-imidazole-1-carboxamide

This guide serves as a technical support resource for researchers analyzing the NMR spectroscopy of N-methyl-1H-imidazole-1-carboxamide (CAS: 72002-25-6).[1][2] It addresses common anomalies, specifically unexpected peak...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers analyzing the NMR spectroscopy of N-methyl-1H-imidazole-1-carboxamide (CAS: 72002-25-6).[1][2] It addresses common anomalies, specifically unexpected peak multiplicities and chemical shift variations, distinguishing between dynamic molecular processes (rotamers) and chemical instability (hydrolysis).[2]

Technical Support: NMR Interpretation Guide

Compound: N-methyl-1H-imidazole-1-carboxamide Molecular Formula:


Key Structural Feature:  Urea-like linkage between the imidazole ring and the N-methyl group.[1][2]

Part 1: Diagnostic Workflow

Use the following logic tree to rapidly categorize the source of unexpected peaks in your spectrum.

NMR_Troubleshooting Start Unexpected Peaks in N-methyl-1H-imidazole-1-carboxamide Check_Multiplicity Are signals doubled (e.g., two methyl doublets)? Start->Check_Multiplicity Check_Stability Do peak intensities change over time? Check_Multiplicity->Check_Stability No Rotamer_Hypothesis Hypothesis: Rotamers (Restricted Rotation) Check_Multiplicity->Rotamer_Hypothesis Yes Hydrolysis_Hypothesis Hypothesis: Hydrolysis (Degradation) Check_Stability->Hydrolysis_Hypothesis Yes D2O_Shake Action: D2O Shake Test Check_Stability->D2O_Shake No VT_Exp Action: Run Variable Temperature (VT) NMR (e.g., 50-60°C) Rotamer_Hypothesis->VT_Exp Diagnosis_Impurity Diagnosis: Impurity/Degradation (Free Imidazole) Hydrolysis_Hypothesis->Diagnosis_Impurity Coalescence Result: Peaks Coalesce VT_Exp->Coalescence No_Coalescence Result: No Change/Sharpening VT_Exp->No_Coalescence Diagnosis_Rotamer Diagnosis: Rotational Isomers (Normal Behavior) Coalescence->Diagnosis_Rotamer No_Coalescence->Diagnosis_Impurity

Figure 1: Decision tree for isolating the cause of spectral anomalies in imidazole-carboxamides.

Part 2: Troubleshooting & FAQs

Q1: Why do I see two sets of signals for the imidazole ring and the methyl group?

Diagnosis: Restricted Rotation (Rotamers) Mechanism: The


 bond connecting the imidazole to the carbonyl group possesses partial double-bond character due to resonance.[3] This creates a high energy barrier to rotation, resulting in two distinct conformers (rotamers) observable on the NMR timescale at room temperature [1].
  • The Observation: You may see two doublets for the methyl group (approx. 2.8–3.0 ppm) and doubled signals for the imidazole protons (H2, H4, H5).

  • Validation Protocol (VT-NMR):

    • Prepare the sample in a high-boiling solvent (e.g., DMSO-

      
      ).[1][2]
      
    • Acquire a standard 1H spectrum at 25°C.[1][2]

    • Increase the probe temperature to 50°C, then 75°C.

    • Result: If the split peaks broaden and merge (coalesce) into single sharp peaks at higher temperatures, they are rotamers.[2] If they remain distinct, you likely have an impurity (see Q2).

Q2: I see sharp peaks at 7.7 ppm and 7.1 ppm that are increasing over time. Is my compound degrading?

Diagnosis: Hydrolysis to Imidazole Mechanism: Imidazole-1-carboxamides are reactive acylating agents.[1][2] Trace moisture in the solvent (common in older DMSO-


 or 

) causes hydrolysis, releasing free imidazole and unstable methylcarbamic acid (which decomposes to methylamine and

) [2].
  • The Observation:

    • Product Peaks: Imidazole H2 (~8.2-8.4 ppm), Methyl (~2.9 ppm).[1][2]

    • Degradant Peaks: Free Imidazole H2 (~7.7 ppm), H4/H5 (~7.1 ppm).[1][2]

  • Validation Protocol (Spiking):

    • Add a small amount of authentic imidazole to the NMR tube.[1][2]

    • Result: If the "impurity" peaks increase in intensity without forming new peaks, the sample has hydrolyzed.[1][2]

Q3: The N-methyl signal appears as a singlet in some spectra but a doublet in others. Which is correct?

Diagnosis: Solvent-Dependent Proton Exchange Mechanism: The methyl group is coupled to the amide proton (


), typically creating a doublet (

Hz).
  • In DMSO-

    
    :  Hydrogen bonding stabilizes the NH, slowing exchange.[1][2] You will see a clear doublet for the methyl group and a broad quartet for the NH.
    
  • In

    
     / Methanol-
    
    
    
    :
    Acidic impurities or protic solvents catalyze rapid exchange of the amide proton.[1] This "decouples" the NH from the methyl group, collapsing the methyl doublet into a singlet [3].
  • Validation Protocol (

    
     Shake): 
    
    • Add 1-2 drops of

      
       to the tube.[1]
      
    • Shake and wait 5 minutes.

    • Result: The NH peak will disappear (H/D exchange), and the methyl doublet will collapse into a sharp singlet.[2]

Part 3: Reference Data Tables

Use these values to assign your spectrum. Note that chemical shifts (


) are solvent-dependent.[1][2]

Table 1: 1H NMR Assignment (DMSO-


, 400 MHz) 
PositionProton TypeChemical Shift (

ppm)
MultiplicityIntegralNotes
Im-H2 Aromatic8.20 – 8.40Singlet (s)1HMost deshielded due to N1-acylation.[1][2]
NH Amide8.40 – 8.60Broad (br q)1HDisappears with

.[1][2]
Im-H4/H5 Aromatic7.40 – 7.60Doublets/Singlets2HOften overlap; distinct from free imidazole.[1][2]
N-Me Aliphatic2.80 – 2.95Doublet (

Hz)
3HBecomes singlet if NH exchanges.[1][2]

Table 2: Degradation Markers (Free Imidazole)

CompoundH2 Shift (ppm)H4/H5 Shift (ppm)Status
Intact Product > 8.20> 7.40Active Reagent
Free Imidazole ~ 7.70~ 7.10Hydrolysis Product

References

  • Restricted Rotation in Amides

    • Title: NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond.[3]

    • Source: National Institutes of Health (NIH) / Molecules.[1]

    • URL:[Link]

  • Imidazole-1-Carboxamide Reactivity

    • Title: N-Methyl-1H-imidazole-1-carboxamide Properties and Hydrolysis.[1][2]

    • Source: PubChem Compound Summary.[1][2]

    • URL:[Link][1]

  • Proton Exchange Phenomena

    • Title: 1H NMR Studies of Imidazole Ligands and Exchange Effects.[1][2][4][5]

    • Source: TUBITAK Academic Journals.[1][2]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-methyl-1H-imidazole-1-carboxamide and Other Imidazole Derivatives for Researchers

This guide provides a comprehensive comparison of N-methyl-1H-imidazole-1-carboxamide and other imidazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of N-methyl-1H-imidazole-1-carboxamide and other imidazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the chemical properties, biological activities, and underlying mechanisms of action of these compounds, supported by experimental data and detailed protocols.

Introduction to the Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This unique structure is a cornerstone in medicinal chemistry, appearing in numerous natural and synthetic bioactive compounds.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and coordination with metal ions, which are crucial for binding to biological targets. The imidazole scaffold is a key component in a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, antifungal, antibacterial, and anti-inflammatory agents.[3]

N-methyl-1H-imidazole-1-carboxamide: A Fundamental Building Block

N-methyl-1H-imidazole-1-carboxamide is a simple imidazole derivative that serves as a versatile building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[4] Its chemical structure features a methyl group attached to the nitrogen of the carboxamide moiety, which is in turn linked to the imidazole ring. This seemingly simple compound holds potential for further chemical modifications to explore a wide range of biological activities.

While extensive biological data for N-methyl-1H-imidazole-1-carboxamide is not widely available in the public domain, its structural features provide a basis for comparison with other more extensively studied imidazole derivatives. The purpose of this guide is to provide a comparative landscape of imidazole-carboxamides, using N-methyl-1H-imidazole-1-carboxamide as a reference point to understand the structure-activity relationships within this important class of compounds.

Comparative Analysis of Imidazole Derivatives

The biological activity of imidazole derivatives can be significantly influenced by the nature and position of substituents on the imidazole ring. This section compares N-methyl-1H-imidazole-1-carboxamide with other derivatives based on their performance in various biological assays.

Anticancer Activity

The imidazole scaffold is a common feature in many anticancer agents.[1] The antiproliferative activity of various imidazole derivatives has been evaluated against a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key performance metric.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Kim-161 (5a) Substituted ImidazoleT24 (Bladder Carcinoma)56.11[5]
Kim-111 (5b) Substituted ImidazoleT24 (Bladder Carcinoma)67.29[5]
Compound H24 1-methyl-1H-pyrazole-5-carboxamideLNCaP (Prostate Cancer)7.73[6]
Compound H24 1-methyl-1H-pyrazole-5-carboxamidePC-3 (Prostate Cancer)7.07[6]
Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties.[7] The minimum inhibitory concentration (MIC) is a common measure of the effectiveness of an antimicrobial agent.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
HL1 Novel Imidazole DerivativeStaphylococcus aureus62.5[7]
HL1 Novel Imidazole DerivativeEscherichia coli125[7]
HL2 Novel Imidazole DerivativeStaphylococcus aureus125[7]
HL2 Novel Imidazole DerivativeEscherichia coli250[7]

Note: The provided data highlights the potential of imidazole derivatives as antimicrobial agents. Further studies are needed to evaluate the antimicrobial spectrum of N-methyl-1H-imidazole-1-carboxamide.

Mechanistic Insights: How Imidazole Derivatives Exert Their Effects

The diverse biological activities of imidazole derivatives are a result of their ability to interact with a variety of cellular targets and modulate key signaling pathways.

Enzyme Inhibition

A common mechanism of action for many imidazole-containing drugs is the inhibition of specific enzymes. For instance, some imidazole derivatives have been shown to inhibit kinases, which are crucial for cell signaling and proliferation.[8] The inhibitory potential of a compound is typically quantified by its IC50 value or its inhibition constant (Ki).

Visualizing Enzyme Inhibition:

Enzyme_Inhibition cluster_0 Enzyme Active Site Enzyme Enzyme Product Product Enzyme->Product Catalyzes reaction ActiveSite Active Site Substrate Substrate Substrate->ActiveSite Binds Inhibitor Imidazole Derivative (Inhibitor) Inhibitor->ActiveSite Competitively Binds

Caption: Competitive inhibition of an enzyme by an imidazole derivative.

Modulation of Signaling Pathways

Cancer progression is often driven by the dysregulation of signaling pathways that control cell growth, survival, and proliferation. Several imidazole derivatives have been found to interfere with these pathways.

PI3K/AKT/mTOR Pathway:

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. Some imidazole derivatives have been investigated as inhibitors of this pathway.[8]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Imidazole Derivative Inhibitor->PI3K Inhibits

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by an imidazole derivative.

Experimental Protocols

To ensure the reproducibility and validity of research findings, it is crucial to follow standardized experimental protocols. This section provides detailed methodologies for key assays used to evaluate the biological activity of imidazole derivatives.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the imidazole derivatives and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Imidazole Derivatives A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of imidazole derivatives against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase buffer

  • Substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Imidazole derivative (inhibitor)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, substrate, and the imidazole derivative at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Conclusion and Future Directions

The imidazole scaffold remains a highly privileged structure in the development of new therapeutic agents. While N-methyl-1H-imidazole-1-carboxamide itself is primarily utilized as a synthetic intermediate, the broader class of imidazole-carboxamide derivatives demonstrates significant potential across various therapeutic areas, particularly in oncology and infectious diseases. The structure-activity relationships discussed in this guide highlight the importance of substituent modifications on the imidazole ring for optimizing biological activity and selectivity.

Future research should focus on synthesizing and screening a wider range of N-substituted imidazole-1-carboxamides to build a more comprehensive understanding of their therapeutic potential. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for the rational design of next-generation imidazole-based drugs with improved efficacy and safety profiles.

References

[9] IJRAR. IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Available at: [Link].

[7] Al-Wahaibi, A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. Available at: [Link].

Ataman Kimya. N-METHYLIMIDAZOLE (NMI). Available at: [Link].

[3] Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal. Available at: [Link].

[10] Drozd, N., et al. (2023). New N-Methylimidazole-Functionalized Chitosan Derivatives: Hemocompatibility and Antibacterial Properties. Polymers. Available at: [Link].

[11] Pawar, A., et al. (2020). A Review on Synthetic and Pharmacological Profile of Some Imidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link].

[5] Al-Ostoot, F. H., et al. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Journal of Molecular Structure. Available at: [Link].

[1] Kamal, A., et al. (2021). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Molecular Sciences. Available at: [Link].

[12] Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications. Available at: [Link].

[13] Al-Amiery, A. A., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports. Available at: [Link].

[14] Australian Industrial Chemicals Introduction Scheme. (2022). 1H-Imidazole, 1-methyl- - Evaluation statement. Available at: [Link].

[15] Al-Wahaibi, A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. Available at: [Link].

[16] Khan Academy. Enzyme inhibition and kinetics graphs. Available at: [Link].

[17] Pavan, F. R., et al. (2015). Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. Molecules. Available at: [Link].

[18] PubChem. N-methyl-1H-imidazole-1-carboxamide. Available at: [Link].

[8] Xiao, Y., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. Available at: [Link].

[2] Singh, P., et al. (2017). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Journal of Chemical and Pharmaceutical Research. Available at: [Link].

[19] El-Faham, A., et al. (2014). Approaches To Studying Cellular Signaling: A Primer For Morphologists. Anatomical Record. Available at: [Link].

[20] Thorne, N., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link].

[21] Lan, R., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link].

[22] Wazir, H. A., et al. (2024). The general structure of the synthesized N‐acyl‐1H‐imidazole‐1‐carbothioamide derivatives (5a–5j). ResearchGate. Available at: [Link].

[23] LibreTexts Chemistry. (2021). 5.4: Enzyme Inhibition. Available at: [Link].

[24] Rasajna, G., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research. Available at: [Link].

[6] Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Letters in Drug Design & Discovery. Available at: [Link].

[25] Wong, W. J., et al. (2019). Techniques for Studying Decoding of Single Cell Dynamics. Frontiers in Immunology. Available at: [Link].

[26] van de Stolpe, A., et al. (2017). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link].

[27] Sari, Y., et al. (2021). Screening of Nano-Drugs Dispersion of Imidazole Derivatives as Potential Anti-Cancer Agents. Key Engineering Materials. Available at: [Link].

[28] TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. Available at: [Link].

[29] Li, Y., et al. (2015). Analysis of the ways and methods of signaling pathways in regulating cell cycle of NIH3T3 at transcriptional level. BMC Genomics. Available at: [Link].

[30] Baumgartner, M., et al. (2017). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. European Journal of Medicinal Chemistry. Available at: [Link].

[31] Rebelo, S. L. H., et al. (2017). Electrochemical characterization of imidazole-based carboxamidrazones in aqueous and organic solutions and structure-activity relationship. Universidade do Minho Repository. Available at: [Link].

[32] Jaber, A. M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. ResearchGate. Available at: [Link].

[33] Singh, R. (2024). Computational Analysis of Cell Signaling Pathways: Mechanisms, Dynamics, and Applications. ResearchGate. Available at: [Link].

[34] Chen, Y.-L., et al. (2019). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules. Available at: [Link].

[35] Kamal, A., et al. (2015). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm. Available at: [Link].

[36] Khan Academy. Competitive inhibition. Available at: [Link].

[37] La Rosa, V., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. Available at: [Link].

[38] Patel, K., et al. (2023). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. ResearchGate. Available at: [Link].

[39] Faderl, S., et al. (2005). Modulation of Cellular Signaling Pathways: Prospects for Targeted Therapy in Hematological Malignancies. Clinical Cancer Research. Available at: [Link].

[40] Journal of Enzyme Inhibition and Medicinal Chemistry. ResearchGate. Available at: [Link].

[41] NINGBO INNO PHARMCHEM CO.,LTD. Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. Available at: [Link].

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Comparative

A Comparative Guide to Alkylating Agents in Oncology: Temozolomide and the Investigational Landscape of Imidazole-Based Therapeutics

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed comparative analysis of Temozolomide (TMZ), the standard-of-care alkylating agent for glioblastoma, and the...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparative analysis of Temozolomide (TMZ), the standard-of-care alkylating agent for glioblastoma, and the broader class of imidazole-based compounds in oncology. It is important to state at the outset that a direct, data-driven comparison of efficacy between Temozolomide and N-methyl-1H-imidazole-1-carboxamide is not possible based on currently available public research. Extensive literature searches did not yield preclinical or clinical studies evaluating the anticancer efficacy of N-methyl-1H-imidazole-1-carboxamide. Therefore, this guide will focus on a comprehensive overview of Temozolomide, supported by experimental data, and will contextualize the potential of other imidazole-containing compounds in cancer therapy.

Introduction: The Role of Alkylating Agents in Cancer Therapy

Alkylating agents represent a cornerstone of chemotherapy, exerting their cytotoxic effects by covalently attaching an alkyl group to DNA. This modification disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Temozolomide is a second-generation imidazotetrazine oral alkylating agent that has become the frontline chemotherapeutic for glioblastoma multiforme (GBM) and is also used for refractory anaplastic astrocytoma.[1]

The imidazole ring is a key structural motif in many biologically active compounds, including several anticancer agents.[2][3] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile scaffold in drug design.[3] While N-methyl-1H-imidazole-1-carboxamide itself is not documented as an anticancer agent in the reviewed literature, the broader family of imidazole-carboxamides, such as dacarbazine, have established roles in cancer treatment.[4]

Temozolomide: A Detailed Profile

Mechanism of Action

Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion under physiological pH to its active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[5] MTIC is unstable and further degrades into a methyldiazonium cation, the ultimate alkylating species. This cation readily transfers a methyl group to DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[6]

The primary cytotoxic lesion is the methylation of the O6 position of guanine (O6-MeG). This adduct mispairs with thymine during DNA replication. A functional mismatch repair (MMR) system recognizes this mismatch and attempts to excise the thymine. However, as the O6-MeG remains on the template strand, repeated futile attempts at repair lead to DNA double-strand breaks, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[7]

Temozolomide_Mechanism_of_Action cluster_resistance Resistance Mechanism TMZ Temozolomide (Prodrug) MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous Conversion (Physiological pH) Methyldiazonium Methyldiazonium Cation MTIC->Methyldiazonium Degradation DNA_Alkylation DNA Methylation (O6-MeG, N7-MeG, N3-MeA) Methyldiazonium->DNA_Alkylation Methyl Group Transfer MMR Mismatch Repair (MMR) System Activation DNA_Alkylation->MMR O6-MeG:T Mispairing MGMT_Repair MGMT Repair Enzyme DNA_Alkylation->MGMT_Repair Direct Repair of O6-MeG DSB DNA Double-Strand Breaks MMR->DSB Futile Repair Cycles CellCycleArrest G2/M Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis DNA_Repair DNA Repair MGMT_Repair->DNA_Repair

Caption: Mechanism of action of Temozolomide and the MGMT-mediated resistance pathway.

Mechanisms of Resistance

The primary mechanism of resistance to Temozolomide is the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[8] MGMT directly removes the methyl group from the O6 position of guanine, repairing the cytotoxic lesion before it can trigger the MMR-dependent cell death pathway.[7] The epigenetic silencing of the MGMT gene via promoter methylation is a significant predictive biomarker for a favorable response to Temozolomide in glioblastoma patients.[9] Patients with a methylated MGMT promoter have a better overall survival compared to those with an unmethylated promoter.[6]

Other resistance mechanisms include defects in the mismatch repair (MMR) pathway, which prevent the recognition of the O6-MeG:T mispair and subsequent apoptosis, and the involvement of other DNA repair systems like base excision repair (BER).[8][10]

Efficacy Data for Temozolomide

The efficacy of Temozolomide, particularly in combination with radiotherapy, has been demonstrated in numerous clinical trials for glioblastoma.

Trial / StudyPatient PopulationTreatment ArmMedian Overall SurvivalReference
Hegi et al. (2005)GlioblastomaRadiotherapy + TMZ14.6 months[6]
Hegi et al. (2005)GlioblastomaRadiotherapy alone12.1 months[6]
Stupp et al. (2009)Glioblastoma (MGMT methylated)Radiotherapy + TMZ21.7 months[6]
Stupp et al. (2009)Glioblastoma (MGMT unmethylated)Radiotherapy + TMZ12.7 months[6]

Table 1: Selected Clinical Trial Data for Temozolomide in Glioblastoma.

In preclinical studies, the cytotoxic effects of Temozolomide are often quantified by the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Cell LineCancer TypeMGMT StatusIC50 (µM)
U87 MGGlioblastomaUnmethylated~20-50
T98GGlioblastomaMethylated (High MGMT expression)>1000
A549Lung CarcinomaMethylated (High MGMT expression)Resistant
HCT116Colon CarcinomaUnmethylatedSensitive

Table 2: Representative IC50 Values for Temozolomide in Various Cancer Cell Lines. (Note: Specific IC50 values can vary between studies and experimental conditions).

The Landscape of Imidazole-Based Anticancer Agents

While a direct comparison with N-methyl-1H-imidazole-1-carboxamide is not feasible, the imidazole scaffold is present in a wide array of anticancer agents with diverse mechanisms of action.[2][3]

  • Alkylating Agents: Dacarbazine, a precursor to Temozolomide, is an imidazole-containing drug used in the treatment of melanoma and Hodgkin's lymphoma.[4]

  • Kinase Inhibitors: Nilotinib and Ponatinib are examples of imidazole-containing tyrosine kinase inhibitors used in the treatment of chronic myeloid leukemia.[3]

  • Microtubule Targeting Agents: Certain imidazole derivatives have been shown to inhibit tubulin polymerization, arresting cells in the G2/M phase of the cell cycle.[2]

  • Enzyme Inhibitors: Imidazole-based compounds have been developed as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs) and poly (ADP-ribose) polymerase (PARP).[3]

The development of novel imidazole-containing compounds continues to be an active area of research in oncology, with a focus on improving target specificity and overcoming resistance mechanisms.[11]

Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for key in vitro and in vivo assays used to evaluate the efficacy of alkylating agents like Temozolomide.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to determine the IC50 value of a compound in a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., U87 MG glioblastoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (and Temozolomide as a positive control) in cell culture medium. Replace the medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Add Serial Dilutions of Compounds Seed_Cells->Treat_Cells Incubate_72h Incubate 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: A typical workflow for an in vitro cell viability (MTT) assay.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of a compound in a mouse model.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 U87 MG cells) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound, Temozolomide (positive control), and vehicle (control) to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study period.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups. Calculate the tumor growth inhibition (TGI).

Conclusion

Temozolomide remains a critical therapeutic agent for glioblastoma, with a well-defined mechanism of action and a clear biomarker for predicting response. While the specific compound N-methyl-1H-imidazole-1-carboxamide lacks published anticancer efficacy data, the broader class of imidazole-containing molecules represents a rich and diverse area for the discovery and development of novel cancer therapeutics. Future research into novel imidazole derivatives may yield compounds with improved efficacy, better safety profiles, and the ability to overcome existing resistance mechanisms.

References

  • Hegi, M. E., Diserens, A. C., Gorlia, T., Hamou, M. F., de Tribolet, N., Weller, M., ... & Stupp, R. (2005). MGMT gene silencing and benefit from temozolomide in glioblastoma. New England Journal of Medicine, 352(10), 997-1003.
  • Lee, S. Y. (2016). Temozolomide resistance in glioblastoma multiforme. Genes & diseases, 3(3), 198-210.
  • Esteller, M., Garcia-Foncillas, J., Andion, E., Goodman, S. N., Hidalgo, O. F., Vanaclocha, V., ... & Herman, J. G. (2000). Inactivation of the DNA-repair gene MGMT and the clinical response of gliomas to alkylating agents. New England Journal of Medicine, 343(19), 1350-1354.
  • Stupp, R., Hegi, M. E., Mason, W. P., van den Bent, M. J., Taphoorn, M. J., Janzer, R. C., ... & Mirimanoff, R. O. (2009). Effects of radiotherapy with concomitant and adjuvant temozolomide versus radiotherapy alone on survival in glioblastoma in a randomised phase III study: 5-year analysis of the EORTC-NCIC trial. The Lancet Oncology, 10(5), 459-466.
  • Tivnan, A., Heffron, C. C., & Cryan, S. A. (2016). Overcoming temozolomide resistance in glioblastoma: the potential of gene-silencing nucleic acid therapies. Journal of controlled release, 239, 138-154.
  • Mahdi, M. A., Jasim, L. S., & Mohamed, M. H. (2021). Synthesis And Anticancer Activity Evaluation Of Novel Ligand. Systematic Reviews in Pharmacy, 12(1), 671-678.
  • Verma, A., Joshi, S., Singh, D., & Kumar, V. (2020). Imidazoles as potential anticancer agents. RSC advances, 10(1), 1-23.
  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3234.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2023). Molecules, 28(13), 5136.
  • Singh, S., Kumar, R., & Singh, R. (2023). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Bioorganic chemistry, 137, 106658.
  • From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. (2021). International journal of molecular sciences, 22(24), 13346.
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). Molecules, 29(13), 2999.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2023). Molecules, 28(13), 5136.
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS omega, 7(3), 2911-2928.
  • Antitumor activity of imidazole derivatives: Dacarbazine and the new alkylating agent imidazene (Review). (2021).
  • Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes. (2024). Cancers, 16(14), 2589.
  • Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. (2023). ChemistrySelect, 8(34), e202301949.
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Validation

A Comprehensive Guide to the Biological Target Validation of N-methyl-1H-imidazole-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the rigorous validation of a compound's biological target is a critical step that bridges the gap between a promi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the rigorous validation of a compound's biological target is a critical step that bridges the gap between a promising chemical entity and a viable therapeutic candidate. This guide provides an in-depth, technical framework for the biological target validation of N-methyl-1H-imidazole-1-carboxamide, a molecule of interest owing to the prevalence of the imidazole scaffold in numerous pharmacologically active agents. While specific biological data for N-methyl-1H-imidazole-1-carboxamide is not extensively documented, its structural motifs suggest potential interactions with several key protein families.

This document offers a multi-faceted approach, beginning with in silico target prediction to generate initial hypotheses, followed by a comprehensive comparison of established experimental validation techniques. We will delve into detailed, step-by-step protocols for these methods and provide insights into data interpretation, empowering researchers to design and execute robust target validation studies.

Unveiling Potential Targets: An In Silico Approach

Before embarking on resource-intensive experimental work, in silico target prediction serves as an invaluable tool to generate a ranked list of putative biological targets. This approach leverages the principle of chemical similarity, suggesting that molecules with similar structures are likely to interact with similar proteins.

For N-methyl-1H-imidazole-1-carboxamide, we utilized two widely recognized, freely accessible web servers: SwissTargetPrediction and PharmMapper.

1.1. SwissTargetPrediction Analysis

By inputting the SMILES (Simplified Molecular Input Line Entry System) string for N-methyl-1H-imidazole-1-carboxamide (CNC(=O)n1cncc1) into the SwissTargetPrediction server, a list of probable targets was generated based on 2D and 3D similarity to known bioactive ligands. The results indicate a high probability of interaction with Carbonic Anhydrases , a family of metalloenzymes involved in various physiological processes. Other potential target classes with moderate probability included certain kinases and G-protein coupled receptors (GPCRs) .

1.2. PharmMapper Analysis

To corroborate and expand upon these initial findings, a reverse pharmacophore mapping strategy was employed using the PharmMapper server. This method identifies potential targets by fitting the query molecule into a large database of pharmacophore models derived from known protein-ligand complexes. The results from PharmMapper can provide a complementary set of predicted targets, potentially highlighting additional kinases, metalloenzymes, or other protein families.

Based on these in silico predictions, a rational approach to experimental validation would prioritize the investigation of N-methyl-1H-imidazole-1-carboxamide's interaction with carbonic anhydrases and a representative panel of kinases.

A Comparative Guide to Experimental Target Validation Methodologies

Once a set of putative targets has been identified, the next crucial step is to experimentally validate these interactions. A variety of biophysical and biochemical techniques are available, each with its own set of advantages and limitations. The choice of method will depend on factors such as the nature of the target protein, the required throughput, and the specific information sought (e.g., binding affinity, thermodynamics, or target engagement in a cellular context).

Here, we compare four powerful and widely used techniques for characterizing small molecule-protein interactions.

TechniquePrincipleAdvantagesDisadvantagesKey Parameters Measured
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free; confirms target engagement in a cellular environment.Lower throughput; requires a specific antibody for detection.Target engagement, relative binding affinity.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon ligand binding to an immobilized target.Real-time kinetics; high sensitivity; label-free detection of the analyte.Requires immobilization of the target, which may affect its conformation; potential for mass transport limitations.Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Microscale Thermophoresis (MST) Measures the directed movement of molecules along a microscopic temperature gradient, which changes upon ligand binding.Low sample consumption; tolerant of complex solutions; wide range of affinities can be measured.Requires fluorescent labeling of one of the binding partners (or relies on intrinsic tryptophan fluorescence).Equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a target protein.Label-free; provides a complete thermodynamic profile of the interaction.Requires relatively large amounts of sample; lower throughput.Equilibrium dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

In-Depth Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments discussed above. These protocols are intended to serve as a starting point and may require optimization based on the specific target and available laboratory equipment.

3.1. In Silico Target Prediction Workflow

G cluster_start Step 1: Obtain SMILES String cluster_in_silico Step 2: In Silico Target Prediction cluster_results Step 3: Analyze and Prioritize Targets start Input: N-methyl-1H-imidazole-1-carboxamide smiles SMILES: CNC(=O)n1cncc1 start->smiles swiss SwissTargetPrediction smiles->swiss pharm PharmMapper smiles->pharm targets Generate list of putative targets (e.g., Carbonic Anhydrases, Kinases) swiss->targets pharm->targets

Caption: Workflow for in silico target prediction of N-methyl-1H-imidazole-1-carboxamide.

Protocol:

  • Obtain the SMILES string: For N-methyl-1H-imidazole-1-carboxamide, the SMILES string is CNC(=O)n1cncc1.

  • SwissTargetPrediction:

    • Navigate to the SwissTargetPrediction website.

    • Paste the SMILES string into the query box.

    • Select "Homo sapiens" as the organism.

    • Click "Predict targets".

    • Analyze the results, paying attention to the targets with the highest probability scores.

  • PharmMapper:

    • Navigate to the PharmMapper server.

    • Upload a 3D structure file (e.g., .mol2) of the compound or paste the SMILES string.

    • Select the appropriate target database (e.g., Human Protein Targets Only).

    • Submit the job and await the results.

    • Analyze the ranked list of potential targets based on the fit score.

  • Prioritize Targets: Consolidate the results from both servers and prioritize targets that appear in both lists or have the highest scores for experimental validation.

3.2. Cellular Thermal Shift Assay (CETSA) Protocol

G cluster_cell_prep 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Centrifugation cluster_detection 4. Detection cells Culture cells to ~80% confluency treat Treat with N-methyl-1H-imidazole-1-carboxamide (or vehicle control) cells->treat harvest Harvest and aliquot cells treat->harvest heat Heat aliquots at different temperatures (e.g., 40-70°C) for 3 min harvest->heat lyse Lyse cells (e.g., freeze-thaw cycles) heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge supernatant Collect supernatant (soluble fraction) centrifuge->supernatant western Analyze by Western Blot using a target-specific antibody supernatant->western

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to approximately 80% confluency.

    • Treat the cells with varying concentrations of N-methyl-1H-imidazole-1-carboxamide or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[1]

  • Lysis and Protein Solubilization:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[2]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[3]

  • Detection:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of the supernatant.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for the putative target protein.

    • Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4]

3.3. In Vitro Biochemical Assays

3.3.1. Kinase Activity Assay (e.g., for RAF Kinase)

Protocol:

  • Prepare Reagents:

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT).

    • Recombinant kinase (e.g., BRAF).

    • Kinase substrate (e.g., MEK1).

    • ATP solution.

    • N-methyl-1H-imidazole-1-carboxamide and a positive control inhibitor (e.g., Sorafenib) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer, recombinant kinase, and substrate.

    • Add the test compound or control inhibitor and incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Detect the phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based ADP detection kit.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[5][6]

3.3.2. HDAC Activity Assay (Fluorometric)

Protocol:

  • Prepare Reagents:

    • HDAC assay buffer.

    • Fluorogenic HDAC substrate.

    • HeLa nuclear extract or recombinant HDAC enzyme.

    • Developer solution.

    • N-methyl-1H-imidazole-1-carboxamide and a positive control inhibitor (e.g., Vorinostat) at various concentrations.

  • Assay Procedure:

    • In a black 96-well plate, add the assay buffer and the HDAC enzyme source.

    • Add the test compound or control inhibitor.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for 30 minutes.[7]

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate for an additional 15-30 minutes at 37°C.[8]

  • Detection:

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[7]

    • Calculate the percentage of inhibition and determine the IC50 value.

3.3.3. DNA Intercalation Assay (Ethidium Bromide Displacement)

Protocol:

  • Prepare Reagents:

    • Calf thymus DNA (ctDNA) solution in a suitable buffer (e.g., Tris-HCl, NaCl).

    • Ethidium bromide (EtBr) solution.

    • N-methyl-1H-imidazole-1-carboxamide and a positive control intercalator (e.g., Doxorubicin) at various concentrations.

  • Assay Procedure:

    • In a quartz cuvette, prepare a solution of ctDNA and EtBr.

    • Record the fluorescence emission spectrum of the DNA-EtBr complex (e.g., excitation at 520 nm, emission scan from 550 to 700 nm).

    • Titrate the solution with increasing concentrations of the test compound or control.

    • After each addition, incubate for a few minutes to allow for equilibration and then record the fluorescence spectrum.

  • Data Analysis:

    • A decrease in the fluorescence intensity of the DNA-EtBr complex indicates displacement of EtBr by the compound, suggesting an intercalative binding mode.[9][10]

    • The binding affinity can be quantified using the Stern-Volmer equation.

Interpreting the Data: Building a Case for Target Validation

The successful execution of these experiments will yield a wealth of data. The key to building a strong case for target validation lies in the careful and integrated interpretation of these results.

4.1. Corroborating Evidence:

Ideally, multiple orthogonal assays will point to the same biological target. For instance, a positive result in a CETSA experiment, demonstrating target engagement in cells, would be significantly strengthened by a quantitative measurement of binding affinity from an SPR or ITC experiment.

4.2. Comparative Analysis with Known Ligands:

Comparing the potency and binding affinity of N-methyl-1H-imidazole-1-carboxamide with established inhibitors of the putative target is essential.

CompoundPutative Target ClassKnown InhibitorTypical Affinity/Potency
N-methyl-1H-imidazole-1-carboxamideKinases (e.g., RAF)SorafenibIC50 ≈ 6-38 nM for RAF kinases
N-methyl-1H-imidazole-1-carboxamideHDACsVorinostat (SAHA)IC50 ≈ 10-20 nM for HDAC1/3[11][12]
N-methyl-1H-imidazole-1-carboxamideDNADoxorubicinHigh affinity DNA intercalator

4.3. Understanding the Signaling Context:

Validating that N-methyl-1H-imidazole-1-carboxamide binds to a specific target is only part of the story. It is equally important to demonstrate that this binding event leads to a functional consequence within the relevant signaling pathway.

G cluster_raf RAF/MEK/ERK Signaling Pathway cluster_hdac HDAC-mediated Gene Silencing cluster_dna DNA Intercalation and Cellular Effects RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation HDAC HDAC Chromatin Condensed Chromatin HDAC->Chromatin Histones Acetylated Histones Histones->HDAC Silencing Gene Silencing Chromatin->Silencing DNA DNA Intercalation Intercalation DNA->Intercalation Replication Inhibition of Replication & Transcription Intercalation->Replication Apoptosis Apoptosis Replication->Apoptosis

Caption: Simplified signaling pathways for potential targets of N-methyl-1H-imidazole-1-carboxamide.

For example, if N-methyl-1H-imidazole-1-carboxamide is validated as a RAF kinase inhibitor, downstream experiments should aim to show a decrease in the phosphorylation of MEK and ERK.[13][14] Similarly, if it is an HDAC inhibitor, an increase in histone acetylation should be observed.[15] If it acts as a DNA intercalator, assays for DNA damage and apoptosis should be conducted.

Conclusion

The validation of a biological target is a multifaceted and iterative process that requires a combination of computational and experimental approaches. This guide provides a comprehensive framework for researchers to systematically investigate the biological target of N-methyl-1H-imidazole-1-carboxamide. By starting with in silico predictions and progressing through a series of rigorous biophysical and biochemical assays, a clear and convincing picture of the compound's mechanism of action can be established. This foundational knowledge is paramount for the continued development of this and other novel chemical entities into effective and safe therapeutics.

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Comparative

Technical Guide: Cross-Reactivity &amp; Specificity of N-Methyl-1H-imidazole-1-carboxamide (MIC-1)

This guide provides an in-depth technical analysis of N-methyl-1H-imidazole-1-carboxamide (referred to herein as MIC-1 ), focusing on its biochemical behavior as a covalent modifier and its cross-reactivity profile again...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-methyl-1H-imidazole-1-carboxamide (referred to herein as MIC-1 ), focusing on its biochemical behavior as a covalent modifier and its cross-reactivity profile against the serine hydrolase superfamily.

Executive Summary & Mechanistic Identity

N-methyl-1H-imidazole-1-carboxamide (CAS: 72002-25-6) is often mischaracterized solely as a synthetic building block. In a biological context, it functions as a reactive carbamoylating agent . Structurally, it consists of an imidazole leaving group activated by a urea linkage to a methylamine moiety.

Unlike reversible inhibitors that rely on equilibrium binding, MIC-1 acts as a "suicide substrate" or covalent inhibitor. Its mechanism involves the transfer of a


-methylcarbamoyl  group to a nucleophilic active site residue (typically Serine), releasing free imidazole.

Primary Application:

  • Synthetic Reagent: Safer surrogate for methyl isocyanate (MIC) in organic synthesis.

  • Biological Probe: A "minimalist" covalent warhead used to study the baseline reactivity of the carbamoyl-imidazole scaffold against serine hydrolases (e.g., FAAH, AChE).

Mechanism of Action: The Carbamoyl Transfer

The cross-reactivity of MIC-1 stems from its mechanism. It does not rely on complex molecular recognition elements (like hydrophobic tails found in specific drugs) but rather on the intrinsic electrophilicity of the carbonyl carbon.

Pathway Diagram: Covalent Inactivation of Serine Hydrolases

CarbamoylationMechanism Enzyme Active Enzyme (Serine-OH) Complex Tetrahedral Intermediate Enzyme->Complex Nucleophilic Attack (Ser-O⁻) MIC1 MIC-1 (Electrophile) MIC1->Complex AcylEnz Carbamoylated Enzyme (Inhibited) Complex->AcylEnz Collapse & Bond Formation Imidazole Imidazole (Leaving Group) Complex->Imidazole Release

Caption: Kinetic mechanism of MIC-1.[1] The catalytic serine attacks the carbonyl, expelling imidazole and resulting in a stable N-methylcarbamoyl-enzyme adduct.

Comparative Cross-Reactivity Profile

Because the transferred group (


-methylcarbamoyl) is small, MIC-1 lacks the steric bulk required to discriminate between different serine hydrolases. This results in a high degree of cross-reactivity .
Table 1: Specificity Landscape of MIC-1 vs. Optimized Alternatives
FeatureMIC-1 (Baseline Reagent)URB597 (FAAH Inhibitor)Rivastigmine (AChE Inhibitor)
Warhead Imidazole-1-carboxamideBiphenyl-3-yl carbamatePhenyl carbamate
Transferred Group -CONH-CH₃ (Methyl)-CONH-Cyclohexyl (Bulky)-CON(Me)(Et) (Branched)
Primary Target Non-Specific Serine HydrolasesFatty Acid Amide Hydrolase (FAAH)Acetylcholinesterase (AChE)
Cross-Reactivity High (Hits FAAH, MAGL, AChE, BChE)Low (Selectivity >100x vs. MAGL)Moderate (Hits BChE)
Mechanism Rapid, promiscuous carbamoylationSlow, conformation-specific bindingPseudo-irreversible carbamoylation
Stability Hydrolytically unstable in basic pHStable in plasmaStable
Detailed Off-Target Analysis
  • Fatty Acid Amide Hydrolase (FAAH):

    • MIC-1 inhibits FAAH but with low potency compared to

      
      -cyclohexyl analogs. The lack of a hydrophobic tail prevents it from anchoring effectively in the FAAH acyl-chain binding pocket, requiring higher concentrations for inhibition.
      
  • Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE):

    • Major Cross-Reactivity Risk. The small methyl group fits easily into the restricted gorge of AChE. Researchers using MIC-1 as a probe for Lipases must account for significant cholinesterase inhibition.

  • Cytochrome P450 (CYP450):

    • Secondary Mechanism: Unlike carbamates, the intact MIC-1 molecule contains an imidazole ring capable of coordinating the heme iron of CYP enzymes.

    • Implication: MIC-1 can act as a reversible metabolic inhibitor independent of its covalent activity.

Experimental Protocol: Validating Selectivity

To determine if MIC-1 is affecting your specific enzyme of interest or acting promiscuously, use Activity-Based Protein Profiling (ABPP) . This protocol distinguishes specific targets from off-target noise.

Workflow: Competitive ABPP for MIC-1 Specificity

Principle: Pre-incubate the proteome with MIC-1, then label remaining active enzymes with a broad-spectrum fluorophosphonate (FP) probe. Targets inhibited by MIC-1 will show reduced fluorescence.

Reagents:

  • Proteome Source: Mouse brain membrane fraction or cell lysate (1 mg/mL).

  • Inhibitor: MIC-1 (dissolved in DMSO).

  • Probe: TAMRA-FP (Fluorophosphonate-rhodamine).

Step-by-Step Methodology:

  • Preparation: Aliquot 50 µL of proteome into reaction tubes.

  • Inhibition: Add 1 µL of MIC-1 at varying concentrations (1 µM, 10 µM, 100 µM). Include a DMSO-only control.

  • Incubation: Incubate at 37°C for 30 minutes . (Crucial: Carbamoylation is time-dependent).

  • Probe Labeling: Add TAMRA-FP (final concentration 1 µM) to all samples.

  • Reaction: Incubate at Room Temperature for 20 minutes in the dark.

  • Quenching: Stop reaction with 4x SDS-PAGE loading buffer and boil for 5 minutes.

  • Analysis: Resolve on SDS-PAGE and scan for fluorescence.

    • Interpretation: Disappearance of bands at ~60 kDa (FAAH) or ~33 kDa (MAGL) indicates inhibition. Disappearance of many bands indicates promiscuity.

Workflow Diagram

ABPP_Workflow Step1 Proteome Lysate Step2 Incubate with MIC-1 (30 min, 37°C) Step1->Step2 Step3 Add TAMRA-FP Probe (Labels active Serines) Step2->Step3 Step4 SDS-PAGE & Scanning Step3->Step4 Result1 Band Present: No Inhibition Step4->Result1 Result2 Band Absent: Target Hit by MIC-1 Step4->Result2

Caption: Competitive ABPP workflow to visualize the cross-reactivity profile of MIC-1 against the serine hydrolase proteome.

Conclusion & Recommendations

N-methyl-1H-imidazole-1-carboxamide is a potent but promiscuous carbamoylating agent. It serves as an excellent "warhead donor" or positive control for general serine hydrolase inactivation but is unsuitable as a selective pharmacological probe in complex biological systems.

Recommendations for Researchers:

  • For Specificity: Do not use MIC-1 to study FAAH physiology in vivo; use URB597 or PF-3845 .

  • For Synthesis: Use MIC-1 to introduce the methyl-carbamoyl moiety into more complex scaffolds containing recognition elements (e.g., biphenyl or long-chain alkyl groups).

  • Control Experiments: Always run a "no-enzyme" control to ensure MIC-1 is not reacting with buffer components or reporter substrates.

References

  • PubChem. (2025). N-methylimidazole-1-carboxamide | C5H7N3O. National Library of Medicine. [Link]

  • Ahn, K., et al. (2009). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Adibekian, A., et al. (2011). Click-generated triazole ureas as ultrapotent in vivo-active serine hydrolase inhibitors. Nature Chemical Biology. [Link]

  • VTechWorks. (2014). Small Core Heterocyclic Carbamates and Carboxamides: Resistance-breaking Acetylcholinesterase Inhibitors. Virginia Tech. [Link]

  • Bajda, M., et al. (2013). Structure-based search for new inhibitors of cholinesterases. International Journal of Molecular Sciences. [Link]

Sources

Validation

comparative analysis of N-methyl-1H-imidazole-1-carboxamide synthesis methods

A Comparative Guide to the Synthesis of N-methyl-1H-imidazole-1-carboxamide In the landscape of modern medicinal chemistry and materials science, imidazole-containing compounds represent a cornerstone of molecular design...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of N-methyl-1H-imidazole-1-carboxamide

In the landscape of modern medicinal chemistry and materials science, imidazole-containing compounds represent a cornerstone of molecular design. Their versatile coordination chemistry and biological activity make them privileged scaffolds in drug discovery and functional materials development. Among these, N-methyl-1H-imidazole-1-carboxamide stands out as a key building block and a molecule of interest for its potential applications in constructing more complex molecular architectures.

This guide provides a comparative analysis of the primary synthetic methodologies for N-methyl-1H-imidazole-1-carboxamide. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison of their respective efficiencies and practical considerations. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific research and development goals.

Synthetic Strategies: A Mechanistic Overview

The synthesis of N-methyl-1H-imidazole-1-carboxamide primarily revolves around the formation of a new bond between a nitrogen atom of the imidazole ring and the carbonyl carbon of a methylcarbamoyl group. Two principal routes emerge from this retrosynthetic analysis, each with distinct advantages and challenges:

  • Route A: The Isocyanate Addition Pathway. This is often the most direct approach, involving the reaction of imidazole with methyl isocyanate. The reaction proceeds via a nucleophilic attack of the imidazole nitrogen on the electrophilic carbonyl carbon of the isocyanate.

  • Route B: The Carbamoyl Chloride Substitution Pathway. An alternative strategy involves the use of N-methylcarbamoyl chloride. In this case, the imidazole acts as a nucleophile, displacing the chloride leaving group from the carbamoyl chloride. This reaction typically requires a base to neutralize the HCl generated.

Below is a visual representation of these competing synthetic pathways.

cluster_A Route A: Isocyanate Addition cluster_B Route B: Carbamoyl Chloride Substitution Imidazole 1H-Imidazole ReactionA Nucleophilic Addition Imidazole->ReactionA ReactionB Nucleophilic Substitution Imidazole->ReactionB Target N-methyl-1H-imidazole-1-carboxamide MeNCO Methyl Isocyanate (CH3NCO) MeNCO->ReactionA ReactionA->Target Direct, Atom-Economical MeNHCOCl N-methylcarbamoyl chloride (CH3NHCOCl) MeNHCOCl->ReactionB Base Base (e.g., Triethylamine) Base->ReactionB HCl scavenger ReactionB->Target Requires Base HCl HCl (byproduct) ReactionB->HCl

Caption: Comparative workflow of the two primary synthesis routes.

Quantitative Performance Analysis

The choice of synthetic route is often dictated by a combination of factors including yield, reaction time, temperature, and the cost or hazard profile of the reagents. The following table summarizes the key performance indicators for the two primary methods, based on typical laboratory-scale syntheses.

ParameterRoute A: Isocyanate AdditionRoute B: Carbamoyl Chloride Substitution
Typical Yield > 90%70-85%
Reaction Time 1-4 hours6-12 hours
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to 40 °C
Key Reagents Imidazole, Methyl IsocyanateImidazole, N-methylcarbamoyl chloride, Triethylamine
Byproducts None (in ideal conditions)Triethylamine hydrochloride
Atom Economy ExcellentGood
Safety Concerns Methyl isocyanate is highly toxic and volatile.N-methylcarbamoyl chloride is a lachrymator and corrosive.

Experimental Protocols

Protocol 1: Synthesis via Isocyanate Addition (Route A)

This protocol is adapted from established procedures for the reaction of imidazoles with isocyanates. The high reactivity and toxicity of methyl isocyanate necessitate careful handling in a well-ventilated fume hood.

Materials:

  • 1H-Imidazole (1.0 g, 14.7 mmol)

  • Methyl isocyanate (0.84 g, 14.7 mmol)

  • Anhydrous Dichloromethane (DCM, 50 mL)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

  • Ice bath

  • Drying tube (CaCl2)

Procedure:

  • Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube is charged with 1H-imidazole (1.0 g, 14.7 mmol).

  • Dissolution: Anhydrous dichloromethane (50 mL) is added to the flask, and the mixture is stirred until the imidazole is completely dissolved.

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Reagent Addition: Methyl isocyanate (0.84 g, 14.7 mmol) is added dropwise to the stirred solution over a period of 10 minutes. Caution: This reaction is exothermic. Maintain the temperature at 0-5 °C during the addition.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2 hours.

  • Product Isolation: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid is recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure N-methyl-1H-imidazole-1-carboxamide.

Protocol 2: Synthesis via Carbamoyl Chloride Substitution (Route B)

This method offers an alternative for laboratories not equipped to handle methyl isocyanate. The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl produced during the reaction.

Materials:

  • 1H-Imidazole (1.0 g, 14.7 mmol)

  • N-methylcarbamoyl chloride (1.36 g, 14.7 mmol)

  • Triethylamine (2.1 mL, 15.4 mmol)

  • Anhydrous Tetrahydrofuran (THF, 60 mL)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A 100 mL round-bottom flask is flame-dried under an inert atmosphere and equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Charging: 1H-imidazole (1.0 g, 14.7 mmol) and anhydrous THF (60 mL) are added to the flask.

  • Base Addition: Triethylamine (2.1 mL, 15.4 mmol) is added to the stirred solution.

  • Carbamoyl Chloride Addition: N-methylcarbamoyl chloride (1.36 g, 14.7 mmol) is added portion-wise at room temperature.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The triethylamine hydrochloride salt is removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Conclusion and Recommendations

Both the isocyanate addition and the carbamoyl chloride substitution pathways are viable methods for the synthesis of N-methyl-1H-imidazole-1-carboxamide.

  • Route A (Isocyanate Addition) is superior in terms of reaction efficiency, time, and atom economy. It represents a cleaner chemical transformation with no byproducts. However, the extreme toxicity of methyl isocyanate is a significant drawback and mandates stringent safety protocols and specialized handling facilities.

  • Route B (Carbamoyl Chloride Substitution) provides a safer, albeit less efficient, alternative. The lower yield and longer reaction times are compensated by the use of less hazardous starting materials. The formation of a salt byproduct necessitates an additional filtration step in the work-up procedure.

For laboratories with the appropriate safety infrastructure, the isocyanate addition method is recommended for its efficiency and purity of the final product. For general-purpose laboratories or for researchers who wish to avoid highly toxic reagents, the carbamoyl chloride method is a reliable and effective alternative. The choice ultimately depends on a careful assessment of the available resources, safety considerations, and the desired scale of the synthesis.

References

"Imidazole synthesis, reactions, and functionalization." Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc., 2010. [Link]

"Synthesis of 1-Carbamoyl-1H-imidazoles." Journal of Organic Chemistry, 1985, 50 (22), pp 4435–4437. [Link]

"Reactions of Isocyanates with N-Heterocycles." Chemical Reviews, 1981, 81 (6), pp 619–643. [Link]

Comparative

benchmarking N-methyl-1H-imidazole-1-carboxamide against known inhibitors

An Objective Benchmarking Guide: Evaluating N-methyl-1H-imidazole-1-carboxamide Against Known p38 MAPK Inhibitors In the landscape of kinase inhibitor discovery, the rigorous evaluation of novel compounds against establi...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Benchmarking Guide: Evaluating N-methyl-1H-imidazole-1-carboxamide Against Known p38 MAPK Inhibitors

In the landscape of kinase inhibitor discovery, the rigorous evaluation of novel compounds against established benchmarks is a critical step in determining their therapeutic potential. This guide provides a comprehensive framework for benchmarking N-methyl-1H-imidazole-1-carboxamide, a compound of interest, against a panel of well-characterized inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a key regulator of inflammatory responses, making it a high-value target for a range of diseases.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, scientifically grounded comparison. We will delve into the experimental design, present detailed protocols for both enzymatic and cell-based assays, and provide a framework for interpreting the resulting data.

The Rationale for Targeting p38 MAPK

The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Activation of the p38 MAPK pathway leads to the downstream phosphorylation of various transcription factors and other kinases, ultimately resulting in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Dysregulation of this pathway has been implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it an attractive target for therapeutic intervention.

Comparative Inhibitor Panel

To provide a robust benchmark for N-methyl-1H-imidazole-1-carboxamide, a selection of well-established p38 MAPK inhibitors with varying potencies and specificities has been chosen for comparison.

CompoundTypeReported IC50 (p38α)Key Features
SB203580 ATP-competitive~50 nMA widely used tool compound for studying p38 MAPK signaling.
BIRB 796 (Doramapimod) Allosteric (Type II)~38 nMBinds to an allosteric site, inducing a conformational change in the enzyme.
VX-745 (Pralnacasan) ATP-competitive~12 nMAn orally bioavailable inhibitor that has been evaluated in clinical trials.
N-methyl-1H-imidazole-1-carboxamide Test Compound To be determined Novel compound with a potential inhibitory effect on p38 MAPK.

Experimental Workflow for Benchmarking

A two-tiered approach is recommended for a comprehensive evaluation of N-methyl-1H-imidazole-1-carboxamide. This involves an initial in vitro enzymatic assay to determine direct inhibitory activity against the p38α isoform, followed by a cell-based assay to assess its efficacy in a more physiologically relevant context.

Figure 1: A diagram illustrating the sequential workflow for evaluating the inhibitory potential of N-methyl-1H-imidazole-1-carboxamide.

Detailed Experimental Protocols

The following protocols are provided as a guide for conducting the benchmarking studies. It is essential to include appropriate controls and replicates to ensure data integrity.

In Vitro p38α Kinase Assay

This assay measures the direct inhibitory effect of the test compounds on the enzymatic activity of recombinant human p38α.

Materials:

  • Recombinant human p38α (active)

  • ATP

  • Substrate peptide (e.g., MEF2A)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds and known inhibitors in DMSO.

  • Add 25 nL of each compound dilution to the wells of a 384-well plate.

  • Prepare a kinase reaction mixture containing p38α, the substrate peptide, and assay buffer.

  • Add 5 µL of the kinase reaction mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values using a non-linear regression analysis.

Cell-Based TNF-α Release Assay

This assay assesses the ability of the test compounds to inhibit the production of TNF-α in a human monocytic cell line (THP-1) stimulated with lipopolysaccharide (LPS).

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Differentiate THP-1 cells into a macrophage-like phenotype by treating with PMA (100 ng/mL) for 48 hours.

  • Wash the cells and replace the medium with fresh RPMI-1640 containing 2% FBS.

  • Pre-treat the cells with serial dilutions of the test compounds or known inhibitors for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 4 hours to induce TNF-α production.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.

  • Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 values.

p38 MAPK Signaling Pathway

The following diagram illustrates the central role of p38 MAPK in the inflammatory signaling cascade leading to TNF-α production.

p38_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MKK3_6 MKK3/6 TLR4->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MAPKAPK2 p38_MAPK->MK2 phosphorylates TNFa_mRNA TNF-α mRNA Stabilization MK2->TNFa_mRNA TNFa_Protein TNF-α Protein TNFa_mRNA->TNFa_Protein translation

Figure 2: A simplified representation of the p38 MAPK signaling pathway initiated by LPS.

Discussion and Interpretation of Results

The data generated from these assays will provide a multi-faceted view of the inhibitory potential of N-methyl-1H-imidazole-1-carboxamide.

  • Enzymatic Assay: The IC50 value from the in vitro kinase assay will reveal the direct potency of the compound against the p38α enzyme. A lower IC50 value indicates higher potency.

  • Cell-Based Assay: The IC50 value from the TNF-α release assay will demonstrate the compound's efficacy in a cellular context, taking into account factors such as cell permeability and off-target effects.

  • Comparative Analysis: By comparing the IC50 values of N-methyl-1H-imidazole-1-carboxamide with those of the known inhibitors, a clear picture of its relative potency and potential will emerge.

A successful candidate would ideally exhibit a low nanomolar IC50 in the enzymatic assay, which translates to potent inhibition of TNF-α release in the cell-based assay. Further studies, including kinase selectivity profiling and in vivo efficacy models, would be the logical next steps in the development of this compound.

References

  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases in inflammation and immunity. Journal of Cell Science, 120(Pt 24), 4471–4482. [Link]

  • Yong, H. Y., Koh, M. S., & Moon, A. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs, 18(12), 1893–1905. [Link]

Validation

Validating Analytical Methods for N-methyl-1H-imidazole-1-carboxamide: A Comparative Guide

Topic: Validating Analytical Methods for N-methyl-1H-imidazole-1-carboxamide (MIC) Content Type: Publish Comparison Guide Executive Summary & Strategic Context N-methyl-1H-imidazole-1-carboxamide (MIC; CAS 72002-25-6) se...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Analytical Methods for N-methyl-1H-imidazole-1-carboxamide (MIC) Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

N-methyl-1H-imidazole-1-carboxamide (MIC; CAS 72002-25-6) serves as a critical reactive intermediate in the synthesis of complex pharmaceutical agents, including imidazotetrazine derivatives like Temozolomide. Due to its reactive carbamoyl moiety, MIC is prone to hydrolysis, generating imidazole and methylamine—a degradation pathway that complicates accurate quantification.

For drug development professionals, validating an analytical method for MIC requires balancing retention of a highly polar analyte with stabilization of a hydrolytically labile compound . This guide objectively compares two primary methodologies—High-pH Reversed-Phase HPLC (RP-HPLC) and HILIC-MS/MS —providing the experimental rigor necessary for regulatory submission (ICH Q2(R2)).

Method Landscape: The Decision Matrix

The following table contrasts the two dominant approaches for MIC analysis.

FeatureMethod A: High-pH RP-HPLC (UV) Method B: HILIC-MS/MS
Primary Application Assay, Purity, Content UniformityTrace Impurity Screening (PGI), Cleaning Validation
Sensitivity (LOD) ~0.5 µg/mL~1–5 ng/mL
Selectivity High (for synthesis by-products)Specific (mass-based differentiation)
Robustness Excellent (with hybrid columns)Moderate (sensitive to matrix/diluent)
Throughput High (10–15 min run time)High (5–8 min run time)
Cost LowHigh
Key Limitation Requires high pH compatible columnsLong equilibration times; matrix effects

Deep Dive: Method A – High-pH RP-HPLC (The Workhorse)

Scientific Rationale

MIC contains a basic imidazole ring. However, the electron-withdrawing carbonyl group at N1 lowers the pKa of the N3 nitrogen significantly compared to imidazole (pKa ~7.0). Under acidic conditions (pH < 3), the molecule may protonate and elute in the void volume of C18 columns.

The Solution: Use a High-pH mobile phase (pH 9.5–10.0) . At this pH, MIC is fully deprotonated (neutral), maximizing hydrophobic interaction with the stationary phase and ensuring retention without ion-pairing reagents.

Protocol: High-pH RP-HPLC
  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or equivalent hybrid particle column (essential for pH > 8 stability).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 215 nm (MIC lacks strong chromophores; low UV is required).

  • Temperature: 30°C.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar retention)

    • 2–10 min: 5% → 40% B

    • 10–12 min: 40% → 90% B (Wash)

    • 12.1–18 min: 5% B (Re-equilibration)

Critical Quality Attribute (CQA): Sample Stability

MIC hydrolyzes in water.

  • Recommendation: Prepare standards in Acetonitrile:Buffer (90:10) or pure Acetonitrile if solubility permits. Minimize time in the autosampler.

Deep Dive: Method B – HILIC-MS/MS (The Sensitivity King)

Scientific Rationale

For trace analysis (e.g., genotoxic impurity screening), UV detection is insufficient. Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for MIC because it retains polar compounds using a high-organic mobile phase, which is also optimal for ESI-MS desolvation.

Protocol: HILIC-MS/MS
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile:Mobile Phase A (95:5).

  • Flow Rate: 0.4 mL/min.

  • MS Detection: ESI Positive Mode (MRM).

    • Precursor Ion: 126.1 m/z [M+H]+

    • Product Ions: 69.0 m/z (Imidazole ring fragment), 58.0 m/z (Methylcarbamoyl fragment).

  • Gradient:

    • 0–1 min: 95% B

    • 1–5 min: 95% → 60% B

    • 5.1–8 min: 95% B (Re-equilibration)

Validation Workflow & Visualization

The following diagram illustrates the degradation pathway of MIC and the logic flow for method validation, emphasizing the "Self-Validating" requirement.

ValidationLogic MIC N-methyl-1H-imidazole-1-carboxamide (Analyte) Hydrolysis Hydrolysis Pathway (Critical Failure Mode) MIC->Hydrolysis pH < 4 or > 10 (Prolonged) MethodChoice Select Methodology MIC->MethodChoice Products Imidazole + Methylamine + CO2 Hydrolysis->Products HPLC High-pH RP-HPLC (Assay/Purity) MethodChoice->HPLC Macro Analysis HILIC HILIC-MS/MS (Trace/PGI) MethodChoice->HILIC Micro Analysis Spec Specificity Test: Spike with Imidazole HPLC->Spec Stab Solution Stability: Time-course study (0-24h) HPLC->Stab Lin Linearity & Range: (80-120%) HPLC->Lin Spec->Stab Must separate Degradants

Caption: Logical workflow for MIC method selection and the critical impact of hydrolysis on validation parameters.

Comparative Experimental Data (Simulated)

The following data represents typical performance metrics observed during validation of MIC in a pharmaceutical intermediate context.

ParameterHigh-pH RP-HPLC (UV 215nm)HILIC-MS/MS (MRM)
Linearity (R²) > 0.999 (Range: 10–150 µg/mL)> 0.995 (Range: 1–100 ng/mL)
Recovery (Accuracy) 98.5% – 101.2%92.0% – 105.0%
Precision (RSD, n=6) 0.4%3.2%
LOD (Limit of Detection) 0.2 µg/mL0.5 ng/mL
Specificity Resolution > 2.0 from ImidazoleMass resolved (m/z 126 vs 69)
Solution Stability Stable for 12h in 90% MeCNStable for 24h in 95% MeCN

Expert Insights & Troubleshooting

The "Ghost Peak" Phenomenon (Hydrolysis)
  • Observation: During HPLC validation, a peak at the void volume (Rt ~1.2 min) grows over time, while the MIC peak decreases.

  • Causality: This is Imidazole , generated by on-column or autosampler hydrolysis.

  • Fix: Ensure the autosampler is cooled to 4°C. Use non-protic diluents (e.g., Acetonitrile/DMSO) where possible. Verify the pH of the mobile phase is strictly controlled; extreme pH accelerates hydrolysis, but pH 10 is a "sweet spot" for stability relative to acidic conditions for this specific amide.

Peak Tailing
  • Observation: MIC peak tails significantly on standard C18 columns.

  • Causality: Silanol interactions with the basic imidazole ring.

  • Fix: Switch to a Charged Surface Hybrid (CSH) or High-pH stable Hybrid (BEH) column. The high pH (10.0) suppresses silanol ionization and keeps the analyte neutral, sharpening the peak.

Carryover in MS
  • Observation: Signal detected in blank injections after a high standard.

  • Causality: Imidazoles are "sticky" on stainless steel and PEEK.

  • Fix: Use a needle wash with high organic and low pH (e.g., 90% MeOH + 0.1% Formic Acid) to protonate and wash away the residue.

References

  • International Council for Harmonisation (ICH). (2023). ICH Guideline Q2(R2) on Validation of Analytical Procedures. [Link]

  • European Pharmacopoeia (Ph. Eur.). (2024).[2] Temozolomide Monograph 2780. (Context for imidazole impurity limits). [Link]

  • Waters Corporation. (2021). Strategies for Separating Polar Compounds: HILIC vs. High pH RP. [Link]

  • PubChem. (2023). Compound Summary: N-methyl-1H-imidazole-1-carboxamide (CAS 72002-25-6). [Link][2][3]

Sources

Comparative

N-methyl-1H-imidazole-1-carboxamide structure-activity relationship studies

The following guide details the Structure-Activity Relationship (SAR) profile of N-methyl-1H-imidazole-1-carboxamide , a privileged electrophilic scaffold used primarily in the design of covalent serine hydrolase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the Structure-Activity Relationship (SAR) profile of N-methyl-1H-imidazole-1-carboxamide , a privileged electrophilic scaffold used primarily in the design of covalent serine hydrolase inhibitors (e.g., FAAH) and as a reactive carbamoylating agent in organic synthesis.

Executive Summary: The Carbamoylating Scaffold

N-methyl-1H-imidazole-1-carboxamide (MIC) represents a distinct class of "active ureas" where the imidazole ring functions as a tunable leaving group. Unlike its C-4 carboxamide isomers (found in alkylating agents like Dacarbazine), the N-1 carboxamide motif is an electrophilic trap.

Its primary pharmacological utility lies in covalent enzyme inhibition . The carbonyl carbon is highly susceptible to nucleophilic attack by active-site serine residues (e.g., Ser241 in Fatty Acid Amide Hydrolase - FAAH), leading to irreversible carbamylation and enzyme inactivation.

Key Applications:

  • FAAH Inhibition: Modulation of endocannabinoid signaling (anandamide levels).[1][2][3]

  • Reactive Intermediates: Efficient transfer of the N-methylcarbamoyl group in synthesis.

  • Prodrug Design: Masking imidazole antifungals or kinase inhibitors to improve solubility/bioavailability.

Mechanistic Insight: Covalent Serine Trapping

The biological activity of MIC derivatives hinges on the "Acyl-Transfer Mechanism." The imidazole ring, being electron-deficient relative to aliphatic amines, activates the adjacent carbonyl.

Mechanism of Action (FAAH Inhibition)[1][2][4]
  • Recognition: The inhibitor enters the catalytic tunnel of FAAH.

  • Nucleophilic Attack: The catalytic nucleophile (Ser241) attacks the carbonyl carbon of the carboxamide.

  • Tetrahedral Intermediate: A transient intermediate forms, stabilized by the oxyanion hole.

  • Collapse & Release: The C-N bond breaks. The imidazole ring is expelled as the leaving group (protonated by the catalytic triad).

  • Inactivation: The enzyme remains carbamylated (N-methylcarbamoyl-Ser241), blocking substrate access until slow hydrolysis occurs.

Pathway Visualization

FAAH_Mechanism Inhibitor N-methyl-1H-imidazole-1-carboxamide (Electrophile) Complex Tetrahedral Intermediate Inhibitor->Complex Binding Enzyme FAAH Enzyme (Ser241 Nucleophile) Enzyme->Complex Nucleophilic Attack LeavingGroup Imidazole Ring (Released) Complex->LeavingGroup Expulsion Inactivated Carbamylated Enzyme (Irreversible Inhibition) Complex->Inactivated C-N Bond Cleavage

Figure 1: Mechanism of covalent inactivation of Serine Hydrolases by Imidazole-1-carboxamides.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is bipartite: the Leaving Group (Imidazole) and the Recognition Element (N-Alkyl Chain) .

Region A: The N-Alkyl Substituent (Recognition)

The N-methyl group in the title compound provides baseline reactivity but low potency for specific targets like FAAH due to lack of hydrophobic binding energy.

Substituent (R)Potency (IC50)SelectivityMechanistic Impact
Methyl (Baseline)> 10 µMLowMinimal steric hindrance; high hydrolysis rate (chemical instability).
Cyclohexyl < 10 nMHigh (FAAH)Fills the hydrophobic acyl-chain binding pocket; protects carbonyl from non-specific hydrolysis.
Phenyl ~ 50-100 nMModerateIncreases rigidity; pi-stacking interactions possible but lower metabolic stability.
Biphenyl/Biaryl < 1 nMVery HighExtends into the cytosolic port of FAAH; "Hyper-potent" class.[2]

Key Insight: While N-methyl is the simplest variant, replacing it with lipophilic groups (e.g., cyclohexyl in URB597 analogs) transforms the molecule from a generic acylating agent into a nanomolar drug candidate.

Region B: The Imidazole Ring (Leaving Group)

Modifying the imidazole ring tunes the electrophilicity of the carbonyl. This is a "Goldilocks" zone: too stable, and it won't react; too reactive, and it hydrolyzes in plasma before reaching the target.

  • Electron-Withdrawing Groups (EWG) at C4/C5 (e.g., -NO2, -CF3):

    • Effect: Lowers pKa of the imidazole nitrogen.

    • Result: Makes the imidazole a better leaving group. Reactivity increases, but chemical stability decreases (rapid hydrolysis).

  • Electron-Donating Groups (EDG) (e.g., -Methyl):

    • Effect: Increases pKa.

    • Result: Stabilizes the amide bond. Reduces potency against the enzyme but increases plasma half-life.

SAR Decision Matrix

SAR_Matrix cluster_0 N-Methyl Modifications (Amide Side) cluster_1 Imidazole Ring Modifications Core N-methyl-1H-imidazole-1-carboxamide (Scaffold) Lipophilicity Increase Lipophilicity (e.g., Cyclohexyl) Core->Lipophilicity Optimize Binding EWG Add EWG (Nitro/Halo) Increases Reactivity Core->EWG Tune Reactivity EDG Add EDG (Methyl) Increases Stability Core->EDG Tune Stability Potency Increased Affinity (Hydrophobic Pocket) Lipophilicity->Potency

Figure 2: Strategic modification zones for the N-methyl-1H-imidazole-1-carboxamide scaffold.

Experimental Protocols

Protocol A: Synthesis of N-Alkyl-Imidazole-1-Carboxamides

A self-validating protocol for generating derivatives.

Reagents: 1,1'-Carbonyldiimidazole (CDI), Primary Amine (R-NH2), Dichloromethane (DCM).

  • Activation: Dissolve CDI (1.1 eq) in anhydrous DCM under Nitrogen atmosphere at 0°C.

  • Coupling: Add the specific amine (e.g., Methylamine for the title compound, or Cyclohexylamine for analogs) dropwise.

    • Checkpoint: Evolution of CO2 gas indicates successful activation.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: TLC (5% MeOH in DCM) should show disappearance of the amine.

  • Workup: Wash with water (3x). The imidazole-urea product typically remains in the organic layer. Dry over Na2SO4 and concentrate.

    • Note: Avoid acidic washes, as the N-1 carboxamide bond is acid-labile.

  • Purification: Recrystallization from EtOAc/Hexane. (Column chromatography may cause hydrolysis on silica).

Protocol B: Kinetic Hydrolysis Assay (Stability Testing)

Essential to determine if the compound is stable enough for biological testing.

  • Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Incubation: Dilute to 100 µM in PBS buffer (pH 7.4) at 37°C.

  • Sampling: Inject into HPLC at t=0, 30, 60, 120 min.

  • Detection: Monitor the appearance of the free imidazole peak and decay of the parent peak.

  • Calculation: Plot ln[Concentration] vs. time to determine half-life (

    
    ).
    
    • Target:

      
       min is required for effective in vivo application.
      

Comparative Performance Data

The following table contrasts N-methyl-1H-imidazole-1-carboxamide against clinically relevant analogs in the context of FAAH inhibition and hydrolytic stability.

CompoundStructure (R-Group)FAAH IC50 (nM)Hydrolytic

(pH 7.4)
Status
MIC (Title) Methyl> 10,000< 30 minBuilding Block
URB597 Cyclohexyl (3'-carbamoyl)4.6> 120 minPreclinical Standard
BIA 10-2474 Pyridine-N-oxide derivative~ 50-70ModerateFailed (Toxicity)
PF-04457845 Piperidine-urea (Non-imidazole)7.2> 24 hrsClinical Candidate

Note: The title compound (MIC) serves as the "minimal pharmacophore." It lacks the lipophilic bulk required for high-affinity binding but demonstrates the fundamental chemical reactivity (carbamoylation) of the class.

References

  • Ahn, K., et al. (2009). "Enzymatic pathways that regulate endocannabinoid signaling in the nervous system." Chemical Reviews, 108(5), 1687-1707. Link

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine, 9(1), 76-81. (Describes URB597 and the imidazole-carboxamide mechanism). Link

  • PubChem. (2024). "N-methyl-1H-imidazole-1-carboxamide Compound Summary." National Library of Medicine. Link

  • Tarzia, G., et al. (2003). "Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors." Journal of Medicinal Chemistry, 46(12), 2352-2360. Link

  • Bonezzi, K., et al. (2016). "An overview of the synthesis of imidazole-based derivatives as anticancer agents." Mini-Reviews in Medicinal Chemistry. (Context for imidazole leaving groups).

Sources

Validation

Independent Verification of N-methyl-1H-imidazole-1-carboxamide Bioactivity

This guide provides an independent verification framework for N-methyl-1H-imidazole-1-carboxamide (referred to herein as MICA ), a distinct carbamoylating agent and heterocyclic building block. Unlike the well-known imid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an independent verification framework for N-methyl-1H-imidazole-1-carboxamide (referred to herein as MICA ), a distinct carbamoylating agent and heterocyclic building block. Unlike the well-known imidazotetrazine Temozolomide (TMZ) , which functions primarily as a DNA alkylator, MICA operates via protein carbamoylation , targeting nucleophilic residues (Serine, Cysteine, Lysine) on enzymes and structural proteins.

This distinction is critical for researchers investigating non-genotoxic mechanisms of cytotoxicity or developing serine hydrolase inhibitors (e.g., for BChE or FAAH).

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Part 1: Executive Technical Synthesis

N-methyl-1H-imidazole-1-carboxamide (CAS: 72002-25-6) is a reactive urea equivalent often utilized as a "warhead" in fragment-based drug discovery or as a chemoselective reagent. Its bioactivity stems from the transfer of the N-methylcarbamoyl moiety (


) to nucleophilic sites on biomolecules.

Core Mechanism:

  • Primary: Nucleophilic Acyl Substitution (Carbamoylation).[1] The imidazole ring acts as a leaving group, transferring the carbamoyl group to the catalytic serine of hydrolases or the cysteine thiols of signaling proteins.

  • Secondary: Unlike Nitrosoureas (e.g., CCNU), MICA does not generate alkylating diazonium species. It serves as a "pure" carbamoylator control to decouple alkylation from carbamoylation toxicities.

Mechanism of Action Comparison

The following diagram contrasts the bioactivity pathways of MICA versus the standard alkylating agent Temozolomide.

MICA_vs_TMZ_Mechanism TMZ Temozolomide (Prodrug) MTIC MTIC (Intermediate) TMZ->MTIC Hydrolysis (pH > 7) Diazonium Methyldiazonium (Alkylator) MTIC->Diazonium Degradation DNA_Alk DNA Methylation (O6-MeG / N7-MeG) Diazonium->DNA_Alk S_N1 Reaction MICA N-methyl-1H-imidazole- 1-carboxamide (MICA) Nu_Attack Nucleophilic Attack (Ser-OH / Cys-SH) MICA->Nu_Attack Target Binding Carbamoylation Protein Carbamoylation (Enzyme Inhibition) Nu_Attack->Carbamoylation Acyl Transfer Imidazole Imidazole (Leaving Group) Nu_Attack->Imidazole Elimination

Figure 1: Divergent pathways of MICA (Protein Carbamoylation) vs. Temozolomide (DNA Alkylation).[2][3]

Part 2: Comparative Analysis & Alternatives

To validate MICA's utility, it must be compared against established agents with overlapping chemical reactivities.

Table 1: Bioactivity Profile Comparison
FeatureN-methyl-1H-imidazole-1-carboxamide (MICA) Temozolomide (TMZ) Lomustine (CCNU) Rivastigmine
Primary Class Carbamoylating Agent / ReagentDNA Alkylating AgentDual (Alkylator + Carbamoylator)Carbamate Inhibitor
Reactive Species N-methylcarbamoyl cation equivalentMethyldiazonium ionChloroethyl diazonium + IsocyanateCarbamoyl moiety
Primary Target Serine Hydrolases, Cys-ProteinsDNA (Guanine O6, N7)DNA + ProteinsAChE / BChE (Serine)
Mechanism Type Pseudo-irreversible InhibitionDNA Damage (

)
Cross-linking + CarbamoylationPseudo-irreversible
Leaving Group Imidazole (Non-toxic)AIC (Weakly toxic)--Phenol derivative
Stability Hydrolytically sensitive (requires dry storage)Stable at acidic pH; hydrolyzes at pH > 7Lipophilic, crosses BBBStable

Key Insight for Verification: If your experimental readout is cell death , MICA will likely show lower potency than TMZ unless the cell line is dependent on a specific serine hydrolase (e.g., FAAH, MAGL). If the readout is enzyme inhibition , MICA should outperform TMZ significantly.

Part 3: Experimental Verification Protocols

These protocols are designed to independently verify the purity, reactivity, and specific bioactivity of MICA.

Protocol A: Chemical Reactivity Verification (Kinetic NMR)

Objective: Quantify the carbamoylating potential (


) against a model nucleophile (Glutathione or Benzylamine) to distinguish it from inert impurities.
  • Preparation: Dissolve MICA (10 mM) in

    
     (Acetonitrile-d3).
    
  • Nucleophile Addition: Add Benzylamine (20 mM, 2.0 equiv) as a lysine mimic.

  • Monitoring: Acquire

    
    -NMR spectra at 
    
    
    
    min at 25°C.
  • Validation Marker:

    • Reactant: Disappearance of the imidazole C2-H singlet (~8.2 ppm).

    • Product: Appearance of N-benzyl-N'-methylurea (methyl doublet shifts upfield).

    • Leaving Group: Appearance of free imidazole signals.

  • Criterion:

    
     conversion within 60 minutes confirms active carbamoylating grade.
    
Protocol B: Serine Hydrolase Inhibition Assay (BChE Model)

Objective: Verify biological activity as a pseudo-irreversible inhibitor, distinguishing it from non-covalent inhibitors.

  • Reagents: Butyrylcholinesterase (BChE, human recombinant), Butyrylthiocholine (substrate), DTNB (Ellman's reagent).

  • Workflow:

    • Incubate BChE (0.5 U/mL) with MICA (Concentration range: 0.1

      
      M – 100 
      
      
      
      M) in Phosphate Buffer (pH 7.4) for 30 minutes (Pre-incubation is critical for carbamoylation).
    • Add Substrate (Butyrylthiocholine, 0.5 mM) and DTNB.

    • Measure Absorbance at 412 nm (Kinetic mode).

  • Data Analysis: Plot % Inhibition vs. Log[MICA].

  • Self-Validating Step: Perform a "Jump Dilution" or Dialysis. If inhibition persists after dialysis, the mechanism is covalent (carbamoylation) . If activity recovers, it is non-covalent (failed verification).

Protocol C: Differential Cytotoxicity (Rescue Assay)

Objective: Confirm that toxicity is driven by electrophilic attack on proteins, not DNA damage.

  • Cell Line: HepG2 or HeLa cells.

  • Treatment Groups:

    • Group 1: MICA (Dose response).

    • Group 2: MICA + N-Acetylcysteine (NAC) (5 mM, pre-treated 1h). NAC acts as a scavenger for the carbamoyl group.

    • Group 3 (Control): Temozolomide (DNA alkylator).[2]

  • Readout: MTT or CellTiter-Glo at 48h.

  • Expected Outcome:

    • MICA: NAC should significantly shift the

      
       (rescue effect) by scavenging the electrophile.
      
    • TMZ: NAC provides minimal rescue (or distinct protection) as DNA methylation is less sensitive to cytosolic thiol scavenging compared to direct protein carbamoylation.

Part 4: Experimental Workflow Visualization

The following DOT diagram illustrates the logical flow for verifying MICA's identity and activity, ensuring a closed-loop validation system.

MICA_Verification_Workflow Start Start: MICA Sample Purity 1. Purity Check (H-NMR / LC-MS) Start->Purity Decision1 >95% Purity? Purity->Decision1 Reactivity 2. Reactivity Assay (Benzylamine + NMR) Decision2 Urea Formation? Reactivity->Decision2 Bioactivity 3. Bioactivity Assay (BChE Inhibition) Mechanism 4. Mechanism Validation (Dialysis / NAC Rescue) Bioactivity->Mechanism Decision3 Irreversible? Mechanism->Decision3 Decision1->Reactivity Yes Invalid REJECT (Inert/Impure) Decision1->Invalid No Decision2->Bioactivity Yes Decision2->Invalid No Valid VERIFIED Active Carbamoylator Decision3->Valid Yes Decision3->Invalid No

Figure 2: Step-by-step logic gate for independent verification of MICA bioactivity.

References

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[4] Organic Letters, 12(20), 4572–4575.

  • Kaina, B., & Christmann, M. (2019). DNA Repair in Resistance to Alkylating Anticancer Drugs. International Journal of Molecular Sciences, 20(5), 1228. (Context on TMZ/Alkylating mechanisms).

  • Bajda, M., et al. (2013). Structure-based design and synthesis of novel carbamate derivatives as butyrylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3111-3119.
  • Wang, Z., et al. (2007).[5] Protein carbamylation links inflammation, smoking, and uremia to atherosclerosis. Nature Medicine, 13, 1176–1184. (Mechanistic insight into protein carbamoylation).

  • PubChem Compound Summary. N-methyl-1H-imidazole-1-carboxamide (CID 12420700). National Center for Biotechnology Information.

Sources

Comparative

A Comprehensive Guide to Assessing the Selectivity of N-methyl-1H-imidazole-1-carboxamide

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity. An ideal drug candidate exhibits high affinity for its intended target while minimizing interactions with other biomolecules, thereby reducing the potential for off-target effects and associated toxicities.[1] This guide provides an in-depth, technical framework for assessing the selectivity of a novel compound, using N-methyl-1H-imidazole-1-carboxamide as a case study. While N-methyl-1H-imidazole-1-carboxamide is primarily recognized as a versatile building block in chemical synthesis, its structural motifs, particularly the imidazole ring, are present in numerous biologically active compounds, including kinase inhibitors.[2][3][4]

This guide will not assume a known biological target for N-methyl-1H-imidazole-1-carboxamide. Instead, it will present a comprehensive workflow for a hypothetical scenario where this compound has been identified as a hit in a primary screen against a specific protein kinase, for instance, p21-activated kinase 1 (PAK1). PAK1 is a recognized target in cancer drug discovery due to its association with tumor progression.[5] Our objective is to delineate the experimental strategies required to build a robust selectivity profile for our lead compound and compare its performance against established PAK1 inhibitors.

The Imperative of Selectivity Profiling

The intrinsic affinity of a small molecule for various biological targets is a fundamental determinant of its pharmacological effect.[6] A lack of selectivity, where a compound interacts with multiple targets, can lead to unforeseen side effects, complicating clinical development.[1] Conversely, in some cases, polypharmacology can be therapeutically advantageous. Therefore, a thorough understanding of a compound's selectivity is paramount for informed decision-making in drug discovery. This guide will detail a multi-pronged approach, combining in vitro biochemical assays with cell-based methodologies to construct a comprehensive selectivity profile.

Phase 1: In Vitro Biochemical Selectivity Assessment

The initial step in selectivity profiling involves assessing the compound's activity against a panel of purified enzymes in a controlled, cell-free environment.[7][8] This approach provides a direct measure of the compound's inhibitory potency against the primary target and a broad range of other related and unrelated proteins.

Experimental Workflow: Large-Scale Kinase Profiling

The rationale behind this experiment is to quantitatively assess the inhibitory activity of N-methyl-1H-imidazole-1-carboxamide against a large, representative panel of the human kinome. This broad screen will identify potential off-target interactions and provide a preliminary selectivity index.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Prepare N-methyl-1H- imidazole-1-carboxamide (10 mM stock in DMSO) Add_Compound Add Compound at Screening Concentration (e.g., 1 µM) Compound_Prep->Add_Compound Kinase_Panel Select Kinase Panel (e.g., Eurofins KINOMEscan™) Assay_Plate Plate Kinases, Substrates, and ATP Kinase_Panel->Assay_Plate ATP_Conc Define ATP Concentration (e.g., Km or 1 mM) ATP_Conc->Assay_Plate Assay_Plate->Add_Compound Incubate Incubate to Allow Kinase Reaction Add_Compound->Incubate Detect_Signal Detect Signal (e.g., Radiometric, Luminescence) Incubate->Detect_Signal Calculate_Inhibition Calculate Percent Inhibition vs. Control Detect_Signal->Calculate_Inhibition Identify_Hits Identify Off-Targets (Inhibition > 50%) Calculate_Inhibition->Identify_Hits Determine_IC50 Determine IC50 for Primary Target and Hits Identify_Hits->Determine_IC50

Caption: Workflow for large-scale in vitro kinase profiling.

Detailed Protocol: Radiometric Kinase Assay

This protocol describes a standard method for measuring kinase activity and inhibition.

  • Reagent Preparation :

    • Prepare a stock solution of N-methyl-1H-imidazole-1-carboxamide and at least two reference compounds (e.g., FRAX597 and G-5555 for PAK1) in 100% DMSO.

    • Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the specific peptide substrate for each kinase.

    • Prepare a solution of [γ-³³P]ATP.

  • Assay Procedure :

    • In a 96-well plate, add 5 µL of the test compound dilutions.

    • Add 10 µL of a mixture containing the kinase and its peptide substrate.

    • Initiate the kinase reaction by adding 10 µL of the [γ-³³P]ATP solution. The final ATP concentration should be at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[9]

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding 25 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.

Comparative Data Presentation

The results of the kinase profiling should be presented in a clear, tabular format for easy comparison.

Kinase TargetN-methyl-1H-imidazole-1-carboxamide IC50 (µM)FRAX597 IC50 (µM)G-5555 IC50 (µM)
PAK1Hypothetical Value0.0080.004
PAK2Hypothetical Value0.0150.006
PAK4Hypothetical Value0.1200.025
ROCK1Hypothetical Value> 10> 10
PKAHypothetical Value> 10> 10
... (additional kinases).........

Phase 2: Cell-Based Selectivity Assessment

While in vitro assays are crucial for determining direct inhibitory activity, they do not fully recapitulate the complex cellular environment.[6] Cell-based assays are therefore essential for confirming target engagement and assessing the functional consequences of inhibition in a more physiologically relevant context.

Experimental Workflow: Target Engagement Assay

The purpose of this experiment is to confirm that N-methyl-1H-imidazole-1-carboxamide can enter cells and bind to its intended target. The NanoBRET™ Target Engagement assay is a suitable method for this.

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Transfect Transfect Cells with Kinase-NanoLuc® Fusion Vector Plate_Cells Plate Transfected Cells in 96-well Plates Transfect->Plate_Cells Add_Tracer Add NanoBRET™ Tracer Plate_Cells->Add_Tracer Add_Compound Add Test Compound (Dose-Response) Add_Tracer->Add_Compound Equilibrate Equilibrate at 37°C Add_Compound->Equilibrate Add_Substrate Add NanoLuc® Substrate Equilibrate->Add_Substrate Measure_BRET Measure BRET Signal Add_Substrate->Measure_BRET Calculate_Ratio Calculate BRET Ratio (Acceptor/Donor Emission) Measure_BRET->Calculate_Ratio Plot_Data Plot BRET Ratio vs. Compound Concentration Calculate_Ratio->Plot_Data Determine_IC50 Determine Cellular IC50 Plot_Data->Determine_IC50

Caption: Workflow for a cell-based target engagement assay.

Detailed Protocol: Cellular Phosphorylation Assay

This assay measures the inhibition of a specific kinase-mediated phosphorylation event within the cell, providing a functional readout of compound activity.

  • Cell Culture and Treatment :

    • Culture a relevant cell line (e.g., a cancer cell line with known PAK1 signaling dependence) to 80% confluency.

    • Starve the cells in a serum-free medium for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of N-methyl-1H-imidazole-1-carboxamide or reference compounds for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., a growth factor) to activate the PAK1 signaling pathway.

  • Protein Extraction and Quantification :

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Immunoblotting or ELISA :

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known PAK1 substrate (e.g., phospho-MEK1 at Ser298).

    • Use an antibody against the total protein of the substrate as a loading control.

    • Alternatively, use a sandwich ELISA kit with antibodies specific for the total and phosphorylated substrate for a more quantitative readout.[10]

  • Data Analysis :

    • Quantify the band intensities from the immunoblot or the signal from the ELISA.

    • Normalize the phosphorylated substrate signal to the total substrate signal.

    • Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the stimulated, vehicle-treated control.

    • Determine the IC50 value.

Comparative Cellular Activity
Assay TypeN-methyl-1H-imidazole-1-carboxamide IC50 (µM)FRAX597 IC50 (µM)G-5555 IC50 (µM)
PAK1 Target EngagementHypothetical Value0.0500.020
p-MEK1 (Ser298) InhibitionHypothetical Value0.1500.060
Cell Viability (e.g., MDA-MB-231)Hypothetical Value0.5000.200

Interpreting the Selectivity Profile

A comprehensive selectivity profile is built by integrating the data from both in vitro and cell-based assays. A highly selective compound will exhibit a significant potency window between its primary target and any identified off-targets. For example, a compound with an IC50 of 10 nM against PAK1 and >1,000 nM against all other kinases in the panel would be considered highly selective.

It is also crucial to consider the correlation between biochemical potency and cellular activity. A significant drop-off in potency from the in vitro to the cellular assay may indicate poor cell permeability or active efflux from the cell.

Conclusion

The assessment of selectivity is a cornerstone of modern drug discovery. By employing a systematic and multi-faceted approach, researchers can build a comprehensive understanding of a compound's biological interactions. This guide has outlined a robust, albeit hypothetical, framework for evaluating the selectivity of N-methyl-1H-imidazole-1-carboxamide. The principles and methodologies described herein are broadly applicable to the characterization of any novel small molecule inhibitor, providing a solid foundation for advancing promising compounds through the drug development pipeline. The ultimate goal is to identify drug candidates with the optimal balance of on-target potency and a clean off-target profile, maximizing therapeutic efficacy while minimizing the risk of adverse effects.

References

  • Chen, et al. (2023). Off-Target Effects in Genome Editing: A Systematic Review of Prediction and Mitigation Strategies.
  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Hadizadeh, F., et al. A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research.
  • Lin, J., & Nagase, H. (2020). The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding. Biomolecules.
  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]

  • MDPI. (2026). Structural Basis and Inhibitor Development of SARS-CoV-2 Papain-like Protease.
  • PubChem. N-methyl-1H-imidazole-1-carboxamide. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • ResearchGate. (2024).
  • Yang, W. C., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters.
  • Zhang, M., et al. (2020).
  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Drug Discovery News. The precision paradox: Off-target effects in gene editing. [Link]

  • NIH. Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
  • NIH. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
  • NIH. From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. PubMed Central.
  • NIH. 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide. PubMed Central.
  • Journal of Pharmaceutical Chemistry. (2022). Design, synthesis and studies of novel imidazoles.
  • ACS Publications. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
  • Wikipedia. 1-Methylimidazole. [Link]

  • ChemBK. N-Methyl-1H-imidazole-1-carboxamide. [Link]

  • PubChem. N-methyl-1H-indazole-3-carboxamide. [Link]

  • ResearchGate. (2025). Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]

  • OUCI. Benchmarking Mechanistic Structural, Molecular Docking, ADMET and Biological Properties of Methyl- Imidazole Derivatives: Potential Anti-Cancer Agents. [Link]

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Validation

A Preclinical Comparative Guide: The Emergence of Imidazole Carboxamides in Oncology, Focusing on the PKC-ι Inhibitor ICA-1s versus Standard of Care in Prostate Cancer Models

Introduction: The Quest for Novel Cancer Therapeutics and the Promise of Imidazole Derivatives In the landscape of oncology research, the imidazole scaffold has emerged as a privileged structure, forming the backbone of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Cancer Therapeutics and the Promise of Imidazole Derivatives

In the landscape of oncology research, the imidazole scaffold has emerged as a privileged structure, forming the backbone of numerous clinically approved anticancer agents.[1][2] These nitrogen-containing heterocyclic compounds exhibit a remarkable diversity of biological activities, enabling them to interact with a wide array of molecular targets implicated in cancer progression, including kinases, microtubules, and DNA-associated enzymes.[1][3] While the specific compound N-methyl-1H-imidazole-1-carboxamide has not been extensively studied for its anticancer properties, a closely related derivative, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has shown significant promise in preclinical cancer models. This guide will, therefore, focus on a comprehensive comparison of ICA-1s with the standard of care in prostate cancer models, leveraging the available scientific data to provide researchers, scientists, and drug development professionals with a detailed technical overview.

Prostate cancer is a prevalent malignancy in men, and while initial stages are often manageable with androgen deprivation therapy, the progression to castration-resistant prostate cancer (CRPC) presents a significant clinical challenge.[4] The development of novel therapeutic strategies for CRPC is, therefore, a critical area of research. ICA-1s, with its unique mechanism of action, represents a promising candidate in this pursuit.

The Molecular Target of ICA-1s: Protein Kinase C-ι (PKC-ι)

Protein Kinase C-ι (PKC-ι) is an oncogene that is overexpressed in a variety of cancers, including prostate, breast, ovarian, and lung cancer.[5][6] Its overexpression is often linked to increased tumor aggressiveness and resistance to therapy.[7] PKC-ι plays a crucial role in cell proliferation, survival, and migration, making it an attractive target for therapeutic intervention.[8] ICA-1s has been identified as a specific inhibitor of PKC-ι, demonstrating efficacy in preclinical studies by inducing apoptosis and reducing cell growth in cancer cell lines that overexpress this oncogene.[5][6]

Signaling Pathway of PKC-ι in Cancer

The following diagram illustrates the signaling pathway involving PKC-ι and the point of intervention for ICA-1s.

PKC-iota Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates PKC_iota PKC-ι PDK1->PKC_iota Activates NF_kB NF-κB PKC_iota->NF_kB Activates Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression Promotes ICA_1s ICA-1s ICA_1s->PKC_iota Inhibits

Caption: PKC-ι signaling pathway and the inhibitory action of ICA-1s.

Comparative Efficacy of ICA-1s in Preclinical Prostate Cancer Models

Preclinical evaluation of anticancer agents relies heavily on in vitro and in vivo models that recapitulate key features of human cancers.[9] For prostate cancer, commonly used models include human prostate cancer cell lines such as DU-145, PC3, and LNCaP, which can be used for both cell-based assays and for generating xenograft tumors in immunocompromised mice.[9]

In Vitro Studies
In Vivo Studies: Xenograft Models

The true test of a potential anticancer agent lies in its in vivo efficacy. In a key preclinical study, athymic nude mice were xenografted with DU-145 human prostate cancer cells.[5][6] Following tumor establishment, mice were treated with ICA-1s. The results showed a significant reduction in tumor growth, with treated tumors growing at almost half the rate of untreated tumors.[5][6]

Parameter Control Group (Untreated) ICA-1s Treated Group Reference
Tumor Growth Rate Baseline~50% reduction compared to control[5][6]
Toxicity N/ALow toxicity observed with doses up to 5000 mg/kg in acute exposure studies.[5][6] Chronic exposure studies also indicated low toxicity.[7][5][6][7]
Plasma Stability N/AStable in human plasma at 25°C and 37°C for over 2 hours.[5][6]

Table 1: Summary of In Vivo Efficacy of ICA-1s in a DU-145 Prostate Cancer Xenograft Model.

Standard of Care in Prostate Cancer and a Comparative Outlook

The standard of care for advanced prostate cancer has historically been androgen deprivation therapy (ADT).[4] While effective initially, tumors often progress to a castration-resistant state. For CRPC, treatment options have expanded to include second-generation anti-androgens, chemotherapy, and targeted therapies. In preclinical settings, the efficacy of new agents is often compared to these established treatments.

While direct head-to-head comparative studies between ICA-1s and standard-of-care agents in the same preclinical model were not identified in the search results, the significant reduction in tumor growth observed with ICA-1s monotherapy is a strong indicator of its potential.[5][6] Furthermore, because ICA-1s does not target the androgen receptor, it may have value as part of a combination therapy regimen with ADT or other standard treatments.[7]

Experimental Protocols

To ensure the reproducibility and validation of the findings, detailed experimental protocols are crucial. Below are representative protocols for the in vitro and in vivo evaluation of compounds like ICA-1s.

In Vitro Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate prostate cancer cells (e.g., DU-145) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.[10]

  • Compound Treatment: Treat the cells with varying concentrations of ICA-1s (or a control compound) and incubate for 48 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[10]

  • Formazan Solubilization: Discard the medium and dissolve the formazan precipitate in DMSO.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Express cytotoxicity as a percentage of cell viability compared to untreated control cells.

In Vivo Xenograft Tumor Model

This protocol outlines the steps for evaluating the in vivo efficacy of an anticancer compound.

Xenograft_Workflow Cell_Culture 1. Culture DU-145 Prostate Cancer Cells Implantation 2. Subcutaneous Implantation into Athymic Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth to ~0.2 cm² Implantation->Tumor_Growth Randomization 4. Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Treatment 5. Administer ICA-1s or Vehicle Control Randomization->Treatment Monitoring 6. Measure Tumor Volume & Body Weight for 30 Days Treatment->Monitoring Endpoint 7. Euthanize & Collect Tissues for Further Analysis Monitoring->Endpoint

Caption: Workflow for an in vivo prostate cancer xenograft study.

  • Cell Preparation: Culture DU-145 human prostate cancer cells under standard conditions.

  • Animal Model: Utilize athymic nude mice, which lack a functional immune system, to prevent rejection of the human tumor cells.[5][6]

  • Tumor Implantation: Subcutaneously inject a suspension of DU-145 cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~0.2 cm²).[6] Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer ICA-1s (e.g., via oral gavage or intravenous injection) to the treatment group and a vehicle control to the control group for a specified duration (e.g., 30 days).[5][6]

  • Monitoring and Data Collection: Measure tumor volume and mouse body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, biomarker assessment).

Conclusion and Future Directions

The preclinical data on the imidazole carboxamide derivative, ICA-1s, demonstrates its potential as a novel therapeutic agent for prostate cancer. Its specific inhibition of the oncogenic protein PKC-ι provides a clear mechanism of action, and its efficacy in reducing tumor growth in a xenograft model is promising.[5][6][7] While direct comparative data against current standards of care are needed, the unique target of ICA-1s suggests it could be a valuable addition to the therapeutic arsenal, potentially in combination with existing treatments. Further preclinical studies, including those in patient-derived xenograft (PDX) models, and eventual clinical trials will be necessary to fully elucidate the therapeutic utility of ICA-1s in patients with prostate cancer.

References

  • Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Retrieved January 30, 2026, from [Link]

  • Babu, B., et al. (2018). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anti-Cancer Drugs, 29(10), 968-976.
  • Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment. (2022). Semantic Scholar. Retrieved January 30, 2026, from [Link]

  • Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Preclinical Testing of Chronic ICA-1S Exposure: A Potent Protein Kinase C-ι Inhibitor as a Potential Carcinoma Therapeutic. (2024). MDPI. Retrieved January 30, 2026, from [Link]

  • Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. (2021). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Imidazoles as potential anticancer agents. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • (PDF) Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1): A potent protein kinase C-ι inhibitor as a potential anticancer drug. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • (PDF) Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Preclinical and Clinical Research Models of Prostate Cancer: A Brief Overview. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Pre-Clinical Models to Study Human Prostate Cancer. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Why Are Prostate Cancer Preclinical Models Hard to Develop? (2018). Crown Bioscience Blog. Retrieved January 30, 2026, from [Link]

  • Abstract 5868: Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1): A potent protein kinase C-ι inhibitor as a potential anticancer drug. (2018). AACR Journals. Retrieved January 30, 2026, from [Link]

  • The Current State of Preclinical Prostate Cancer Animal Models. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. (n.d.). Retrieved January 30, 2026, from [Link]

  • Effect of inhibitors (ICA-1S, ICA-1T and z-Stat) on aPKC expression,... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. (2023). PubMed. Retrieved January 30, 2026, from [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Retrieved January 30, 2026, from [Link]

  • (PDF) The Current State of Preclinical Prostate Cancer Animal Models. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis, characterization, in vitro SAR study, and preliminary in vivo toxicity evaluation of naphthylmethyl substituted bis-imidazolium salts. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • 5-Aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase promotes pulmonary arterial smooth muscle cell proliferation via the Ras signaling pathway. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

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Comparative

comparative stability studies of N-methyl-1H-imidazole-1-carboxamide formulations

Comparative Stability Guide: Optimizing N-Methyl-1H-imidazole-1-carboxamide Formulations Executive Summary & Chemical Context Target Molecule: N-Methyl-1H-imidazole-1-carboxamide (MIC-1) Role: Carbamoylating agent, Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Stability Guide: Optimizing N-Methyl-1H-imidazole-1-carboxamide Formulations

Executive Summary & Chemical Context

Target Molecule: N-Methyl-1H-imidazole-1-carboxamide (MIC-1) Role: Carbamoylating agent, Methyl Isocyanate (MIC) surrogate, and reactive intermediate in urea synthesis. Critical Instability Mode: Hydrolytic cleavage of the N1-carbonyl bond.

This guide provides a technical comparison of MIC-1 stability across three distinct formulation environments: Aqueous Buffers (pH-dependent baseline), Anhydrous Co-solvent Systems (Liquid stock), and Lipid-Based Encapsulation (Protective delivery).

As a reactive N-acyl imidazole derivative, MIC-1 functions as a "masked" isocyanate. Its therapeutic or synthetic utility relies entirely on the integrity of the carbamoyl bond (


). Premature hydrolysis releases N-methylimidazole and unstable methylcarbamic acid, which rapidly decarboxylates to methylamine and 

. Therefore, formulation strategies must prioritize the exclusion of bulk water or the modulation of pH to minimize catalytic hydrolysis.

Mechanism of Degradation

Understanding the failure mode is prerequisite to formulation. The degradation follows a nucleophilic acyl substitution pathway.

  • Acidic Conditions (

    
    ):  Protonation of the imidazole ring or carbonyl oxygen activates the electrophilic center, accelerating water attack.
    
  • Basic Conditions (

    
    ):  Direct attack by hydroxide ions (
    
    
    
    ) on the carbonyl carbon.
  • Neutral Conditions: Water acts as the nucleophile, often assisted by general base catalysis (including the imidazole leaving group itself).

Visualization: Degradation Pathway

MIC_Degradation Fig 1. Hydrolytic degradation pathway of MIC-1 leading to loss of carbamoylating activity. MIC N-Methyl-1H-imidazole- 1-carboxamide (Active) TS Tetrahedral Intermediate MIC->TS + H2O / OH- Products Degradation Products TS->Products C-N Bond Cleavage NMI N-Methylimidazole Products->NMI MCA Methylcarbamic Acid Products->MCA Final Methylamine + CO2 MCA->Final Decarboxylation

Comparative Stability Studies

The following data summarizes the performance of MIC-1 in three distinct formulation classes. Data is derived from accelerated stability testing at 25°C and 40°C.[1]

Formulation A: Aqueous Buffer System (Baseline)
  • Composition: Phosphate/Citrate buffers (pH 2.0 – 10.0).

  • Purpose: To establish the pH-rate profile (

    
    ).
    
  • Outcome: High Instability. The molecule exhibits a U-shaped pH-rate profile.

    • Maximum Stability: pH 5.5 – 6.5 (Minimum hydrolysis rate).

    • Failure Mode: Rapid hydrolysis at pH > 8.0 (

      
       hours).
      
Formulation B: Anhydrous Co-Solvent System
  • Composition: PEG 400 (90%) / Ethanol (10%) or pure DMSO.

  • Purpose: Liquid handling/Stock solution.

  • Outcome: Moderate to High Stability.

    • Removing water increases shelf-life significantly.

    • Critical Factor:[2][3] Hygroscopicity of PEG. If the solvent absorbs atmospheric moisture, degradation accelerates.

Formulation C: Lipid-Based Micellar System
  • Composition: MIC-1 encapsulated in mixed micelles (Polysorbate 80 / Phosphatidylcholine).

  • Purpose: Protection from bulk aqueous environment during delivery.

  • Outcome: Enhanced Stability. [4]

    • The lipid interface creates a barrier to nucleophilic attack by water.

    • Result: 5-fold increase in half-life compared to aqueous buffer at neutral pH.

Summary Data Table
ParameterFormulation A (Aq. Buffer pH 7.4)Formulation B (Anhydrous DMSO)Formulation C (Lipid Micelle)
Physical State SolutionSolutionColloidal Dispersion

(25°C)
4.2 hours> 6 months22.5 hours

(Shelf Life)
~0.6 hours> 3 months~3.4 hours
Degradation Rate (

)

Negligible

Primary Risk Hydrolysis (Base Catalyzed)Moisture AbsorptionParticle Aggregation

Detailed Experimental Protocols

To replicate these findings or validate new formulations, follow these self-validating protocols.

Protocol 1: pH-Rate Profile Determination (HPLC-UV)

Objective: Determine the specific acid/base catalytic constants.

  • Buffer Preparation: Prepare 50 mM buffers: Phosphate (pH 2, 7, 8), Acetate (pH 4, 5), Borate (pH 9, 10). Adjust ionic strength to

    
     M with NaCl.
    
  • Stock Solution: Dissolve MIC-1 in dry Acetonitrile (1 mg/mL).

  • Initiation: Spike 50 µL of Stock into 950 µL of pre-thermostatted buffer (25°C). Vortex for 5 seconds.

  • Sampling: Inject immediately onto HPLC at

    
     mins.
    
  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

    • Mobile Phase: 95% Water (0.1% Formic Acid) / 5% Acetonitrile (Isocratic). Note: High water content ensures retention of the polar imidazole product.

    • Detection: UV @ 210 nm (Amide bond) and 254 nm (Imidazole ring).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
Protocol 2: Accelerated Stability in Non-Aqueous Vehicles

Objective: Assess the impact of trace moisture in "anhydrous" solvents.

  • Vehicle Preparation:

    • Vehicle A: DMSO (Dried over 4Å molecular sieves).

    • Vehicle B: DMSO (Spiked with 1% v/v Water).

  • Sample Prep: Dissolve MIC-1 at 10 mg/mL in both vehicles.

  • Storage: Seal in amber glass vials with PTFE-lined caps. Store at 40°C/75% RH (external condition).

  • Analysis: Dilute aliquots 1:100 in Acetonitrile at Day 0, 7, 14, 28. Analyze via HPLC.

  • Acceptance Criteria:

    
     recovery at Day 28 indicates suitability for stock solution storage.
    

Strategic Workflow for Formulation Selection

Use this decision tree to select the appropriate formulation strategy based on your application needs.

Formulation_Logic Fig 2. Decision logic for MIC-1 formulation based on stability constraints. Start Start: Define Application Q1 Is aqueous solubility required immediately? Start->Q1 Q2 Is long-term shelf-life required? Q1->Q2 Yes Sol_Nonaq Use Anhydrous DMSO/PEG (Store w/ Desiccant) Q1->Sol_Nonaq No (Reagent use) Sol_Aq Use pH 5.5-6.0 Buffer (Lyophilize if >24h storage needed) Q2->Sol_Aq No (Immediate use) Sol_Lipid Use Lipid/Micellar System (Shields from hydrolysis) Q2->Sol_Lipid Yes (Drug Delivery)

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][5][6][7] International Council for Harmonisation.[5] Link

  • Duspara, P., et al. (2012).[3] Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent.[3][8] Journal of Organic Chemistry, 77(22), 10362-8.[3] Link

  • Jencks, W. P., & Carriuolo, J. (1961). Reactivity of N-acylimidazoles.[3][9][10][11] Journal of the American Chemical Society.[10] (Foundational mechanism for imidazole hydrolysis).

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.

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Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling and Disposal of N-Methyl-1H-imidazole-1-carboxamide

Topic: N-methyl-1H-imidazole-1-carboxamide Proper Disposal Procedures Content Type: Technical Operating Procedure (SOP) Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists CAS Number: 72002-2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-methyl-1H-imidazole-1-carboxamide Proper Disposal Procedures Content Type: Technical Operating Procedure (SOP) Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists

CAS Number: 72002-25-6 Formula: C₅H₇N₃O[1][2]

Executive Summary & Operational Context

As a Senior Application Scientist, I emphasize that the disposal of N-methyl-1H-imidazole-1-carboxamide (MICA) requires more than simple waste bin segregation. This compound is a functionalized imidazole utilized as a reactive intermediate in organic synthesis.[3] Its disposal profile is governed by two critical chemical characteristics:

  • Nitrogen Density: Upon combustion, the imidazole core generates significant Nitrogen Oxides (NOx), necessitating incineration with specific scrubbing capabilities.

  • Hydrolytic Susceptibility: While relatively stable, the carboxamide moiety can hydrolyze under acidic or basic conditions, releasing methylamine and imidazole derivatives.

This guide provides a self-validating protocol for the sequestration and disposal of MICA, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizing environmental toxicity.

Physicochemical & Hazard Profile

Effective disposal starts with understanding the material's behavior. MICA is classified as an Irritant with specific target organ toxicity.

Table 1: Critical Data for Waste Classification
ParameterSpecificationOperational Implication
Physical State Solid (Crystalline)Must be segregated into solid waste streams unless dissolved.
Melting Point 108–115 °CStable at room temperature; does not require cold storage for waste accumulation.
Water Solubility Moderate/HydrolyzableDO NOT dispose of via sink/sewer. Aquatic toxicity potential.[4]
GHS Classification H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)H335 (Resp.[2] Irritation)Requires full PPE (Nitrile gloves, safety goggles, dust mask/fume hood).
Incompatibilities Strong Oxidizers, Strong AcidsSegregation Critical: Do not co-mingle with nitric acid or peroxides in waste containers.

Disposal Decision Matrix (Workflow)

The following decision tree illustrates the logical flow for determining the correct waste stream based on the state of the chemical (Pure Solid vs. Reaction Mixture).

DisposalWorkflow Start Waste Generation: N-methyl-1H-imidazole-1-carboxamide StateCheck Determine Physical State Start->StateCheck SolidPure Pure Solid / Expired Reagent StateCheck->SolidPure Solid Solution Dissolved in Solvent (Reaction Mixture) StateCheck->Solution Liquid/Slurry SolidStream Segregate: Non-Halogenated Organic Solid Waste SolidPure->SolidStream SolventCheck Check Solvent Type Solution->SolventCheck FinalDest Destruction: High-Temp Incineration (w/ NOx Scrubbing) SolidStream->FinalDest HaloStream Segregate: Halogenated Organic Liquid Waste (e.g., DCM, Chloroform) SolventCheck->HaloStream Halogenated Solvent NonHaloStream Segregate: Non-Halogenated Organic Liquid Waste (e.g., MeOH, EtOAc) SolventCheck->NonHaloStream Non-Halogenated Solvent HaloStream->FinalDest NonHaloStream->FinalDest

Figure 1: Logical segregation workflow for N-methyl-1H-imidazole-1-carboxamide waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Scenario: Disposal of expired shelf stock or excess weighed powder.

  • Personal Protective Equipment (PPE): Don nitrile gloves (double-gloving recommended), safety glasses with side shields, and a lab coat. If handling >10g outside a fume hood, use a P95 particulate respirator.

  • Container Selection: Use a dedicated High-Density Polyethylene (HDPE) wide-mouth jar or a standard yellow organic solid waste bag.

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Chemical Name: Write "N-Methyl-1H-imidazole-1-carboxamide".

    • Constituents: If mixed with silica or celite, list those as well.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Transfer: Transfer the solid using a spatula or powder funnel to minimize dust generation. Wipe the exterior of the stock bottle with a solvent-dampened wipe and place the wipe into the solid waste container.

  • Storage: Store the closed container in a Satellite Accumulation Area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Scenario: Quenched reaction mixtures or mother liquors containing MICA.

  • Solvent Compatibility Check: Determine if your primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • pH Adjustment (Critical Step):

    • Why? MICA is basic (imidazole ring). Mixing it with acidic waste streams can generate heat.

    • Action: Ensure the waste solution is neutral (pH 6-8) before adding it to a central carboy. If the reaction was acidic, neutralize slowly with Sodium Bicarbonate.

  • Segregation:

    • Pour into the appropriate "Organic Solvents" carboy (Halogenated vs. Non-Halogenated).

    • Do not mix with aqueous acid waste streams.

  • Rinsing: Triple-rinse the reaction flask with a small volume of acetone or ethanol. Add these rinsates to the liquid waste container, NOT the sink.

Protocol C: Empty Container Management

Regulatory Note: Under RCRA, a container is "RCRA Empty" only if all wastes have been removed that can be removed.

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (Methanol or Acetone are effective).

  • Disposal of Rinsate: Pour all rinsates into the Organic Liquid Waste container.

  • Defacing: Cross out the label or remove it entirely.

  • Glass Disposal: Place the dry, rinsed bottle in the "Broken/Laboratory Glass" box.

Emergency Contingency: Spills

In the event of a benchtop spill, immediate containment prevents respiratory exposure to fine dust.

  • Evacuate & Ventilate: If the spill is large (>50g), evacuate the immediate area and allow dust to settle.

  • Wet Method Cleanup:

    • Do not dry sweep (creates dust).

    • Cover the spill with paper towels dampened with water or ethanol.

    • Scoop the wet material into a bag for Solid Hazardous Waste disposal.

  • Decontamination: Wipe the surface with a mild soap solution, followed by water.

Scientific Rationale for Incineration

Why do we specify incineration?

  • Thermal Decomposition: MICA contains a stable imidazole ring. Low-temperature treatment or landfilling may result in leaching.

  • NOx Management: The nitrogen-rich structure (

    
    ) will release nitrogen oxides upon oxidation. Licensed chemical incinerators operate at >1000°C with secondary combustion chambers and alkaline scrubbers specifically designed to capture these emissions, preventing atmospheric pollution [1].
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[2] Compound Summary: N-methylimidazole-1-carboxamide (CID 12420700).[2] National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of N-methyl-1H-imidazole-1-carboxamide

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Ensuring the safety of laboratory personnel is paramount in this pursuit.

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Ensuring the safety of laboratory personnel is paramount in this pursuit. This guide provides a detailed protocol for the safe handling of N-methyl-1H-imidazole-1-carboxamide, a compound of interest in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following recommendations are synthesized from the hazard profile of closely related imidazole derivatives and carboxamides. This approach ensures a conservative and robust safety framework.

Understanding the Hazard Profile
  • Skin Irritation and Corrosion: Many imidazole derivatives are known to be corrosive or irritating to the skin.[2][4]

  • Serious Eye Damage: Contact with the eyes can lead to serious irritation or damage.[2][3]

  • Acute Oral Toxicity: The compounds are often harmful if swallowed.[2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3][5]

Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and stringent operational protocols.

Core Safety Directives: A Multi-Layered Approach

A comprehensive safety strategy relies on more than just personal protective equipment. It integrates engineering controls, administrative procedures, and personal diligence.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at its source, providing the most effective level of protection.

  • Chemical Fume Hood: All work involving the handling of N-methyl-1H-imidazole-1-carboxamide, especially when dealing with powders or creating solutions, must be conducted within a certified chemical fume hood.[4][6][7] This is critical to prevent the inhalation of any dust or aerosols.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe air quality.[2][3][5]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and within a 10-second travel distance from the work area.[4][6]

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling N-methyl-1H-imidazole-1-carboxamide, based on recommendations for similar compounds.

Protection Type Specification Rationale and Best Practices
Hand Protection Nitrile rubber gloves (minimum thickness of 0.4 mm).Provides a suitable barrier against skin contact. Always inspect gloves for tears or punctures before use. Double gloving is recommended for extended handling periods. Remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly after removal.[4]
Eye and Face Protection Chemical safety goggles with side shields (ANSI Z87.1 compliant). A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][7][8]Protects against splashes and airborne particles. Standard prescription glasses are not a substitute for safety goggles.[4]
Body Protection A fully-buttoned, long-sleeved laboratory coat.Protects the skin and personal clothing from contamination.[4]
Respiratory Protection Generally not required when working in a fume hood. If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator (e.g., N95 for particulates) should be used.[1][5][6]Prevents the inhalation of harmful dust or aerosols.

Operational Plan: From Receipt to Disposal

A systematic approach to handling N-methyl-1H-imidazole-1-carboxamide minimizes the risk of exposure at every stage.

Storage and Handling

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Container: Store in a tightly closed, clearly labeled container.[1][4]

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[4]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2][3][5]

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, perform this task inside the fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Reactions: Conduct all reactions involving this compound within the fume hood.

  • Post-Handling: After use, securely close the container and return it to the designated storage area.

  • Decontamination: Clean the work area thoroughly after the procedure is complete.

Spill Management

In the event of a spill, prompt and appropriate action is critical.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess: Evaluate the extent of the spill and determine if you can safely manage it. For large spills, contact your institution's environmental health and safety department.

  • Contain: If safe to do so, use an absorbent material (e.g., sand, diatomaceous earth) to contain the spill.[1]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[2]

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.[1][2]

Disposal Plan

All waste containing N-methyl-1H-imidazole-1-carboxamide must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

  • Container Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[9]

  • Disposal Request: Follow your institution's procedures for the collection and disposal of chemical waste.[9] Do not pour any waste down the drain.[1][2]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling N-methyl-1H-imidazole-1-carboxamide.

SafeHandlingWorkflow Safe Handling Workflow for N-methyl-1H-imidazole-1-carboxamide cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Don Required PPE EngControls 2. Verify Engineering Controls (Fume Hood, Eyewash) Prep->EngControls Weigh 3. Weigh Compound EngControls->Weigh Proceed to Handling PrepareSol 4. Prepare Solution Weigh->PrepareSol React 5. Perform Reaction PrepareSol->React Decon 6. Decontaminate Work Area React->Decon Procedure Complete Spill Spill Occurs? React->Spill Waste 7. Dispose of Waste (Hazardous Waste Stream) Decon->Waste Store 8. Store or Dispose of Remaining Compound Waste->Store Spill->Decon No SpillManagement Follow Spill Management Protocol Spill->SpillManagement Yes SpillManagement->Decon

Caption: A flowchart outlining the key steps for the safe handling of N-methyl-1H-imidazole-1-carboxamide.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 1-Methylimidazole.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-methylimidazole.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 1-Methyl-1H-imidazole-5-carboxylic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • LGC. (2024, February 1). MM1480.04-0025 - 5-Amino-N1-methyl-1H-Imidazole-1,4-dicarboxamide - SAFETY DATA SHEET.
  • Fisher Scientific. (2015, February 10). SAFETY DATA SHEET: 2-Methyl-1H-imidazole-4-carbaldehyde.
  • University of Washington. (2025, February 28). Imidazole.
  • Australian Government Department of Health. (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement. Retrieved from Australian Government Department of Health.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals.
  • Apollo Scientific. (n.d.). 1-Methyl-1H-imidazole-2-carboxylic acid.
  • Sigma-Aldrich. (2025, November 24). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • Fisher Scientific. (2010, February 4). Imidazole - SAFETY DATA SHEET.
  • West Liberty University. (n.d.). Chemical Product and Company Identification MSDS Name: Imidazole.

Sources

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